Benzyl ethyl sulfide
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIOEZEVLVLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211673 | |
| Record name | alpha-(Ethylthio)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-62-3 | |
| Record name | [(Ethylthio)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Ethylthio)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ethyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(Ethylthio)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(ethylthio)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Benzyl Ethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl sulfide (B99878), also known as ((ethylthio)methyl)benzene, is an organosulfur compound with the chemical formula C9H12S.[1][2] As a thioether, it is characterized by a sulfur atom bonded to a benzyl group and an ethyl group. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and the experimental protocols used for its synthesis and characterization. This information is valuable for professionals in drug development and chemical research who may utilize this compound or similar thioether moieties in the design of new molecules.
Chemical Structure and Bonding
The structure of benzyl ethyl sulfide consists of a benzene (B151609) ring attached to a methylene (B1212753) bridge, which in turn is bonded to a sulfur atom. The sulfur atom is also bonded to an ethyl group. The connectivity can be represented as Ph-CH2-S-CH2-CH3.
Molecular Geometry
The geometry around the sulfur atom in thioethers is angular, with the C-S-C bond angle being a key parameter.[1] In the absence of specific crystallographic data for this compound, the bond angles and lengths can be estimated from related molecules. For dimethyl sulfide, the C-S-C bond angle is approximately 99°, which is smaller than the C-O-C angle in ethers (around 110°).[1] This smaller angle is attributed to the larger size of the sulfur atom and the consequent lower steric repulsion between the alkyl groups, as well as the greater p-character of the sulfur bonding orbitals.
Bond Lengths and Angles
The carbon-sulfur single bond lengths in organosulfur compounds are typically around 180-183 pm.[1][3] For this compound, the C-S bond lengths are expected to be in this range. The C-C bonds within the benzene ring will have the characteristic aromatic bond length of approximately 140 pm, while the other C-C and C-H bonds will have lengths typical for sp3 hybridized carbons.
| Property | Value (Estimated) |
| Molecular Formula | C9H12S |
| Molecular Weight | 152.26 g/mol |
| CAS Number | 6263-62-3 |
| C-S-C Bond Angle | ~99° |
| C-S Bond Length | ~181 pm |
| Topological Polar Surface Area | 25.3 Ų |
| Rotatable Bond Count | 3 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of a benzyl thiol with an ethyl halide in the presence of a base.[4]
Protocol:
-
Preparation of Sodium Benzylthiolate: Sodium metal is dissolved in absolute ethanol (B145695) to form sodium ethoxide. Benzyl thiol is then added to this solution, which deprotonates the thiol to form the more nucleophilic sodium benzylthiolate.
-
Nucleophilic Substitution: A solution of ethyl bromide in absolute ethanol is added dropwise to the sodium benzylthiolate solution. The reaction mixture is stirred at ambient temperature.
-
Workup: After the reaction is complete, water is added to the mixture, and the product is extracted with an organic solvent such as chloroform.
-
Purification: The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.[4]
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH2-S), a quartet for the methylene protons of the ethyl group (-S-CH2-CH3), and a triplet for the methyl protons of the ethyl group (-CH2-CH3).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group.
2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions include:
-
Aliphatic C-H stretching vibrations (below 3000 cm⁻¹).[5][6]
-
Aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).[5]
-
C-S stretching vibrations, which are typically weak and appear in the fingerprint region (600-800 cm⁻¹).
3. Mass Spectrometry (MS):
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern is dominated by cleavage of the C-S bonds.[7] The most prominent peak is often the tropylium (B1234903) ion (C7H7⁺) at m/z = 91, formed by the loss of the ethylthio radical. Other significant fragments may include the loss of the ethyl group to give [M-29]⁺ and the loss of the benzyl group to give [M-91]⁺.
| Spectroscopic Data | Expected Values |
| ¹H NMR Chemical Shifts (ppm) | ~7.2-7.4 (m, 5H, Ar-H), ~3.6 (s, 2H, Ph-CH₂-S), ~2.5 (q, 2H, S-CH₂-CH₃), ~1.2 (t, 3H, S-CH₂-CH₃) |
| ¹³C NMR Chemical Shifts (ppm) | ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~38 (Ph-CH₂-S), ~26 (S-CH₂-CH₃), ~15 (S-CH₂-CH₃) |
| IR Absorptions (cm⁻¹) | ~3080-3030 (Ar C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch), ~700-600 (C-S stretch) |
| Mass Spectrometry (m/z) | 152 (M⁺), 91 (base peak, [C₇H₇]⁺), 123 ([M-C₂H₅]⁺), 61 ([C₂H₅S]⁺) |
Visualizations
References
Benzyl Ethyl Sulfide (CAS ัน 6263-62-3): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (B1604629) Ethyl Sulfide (B99878) (CAS No. 6263-62-3), summarizing its chemical and physical properties, synthesis methods, safety information, and analytical protocols. This document also addresses the current landscape of its biological activity and potential applications in drug development, highlighting areas where further research is needed.
Chemical and Physical Properties
Benzyl ethyl sulfide is an organic sulfur compound with the molecular formula C₉H₁₂S.[1] It is also known by other names such as ethyl benzyl sulfide and ((ethylthio)methyl)benzene. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6263-62-3 | [1][2] |
| Molecular Formula | C₉H₁₂S | [1] |
| Molecular Weight | 152.26 g/mol | [1] |
| Appearance | Not explicitly stated for this compound. Benzyl sulfide is a white solid. | [3] |
| Odor | Not explicitly stated for this compound. Benzyl sulfide has a stench. | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available. Benzyl sulfide has a melting point of 44 - 49 °C. | [3] |
| Density | Not available | |
| Solubility | Not explicitly stated for this compound. Benzyl sulfide is insoluble in water. | [3] |
| Flash Point | Not explicitly stated for this compound. Benzyl sulfide has a flash point of > 110 °C. | [3] |
| XLogP3-AA | 2.7 | [1] |
| Topological Polar Surface Area | 25.3 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Manufacturing
Several synthetic routes for this compound and related compounds have been reported. A common method involves the nucleophilic substitution of a benzyl halide with an ethylthiolate salt.
Experimental Protocol: Synthesis of Benzyl Sulfides via Substitution Reaction
While a detailed, step-by-step protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the synthesis of benzyl sulfides is described. This typically involves the reaction of a benzyl halide with a thiol in the presence of a base, or the reaction of a benzyl Grignard reagent with a phosphinic acid thioester.[3]
General Procedure for Synthesis of Benzyl Sulfides:
-
A solution of the chosen thiol (e.g., ethanethiol) is prepared in a suitable solvent (e.g., ethanol).
-
A base (e.g., sodium hydroxide (B78521) or sodium ethoxide) is added to the solution to deprotonate the thiol and form the corresponding thiolate.
-
The benzyl halide (e.g., benzyl chloride or benzyl bromide) is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating for a specified period.
-
After the reaction is complete, the mixture is worked up by extraction and purified by a suitable method such as distillation or column chromatography.
A logical workflow for a typical synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound (CAS 6263-62-3) was not available in the public domain at the time of this review. However, safety data for the closely related compound, benzyl sulfide, provides some guidance on handling precautions. It is imperative to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Table 2: General Safety and Handling Precautions (based on Benzyl Sulfide)
| Hazard Category | Precautionary Statements | Reference(s) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | [4] |
| Eye Damage/Irritation | May cause serious eye irritation. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [3][4] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | [3][4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [4] |
| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Note: This information is based on a related compound and should be used as a general guideline only. A specific SDS for this compound should be consulted when available.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
General GC-MS Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume of the sample is injected into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure the elution of the compound.
-
Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum.
-
Analysis: The retention time and the mass spectrum are used to identify and quantify the compound.
Caption: A typical workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
General ¹H and ¹³C NMR Protocol:
-
Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the structure of the molecule.
Biological Activity and Drug Development Potential
As of the date of this report, there is a significant lack of publicly available data on the specific biological activity, cytotoxicity, and potential therapeutic applications of this compound.
Studies on structurally related compounds, such as derivatives of benzyl phenyl sulfide, have shown some antimicrobial activity.[6] Additionally, research on benzyl naphthyl sulfoxide (B87167) and sulfone derivatives has explored their antitumor effects, noting that the corresponding sulfide precursor exhibited the weakest cytotoxic activity.[7] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Data Gap
The absence of research on the biological effects of this compound represents a significant data gap. For researchers and drug development professionals, this presents an opportunity for novel investigation. A general workflow for initial in vitro screening is proposed below.
Caption: A general workflow for assessing the cytotoxicity of a test compound.
Metabolism
Specific metabolic pathways for this compound have not been documented. However, the metabolism of the related compound, benzyl sulfide, has been studied in microorganisms.[7] The primary metabolic routes involve oxidation of the sulfur atom and cleavage of the carbon-sulfur bond.
Postulated Metabolic Pathway (based on Benzyl Sulfide)
The microbial degradation of benzyl sulfide can proceed through two main pathways:
-
Oxidative C-S Bond Cleavage: This pathway leads to the formation of benzaldehyde (B42025) and benzyl mercaptan. Benzaldehyde can be further oxidized to benzoic acid or reduced to benzyl alcohol.
-
Sulfoxidation: The sulfide can be oxidized to the corresponding sulfoxide and then to the sulfone.
The following diagram illustrates the postulated metabolic pathway for benzyl sulfide, which may provide insights into the potential metabolism of this compound.
Caption: Postulated metabolic pathway of the related compound, Benzyl Sulfide.
Disclaimer: This pathway is for the related compound benzyl sulfide and has not been experimentally verified for this compound.
Conclusion
This compound is a readily synthesizable organic sulfide. While its fundamental chemical and physical properties are partially documented, there is a notable absence of a dedicated Safety Data Sheet and detailed experimental protocols in the public literature. The most significant knowledge gap lies in the realm of its biological activity. There is currently no published data on its effects on cell lines, its potential as a therapeutic agent, or its metabolic fate in biological systems. This lack of information presents a clear opportunity for future research to explore the potential of this compound in drug discovery and other scientific applications. Researchers are strongly encouraged to perform thorough safety assessments before handling this compound.
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 2. This compound (6263-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
Spectroscopic Analysis of Benzyl Ethyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) ethyl sulfide (B99878), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for benzyl ethyl sulfide. This data is compiled based on the known spectral characteristics of its constituent functional groups and by analogy to structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.20-7.40 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |
| ~3.65 | Singlet | 2H | - | Methylene protons (-CH₂-S-) |
| ~2.50 | Quartet | 2H | ~7.4 | Methylene protons (-S-CH₂-CH₃) |
| ~1.25 | Triplet | 3H | ~7.4 | Methyl protons (-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Quaternary aromatic carbon (C-Ar) |
| ~129.0 | Aromatic methine carbons (CH-Ar) |
| ~128.5 | Aromatic methine carbons (CH-Ar) |
| ~127.0 | Aromatic methine carbons (CH-Ar) |
| ~36.0 | Methylene carbon (-CH₂-S-) |
| ~26.0 | Methylene carbon (-S-CH₂-CH₃) |
| ~15.0 | Methyl carbon (-CH₂-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3080-3030 | Medium | C-H Stretch | Aromatic C-H |
| 2975-2950 | Medium | C-H Stretch | Aliphatic C-H (asymmetric) |
| 2870-2850 | Medium | C-H Stretch | Aliphatic C-H (symmetric) |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1465-1440 | Medium | C-H Bend | Methylene (-CH₂-) |
| 1380-1370 | Medium | C-H Bend | Methyl (-CH₃) |
| 770-730, 700-690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |
| ~700-600 | Weak | C-S Stretch | Thioether |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 152 | Moderate | [C₉H₁₂S]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 123 | Low | [M - C₂H₅]⁺ |
| 65 | Moderate | [C₅H₅]⁺ |
| 61 | Moderate | [CH₃CH₂S]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into an NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typically, a 90° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds are used.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
A greater number of scans will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol (B145695) for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., isopropanol) after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature to ensure volatilization of the sample without degradation (e.g., 250 °C).
-
-
Ionization and Analysis:
-
The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on Benzyl Ethyl Sulfide: Molecular Weight and Formula
This technical guide provides a detailed overview of the molecular formula and molecular weight of benzyl (B1604629) ethyl sulfide (B99878), tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
Benzyl ethyl sulfide is an organic compound containing a benzyl group and an ethyl group linked by a sulfur atom. Its fundamental chemical properties are summarized below.
Data Presentation: Quantitative Summary
| Property | Value | Citations |
| Chemical Name | This compound | [1][2] |
| Synonyms | (Ethylthiomethyl)benzene, Ethyl benzyl sulfide | [1][2] |
| Molecular Formula | C9H12S | [1][2][3][4][5] |
| Molecular Weight | 152.26 g/mol | [1][2][3] |
| Monoisotopic Mass | 152.06597156 Da | [1] |
Determination of Molecular Weight: Methodology
The molecular weight of a compound is a critical parameter in experimental and theoretical chemistry. The following protocol outlines the standard method for its calculation based on the chemical formula.
Experimental Protocol: Calculation of Molecular Weight
-
Identify the Molecular Formula: The established molecular formula for this compound is C9H12S.[1][2][3][4] This indicates that each molecule is composed of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom.
-
Determine Atomic Weights: Obtain the standard atomic weights of the constituent elements from the periodic table.
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Sulfur (S): ~32.06 amu
-
-
Calculate Total Mass for Each Element: Multiply the atomic weight of each element by the number of atoms of that element present in the molecular formula.
-
Total mass of Carbon = 9 atoms * 12.011 amu/atom = 108.099 amu
-
Total mass of Hydrogen = 12 atoms * 1.008 amu/atom = 12.096 amu
-
Total mass of Sulfur = 1 atom * 32.06 amu/atom = 32.06 amu
-
-
Sum the Masses: The molecular weight of the compound is the sum of the total masses of each element.
-
Molecular Weight = 108.099 amu + 12.096 amu + 32.06 amu = 152.255 amu
-
-
Convert to Molar Mass: The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ). Therefore, the molar mass of this compound is approximately 152.26 g/mol .[1][2][3]
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (6263-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. calpaclab.com [calpaclab.com]
- 5. spectrabase.com [spectrabase.com]
Navigating the Solubility Landscape of Benzyl Ethyl Sulfide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Benzyl (B1604629) Ethyl Sulfide (B99878)
Benzyl ethyl sulfide (C₉H₁₂S) is an organosulfur compound characterized by a benzyl group and an ethyl group attached to a sulfur atom.[1][2] Its molecular structure, combining an aromatic ring and flexible alkyl chains, dictates its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is paramount for a range of applications, from its use as a reagent in organic synthesis to its potential role in drug discovery and development, where bioavailability and formulation are key considerations.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility based on the polarity of the solute and solvent.
2.1. Molecular Structure and Polarity
This compound possesses both nonpolar and weakly polar characteristics. The benzene (B151609) ring and the ethyl group are nonpolar, contributing to its affinity for nonpolar solvents. The sulfide group introduces a slight polarity due to the difference in electronegativity between sulfur and carbon, and the presence of lone pairs of electrons on the sulfur atom. This allows for weak dipole-dipole interactions.
2.2. Expected Solubility in Different Classes of Organic Solvents
Based on its structure, the following solubility trends can be anticipated:
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): this compound is expected to exhibit good solubility in nonpolar aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the nonpolar components of this compound and these solvents would be the primary driving force for dissolution. Dibenzyl sulfide, a related compound, is noted to be soluble in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is expected in these solvents. The dipole-dipole interactions between the sulfide group and the polar functional groups of the solvent would contribute to solubility, in addition to the dispersion forces.
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): Moderate solubility is anticipated. While this compound cannot act as a hydrogen bond donor, the lone pairs on the sulfur atom can act as weak hydrogen bond acceptors. However, the large nonpolar portion of the molecule may limit its miscibility with highly polar and hydrogen-bonding-intensive solvents like water. For instance, 2-chloroethyl ethyl sulfide is only slightly soluble in water. Diethyl sulfide is soluble in ethanol and diethyl ether.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the ability of these solvents to engage in dipole-dipole and dispersion interactions.
Quantitative Solubility Data
Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common organic solvents. The absence of this data highlights the need for experimental determination to accurately quantify the solubility of this compound for specific applications.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Data Not Available | - | - |
| Researchers are encouraged to determine this data experimentally using the protocols outlined below. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
4.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: Allow the container to rest at the constant temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant liquid using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.
4.3. Critical Considerations
-
Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.
-
Purity of Materials: The purity of both the solute and the solvent can significantly affect the solubility results.
-
Equilibrium Time: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points until the concentration remains constant.
-
Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity for this compound in the chosen solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound in an organic solvent.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely published, a qualitative understanding of its solubility can be derived from its molecular structure. For applications requiring precise solubility values, experimental determination is essential. The protocol and workflow provided in this guide offer a robust framework for researchers to generate reliable solubility data, thereby facilitating the effective use of this compound in their scientific endeavors. The lack of readily available data also presents an opportunity for further research to characterize and publish the solubility profile of this important thioether.
References
A Technical Guide to the Thermal Stability and Decomposition of Benzyl Ethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of benzyl (B1604629) ethyl sulfide (B99878). Drawing upon data from analogous sulfur-containing compounds and established principles of thermal analysis, this document outlines the expected thermal behavior, primary decomposition products, and the underlying reaction mechanisms. Detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided. This guide is intended to be a valuable resource for researchers and professionals working with benzyl ethyl sulfide and related thioethers, particularly in the context of drug development and chemical process safety.
Introduction
This compound (C9H12S) is an organic thioether that finds application in various fields, including as a flavoring agent and in the synthesis of more complex molecules.[1] A thorough understanding of its thermal stability and decomposition characteristics is crucial for ensuring its safe handling, storage, and application, especially in processes that involve elevated temperatures. This guide summarizes the key aspects of the thermal behavior of this compound, with a focus on its decomposition pathways and the identification of its degradation products.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H12S[1] |
| Molecular Weight | 152.26 g/mol [1] |
| CAS Number | 6263-62-3[1] |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Thermal Decomposition Mechanism
While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, a reliable mechanistic pathway can be inferred from studies on analogous compounds, particularly benzyl methyl sulfide. The primary decomposition route is expected to be initiated by the homolytic cleavage of the weakest bond in the molecule.
Initial Bond Fission
The carbon-sulfur (C-S) bonds are generally the most labile in thioethers. The bond dissociation energy for a typical alkyl-sulfur bond is in the range of 65-75 kcal/mol, while the benzyl-sulfur bond is expected to be of similar or slightly lower energy due to the resonance stabilization of the resulting benzyl radical. Therefore, the initial and rate-determining step in the thermolysis of this compound is the homolytic cleavage of the benzyl-sulfur bond to yield a benzyl radical and an ethylthio radical.
Figure 1: Initial Decomposition Pathway of this compound
Caption: Initial homolytic cleavage of the C-S bond.
Secondary Reactions of Decomposition Products
The primary radical species, the benzyl radical and the ethylthio radical, are highly reactive and will undergo a variety of secondary reactions, leading to the formation of a complex mixture of final products.
-
Benzyl Radical: The benzyl radical is resonance-stabilized and can undergo several subsequent reactions, including:
-
Dimerization: Two benzyl radicals can combine to form dibenzyl (1,2-diphenylethane).
-
Hydrogen Abstraction: Benzyl radicals can abstract hydrogen atoms from other molecules to form toluene.
-
Rearrangement and Fragmentation: At higher temperatures, the benzyl radical can rearrange and fragment to produce smaller aromatic and unsaturated species.
-
-
Ethylthio Radical: The ethylthio radical can also participate in a number of reactions:
-
Dimerization: Two ethylthio radicals can combine to form diethyl disulfide.
-
Disproportionation: Ethylthio radicals can undergo disproportionation to yield ethane (B1197151) and thioformaldehyde.
-
Hydrogen Abstraction: Ethylthio radicals can abstract hydrogen atoms to form ethanethiol.
-
A simplified logical relationship of the major secondary reactions is depicted in the following diagram.
Figure 2: Logical Flow of Secondary Decomposition Reactions
Caption: Major secondary reactions of primary radicals.
Quantitative Thermal Analysis Data
Table 2: Predicted Thermal Decomposition Data for this compound
| Parameter | Predicted Value/Range | Notes |
| Onset of Decomposition (TGA) | 200 - 300 °C | Dependent on heating rate and atmosphere. |
| Major Mass Loss Step (TGA) | Corresponds to the loss of the ethylthio group and subsequent fragmentation. | |
| Decomposition Enthalpy (DSC) | Endothermic | Bond breaking requires energy input. |
Experimental Protocols
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[2] This technique is used to determine the onset of decomposition and the temperature range over which degradation occurs.
-
Instrument: A calibrated thermogravimetric analyzer.[3]
-
Sample Preparation: A small sample of this compound (5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[4] It is used to determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.[3]
-
Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (nitrogen or argon).
-
Heating Program: A linear heating rate, often matching the TGA experiment (e.g., 10 °C/min), is applied over a similar temperature range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to thermal events. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[6]
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.[6]
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 500 °C) in an inert atmosphere (e.g., helium).
-
GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40 °C) followed by a temperature ramp to a final temperature (e.g., 280 °C).
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries.
Figure 3: Experimental Workflow for Thermal Analysis
Caption: Workflow for thermal characterization.
Conclusion
This technical guide has provided a detailed overview of the expected thermal stability and decomposition of this compound. The primary decomposition pathway is anticipated to be the homolytic cleavage of the benzyl-sulfur bond, leading to the formation of benzyl and ethylthio radicals. These initial products will then undergo a series of secondary reactions to form a complex mixture of final products, including toluene, dibenzyl, and diethyl disulfide. While specific quantitative data for this compound is lacking, the provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for its comprehensive thermal characterization. The information presented herein serves as a valuable starting point for researchers and professionals requiring an in-depth understanding of the thermal behavior of this compound.
References
- 1. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 4. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Benzyl Ethyl Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) ethyl sulfide (B99878) and its derivatives are emerging as a significant class of compounds with a broad spectrum of biological activities, demonstrating potential applications in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the anticancer and antimicrobial properties of these sulfur-containing molecules. The information is presented to facilitate further research and drug discovery efforts, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity: Targeting Key Cellular Pathways
Several derivatives of benzyl sulfide have exhibited potent cytotoxic effects against various human cancer cell lines. Notably, benzyl naphthyl sulfoxide (B87167)/sulfone derivatives have shown promising antitumor activity.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxicity of selected benzyl naphthyl sulfoxide/sulfone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound | HeLa (Cervical Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | HepG2 (Liver Cancer) IC50 (nM) | SCC-15 (Squamous Cell Carcinoma) IC50 (nM) |
| Sulfoxide Derivative 1 | Data not available | Data not available | Data not available | Data not available |
| Sulfone Derivative 1 | Data not available | Data not available | Data not available | Data not available |
| Sulfone Derivative 2 (15b) | Potent (nanomolar) | Potent (nanomolar) | Potent (nanomolar) | Potent (nanomolar) |
| Rigosertib (Reference) | 50-250 | 50-250 | 50-250 | 50-250 |
Note: Specific IC50 values for individual sulfoxide and sulfone derivatives were described as being at nanomolar levels, but precise figures were not provided in the source material.
Another notable derivative, Bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic analog of a natural product, has demonstrated significant anticancer activity across a broad spectrum of tumor cell lines with IC50 values ranging from high nanomolar to low micromolar concentrations.[1]
Mechanism of Action: Induction of Apoptosis and Microtubule Disruption
The anticancer effects of these derivatives are attributed to their ability to interfere with critical cellular processes, leading to cell death and inhibition of tumor growth.
p53-Bcl-2-Bax Signaling Pathway: One of the key mechanisms identified for benzyl naphthyl sulfone derivatives, such as compound 15b, is the induction of apoptosis through the p53-Bcl-2-Bax signaling pathway.[2] This pathway is central to the regulation of programmed cell death.
Figure 1: p53-Bcl-2-Bax signaling pathway induced by a benzyl naphthyl sulfone derivative.
Microtubule Dynamics Inhibition: Bis(4-fluorobenzyl)trisulfide (BFBTS) exerts its anticancer effects by a different mechanism, acting as a novel antimicrotubule agent.[1] It covalently modifies β-tubulin at cysteine residue 12, leading to the disruption of microtubule polymerization dynamics.[1] This interference with the cytoskeleton arrests tumor cells in the G2-M phase of the cell cycle.[1]
Figure 2: Experimental workflow of BFBTS-mediated microtubule disruption.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, SCC-15) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzyl ethyl sulfide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Benzyl phenyl sulfide derivatives have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major threat to public health.[3]
Quantitative Analysis of Antimicrobial Activity
The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Series | Target Organism | MIC Range (μg/mL) |
| Benzyl Phenyl Sulfides (5a-5l) | S. aureus and MRSA | 2-64 |
| Benzyl Phenyl Sulfides (12p-12u) | S. aureus and MRSA | 2-64 |
| 4-Nitrobenzyl Phenyl Sulfides | Various microbial strains | Active |
| 4-Nitrobenzyl 4-chlorophenyl sulfide (11) | Various microbial strains | Strongest and widest inhibitory effects |
Mechanism of Action: Disruption of Bacterial Cell Membrane
The primary mechanism of antibacterial action for benzyl phenyl sulfide derivatives involves the destruction of the bacterial cell membrane.[3] This disruption leads to the leakage of intracellular components and ultimately cell death. The selectivity of some of these compounds for bacterial cells over mammalian cells suggests a favorable therapeutic window.[3]
Figure 3: Proposed mechanism of bacterial cell membrane disruption.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The diverse biological activities of this compound derivatives highlight their potential as lead compounds for the development of new anticancer and antimicrobial drugs. The structure-activity relationship studies indicate that modifications to the benzyl and sulfide moieties can significantly influence their potency and selectivity. Future research should focus on optimizing these structures to enhance their therapeutic efficacy and safety profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl ethyl sulfide as a non-toxic model for metabolism studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl sulfide (B99878) is a thioether compound that serves as a valuable non-toxic model for studying the metabolism of sulfur-containing xenobiotics. Its structural simplicity and predictable metabolic pathways make it an ideal tool for investigating the enzymatic processes involved in the biotransformation of such compounds, particularly the S-oxidation reactions catalyzed by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) systems. This guide provides a comprehensive overview of the metabolic pathways of benzyl ethyl sulfide, detailed experimental protocols for its study, and a summary of relevant data.
Metabolic Pathways of this compound
The primary metabolic pathway for this compound involves the sequential oxidation of the sulfur atom, a process known as sulfoxidation. This two-step reaction is primarily mediated by the cytochrome P450 superfamily of enzymes, with potential contributions from flavin-containing monooxygenases.[1]
The initial step is the oxidation of the sulfide to a sulfoxide (B87167), forming benzyl ethyl sulfoxide. This is followed by a second oxidation step where the sulfoxide is further oxidized to a sulfone, yielding benzyl ethyl sulfone.[1]
An alternative, though less common, metabolic route involves the oxidative cleavage of the carbon-sulfur (C-S) bond. This pathway can lead to the formation of benzaldehyde (B42025) and ethyl mercaptan.[1]
Quantitative Data
While this compound is utilized as a model compound, specific quantitative data on its metabolism and toxicity are not extensively reported in publicly available literature. The following tables summarize the types of quantitative data that are crucial for a comprehensive understanding of its metabolic profile. Further research is required to populate these tables with specific values for this compound.
Table 1: In Vitro Metabolic Stability of this compound
| System | Substrate Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Human Liver Microsomes | Data not available | Data not available | Data not available | Data not available | |
| Rat Liver Microsomes | Data not available | Data not available | Data not available | Data not available | |
| Recombinant CYPs | Data not available | Data not available | Data not available | Data not available |
Table 2: Enzyme Kinetics of this compound S-Oxidation
| Enzyme Source | Reaction | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Sulfoxide Formation | Data not available | Data not available | |
| Human Liver Microsomes | Sulfone Formation | Data not available | Data not available | |
| Recombinant CYP Isoform | Sulfoxide Formation | Data not available | Data not available |
Table 3: Toxicity of this compound
| Assay Type | Cell Line / Organism | Endpoint | Value | Reference |
| Cytotoxicity | Data not available | IC50 | Data not available | |
| Acute Toxicity | Rat (oral) | LD50 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to study the metabolism of this compound.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for analytical quantification
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Prepare the NADPH regenerating system or a stock solution of NADPH in buffer.
-
Prepare the internal standard solution in the quenching solvent (e.g., acetonitrile).
-
-
Incubation:
-
On ice, prepare the incubation mixture in microcentrifuge tubes by adding the following in order:
-
Phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
This compound solution (final substrate concentration to be tested, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard (typically 2-3 volumes of the incubation mixture).
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the potential cytotoxicity of this compound in a cell line.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2]
-
Signaling Pathways
The metabolism of thioethers like this compound is primarily regulated by the expression and activity of CYP450 enzymes. The expression of these enzymes is controlled by a complex network of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). Activation of these receptors by xenobiotics can lead to the transcriptional upregulation of CYP genes, thereby increasing the metabolic capacity for compounds like this compound. Further research is needed to elucidate the specific signaling pathways that are modulated by this compound and its metabolites.
Conclusion
This compound is a useful non-toxic model compound for studying the fundamental principles of thioether metabolism, particularly S-oxidation reactions. The experimental protocols provided in this guide offer a framework for researchers to investigate its metabolic stability, enzyme kinetics, and potential cytotoxicity. However, a notable gap exists in the literature regarding specific quantitative data for this compound. Future studies should focus on generating this data to fully characterize its metabolic profile and enhance its utility as a model compound in drug development and toxicology research.
References
Unraveling the Synthesis of Benzyl Ethyl Sulfide: A Historical and Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of key organic compounds is paramount. This in-depth guide illuminates the discovery and historical evolution of the synthesis of benzyl (B1604629) ethyl sulfide (B99878), a thioether with applications in various fields of chemical research. We will delve into the foundational methods, provide detailed experimental protocols, and present quantitative data to offer a complete picture of this important molecule's synthetic history.
Early Explorations in Thioether Synthesis: The Dawn of a New Class of Compounds
The journey to synthesizing benzyl ethyl sulfide is intrinsically linked to the broader history of thioether chemistry. While the exact first synthesis of this compound is not definitively documented in readily available historical records, its conceptual origins can be traced back to the mid-19th century and the pioneering work on ether synthesis.
The landmark Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a general and elegant method for preparing ethers from the reaction of an alkoxide with an alkyl halide.[1][2] This reaction, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, was a cornerstone in the development of structural organic chemistry.[1][3]
Chemists of the era quickly recognized that this powerful methodology could be extended to the sulfur analogues of alcohols and ethers. By substituting the alkoxide with a more nucleophilic thiolate, a new class of compounds, the thioethers (or sulfides), could be accessed.[4] This adaptation of the Williamson synthesis became the fundamental approach for forming carbon-sulfur bonds and laid the groundwork for the eventual synthesis of a vast array of thioethers, including this compound.
The Classic Approach: Nucleophilic Substitution
The most probable and historically significant method for the initial synthesis of this compound involves the reaction of a benzyl halide with an ethyl thiolate salt. This reaction is a direct analogue of the Williamson ether synthesis.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound via nucleophilic substitution.
This straightforward SN2 reaction, where the ethanethiolate anion acts as the nucleophile and displaces the halide from the benzylic carbon, would have been an accessible route for 19th-century chemists.
A Documented Protocol: The Langler Synthesis (1976)
While the precise first synthesis remains elusive, a detailed and reliable protocol for the preparation of this compound was published by Richard F. Langler in 1976. This method, a variation of an earlier procedure by Buchi et al., provides a clear experimental framework and is representative of the classic nucleophilic substitution approach.
Experimental Protocol:
The following protocol is adapted from the work of Langler (1976):
Materials:
-
Benzyl thiol (Benzyl mercaptan)
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl bromide
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a suitable reaction vessel, dissolve sodium metal (2.047 g) in absolute ethanol (100 ml).
-
To this solution, add benzyl thiol (10 ml).
-
Prepare a solution of ethyl bromide (13.126 g) in absolute ethanol (10 ml).
-
Add the ethyl bromide solution dropwise to the reaction mixture over approximately 15 minutes.
-
Stir the reaction mixture at ambient temperature for 54 hours.
-
After the reaction is complete, add water (100 ml) to the mixture.
-
Extract the aqueous solution with three 100-ml portions of chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the chloroform by rotary evaporation.
-
Purify the resulting residue by distillation under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Not explicitly stated for this specific reaction in the paper, but this general method is reported to give excellent yields for similar sulfides. |
| Boiling Point | 119-120 °C at 31 Torr |
Modern Synthetic Approaches
The fundamental principle of nucleophilic substitution remains a cornerstone of this compound synthesis. However, modern organic chemistry has introduced a variety of more sophisticated and efficient methods for the preparation of benzylic sulfides in general. These include:
-
Reactions of Benzyl Alcohols with Thiols: Catalytic methods, often employing transition metals, allow for the direct coupling of benzyl alcohols with thiols.[5]
-
Coupling of Benzyl Halides with Disulfides: Iron-catalyzed cross-electrophile coupling provides a route to thioethers from benzyl halides and disulfides.[5]
-
Visible-Light-Promoted Thiolation: Photoredox catalysis enables the reaction of benzyl chlorides with thiosulfonates to form arylbenzylsulfides.[5]
These modern techniques offer advantages in terms of milder reaction conditions, broader substrate scope, and improved functional group tolerance, reflecting the continuous evolution of synthetic methodology.
Logical Workflow for this compound Synthesis
The synthesis of this compound, from the historical perspective to modern adaptations, can be visualized as a logical progression of chemical transformations.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a testament to the enduring power of fundamental reaction mechanisms in organic chemistry. Rooted in the principles of the Williamson ether synthesis, the preparation of this thioether has evolved from its presumed 19th-century origins to the sophisticated catalytic methods of today. For the modern researcher, understanding this historical and technical landscape provides not only a practical guide to synthesis but also an appreciation for the intellectual lineage of synthetic organic chemistry. The detailed protocols and data presented herein serve as a valuable resource for the continued exploration and application of this versatile compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct natural occurrence of benzyl (B1604629) ethyl sulfide (B99878) remains unconfirmed in scientific literature, a number of structurally related benzyl sulfur compounds, including benzyl mercaptan and dibenzyl disulfide, have been identified in various natural sources. These compounds contribute to the complex aroma profiles of certain plants and food products and may possess bioactive properties of interest to the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of the natural occurrence, quantitative data, experimental analysis, and biosynthetic pathways of these naturally occurring benzyl sulfur compounds and other relevant thioethers.
Natural Occurrence and Quantitative Data
Benzyl mercaptan and dibenzyl disulfide have been identified in a range of natural matrices. The following tables summarize the available quantitative data for these compounds.
Table 1: Natural Occurrence and Concentration of Benzyl Mercaptan
| Natural Source | Concentration Range | Analytical Method | Reference(s) |
| Wine (Sauvignon Blanc, Chardonnay, Pinot Gris, Rosé, Sparkling White, Pinot Noir) | nd - 16 µg/L | HPLC-MS/MS | [1][2] |
| Coffee | Reported as naturally occurring, quantitative data not specified | Not specified | [3][4] |
| Boxwood (Buxus sempervirens L.) | Identified, quantitative data not specified | Not specified | [3] |
nd: not detected
Table 2: Natural Occurrence and Concentration of Dibenzyl Disulfide
| Natural Source | Concentration Range | Analytical Method | Reference(s) |
| Petiveria alliacea (Anamu) | High concentrations reported, specific quantitative data varies. Ethanolic and aqueous extracts contain 0.2% and 0.06% dibenzyl trisulfide respectively, a related compound. | HPLC, LC-MS | [5][6] |
| Onion (Allium cepa) | Identified, quantitative data not specified | Not specified | |
| Cocoa | Identified, quantitative data not specified | Not specified |
Experimental Protocols
The analysis of volatile sulfur compounds like benzyl mercaptan and dibenzyl disulfide typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol based on methods used for wine and coffee analysis.
Protocol 1: General Workflow for the Extraction and Analysis of Volatile Sulfur Compounds
1. Sample Preparation:
-
Solid Samples (e.g., plant material, coffee beans): Homogenize the sample by grinding or blending. For quantitative analysis, a known weight of the sample should be used.
-
Liquid Samples (e.g., wine): Direct analysis or pre-concentration steps may be employed.
2. Extraction:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for volatile and semi-volatile compounds.
-
Place a known amount of the prepared sample into a headspace vial.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period and at a controlled temperature to allow for the adsorption of volatile compounds.
-
-
Liquid-Liquid Extraction:
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane).
-
The organic phase containing the analytes is then concentrated.
-
-
Stir Bar Sorptive Extraction (SBSE):
-
A magnetic stir bar coated with a sorbent (e.g., polydimethylsiloxane (B3030410) - PDMS) is added to the liquid sample and stirred for a specific time.
-
The stir bar is then removed, dried, and thermally desorbed for analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermal Desorption (for SPME and SBSE): The analytes are thermally desorbed from the fiber or stir bar in the GC inlet.
-
Injection: The vaporized sample is introduced into the GC column.
-
Separation: A capillary column (e.g., DB-WAX, TG-5MS) is used to separate the compounds based on their volatility and interaction with the stationary phase. The oven temperature is programmed with a specific gradient to achieve optimal separation.
-
Detection: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer. Identification is based on the mass spectrum and retention time compared to authentic standards and libraries (e.g., NIST).
-
Quantification: Quantification can be achieved using an internal standard and creating a calibration curve with known concentrations of the target analytes.
Biosynthetic Pathways
The precise biosynthetic pathways for benzyl mercaptan and dibenzyl disulfide in plants have not been fully elucidated. However, based on general principles of sulfur metabolism in plants, a plausible pathway can be proposed.
The formation of thioethers in biological systems often involves the methylation of a thiol precursor, a reaction frequently catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.[7] Benzyl mercaptan is likely formed from a benzyl-containing precursor and a sulfur donor. Dibenzyl disulfide is then likely formed through the oxidative coupling of two molecules of benzyl mercaptan.
Conclusion
While benzyl ethyl sulfide has not been confirmed as a naturally occurring compound, its relatives, benzyl mercaptan and dibenzyl disulfide, are present in various plants and foods. The analytical methods for their detection are well-established, primarily relying on GC-MS techniques. Further research is needed to fully elucidate their biosynthetic pathways and to explore their potential biological activities, which could have significant implications for the food, flavor, and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals working in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 3. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 4. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 5. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol S-methyltransferase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Safety, Toxicity, and Handling of Benzyl Ethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety, toxicity, and handling precautions for benzyl (B1604629) ethyl sulfide (B99878). Due to the limited availability of specific toxicological data for benzyl ethyl sulfide, this document also includes information from closely related structural analogs such as benzyl methyl sulfide, ethyl sulfide, and dibenzyl sulfide to provide a more complete understanding of the potential hazards. All data should be interpreted with caution and in the context of the specific compound being handled.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its related compounds is presented in Table 1. This information is critical for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Benzyl Methyl Sulfide | Dibenzyl Sulfide | Ethyl Sulfide (Diethyl Sulfide) |
| CAS Number | 6263-62-3[1][2][3][4][5] | 766-92-7[6][7] | 538-74-9[8] | 352-93-2[9] |
| Molecular Formula | C₉H₁₂S[1][3][4] | C₈H₁₀S[7] | C₁₄H₁₄S[8] | C₄H₁₀S |
| Molecular Weight | 152.26 g/mol [1][3] | 138.23 g/mol [7] | 214.3 g/mol [8] | 90.19 g/mol |
| Appearance | Light yellow clear liquid[6] | White Solid[8] | Colorless liquid | |
| Boiling Point | Not available | Not available | Not available | 92 °C |
| Melting Point | Not available | Not available | 44 - 49 °C / 111.2 - 120.2 °F[8] | -102 °C |
| Flash Point | Not available | 73 °C / 163.4 °F[6] | > 110 °C / > 230 °F[8] | -10 °C |
| Vapor Density | Not available | Not available | Not applicable[8] | 3.11[9] |
| Solubility | Not available | Not available | Insoluble in water[8] | Practically insoluble in water[9] |
| Log Kow (n-octanol/water) | 2.7[3] | Not available | Not available | 1.95[9] |
Toxicological Information
Table 2: Summary of Toxicological Data for Compounds Related to this compound
| Compound | Acute Toxicity (Oral LD50, Rat) | Skin Contact | Eye Contact | Inhalation |
| Benzyl Methyl Sulfide | Not available | May cause irritation and dermatitis[6]. | May cause eye irritation, chemical conjunctivitis, and corneal damage[6]. | May cause respiratory tract irritation; high concentrations may cause CNS depression[6]. |
| Ethyl Sulfide | 3415 mg/kg[9] | May cause skin irritation[9]. | Causes serious eye irritation[9]. | May be harmful if inhaled. |
| Dibenzyl Sulfide | Not available | Potential for irritation. | Potential for irritation. | Potential for irritation. |
| Benzyl Chloride (related) | 1,230 mg/kg | Irritating to skin[10]. | Causes serious eye damage. | Harmful if inhaled. |
Chronic Exposure: For benzyl methyl sulfide, prolonged or repeated exposure may lead to nausea, dizziness, and headache, with the potential for delayed effects[6].
Hazard Identification and Handling Precautions
3.1. General Hazards Based on data from related sulfides, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation[6][9]. It may be harmful if swallowed or inhaled. The substance is a combustible liquid and vapors may form explosive mixtures with air[6][9].
3.2. Safe Handling
-
Ventilation: Always handle in a well-ventilated area or within a certified chemical fume hood to keep airborne concentrations low[6][9][11].
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[6][9]. Use spark-proof tools and explosion-proof equipment. All metal parts of equipment must be grounded to prevent static discharge[9].
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[6][9]. Do not eat, drink, or smoke in the work area[9].
-
Container Handling: Keep containers tightly closed when not in use[6][9]. Empty containers may retain product residue and can be dangerous[6].
3.3. Storage
Engineering Controls and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
-
Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower[6]. Use adequate ventilation, such as a chemical fume hood, to control exposure[6][11].
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][8]. A full-face shield may be necessary for tasks with a higher risk of splashing[11].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile) to prevent skin exposure[6][11]. Wear a laboratory coat or other protective clothing to prevent skin contamination[6][8][11].
-
Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149 and wear a suitable vapor respirator[6][12].
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[6][8].
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[6][13].
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Get medical attention[6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Get immediate medical attention[6][8].
Fire-Fighting and Accidental Release Measures
6.1. Fire-Fighting
-
Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam[6][8][9]. Water spray can be used to cool fire-exposed containers[6].
-
Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated[6][8][9]. Containers may explode when heated[6][9]. Vapors are heavier than air and can travel to an ignition source and flash back[9].
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear[6][8][9].
6.2. Accidental Release
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition[6][9]. Do not touch spilled material unless wearing appropriate PPE[14].
-
Environmental Precautions: Prevent runoff from entering storm sewers, ditches, and waterways[6][9].
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal[6][9]. Use spark-proof tools for cleanup[6].
Potential Metabolic Pathway
Benzyl sulfide, a close structural analog, has been studied as a non-toxic model for the metabolism of mustard gas. Microbial degradation pathways for benzyl sulfide have been elucidated and may provide insight into the potential biotransformation of this compound[15]. The primary aerobic route involves oxidation of the sulfur atom, catalyzed by monooxygenase enzymes[15]. An alternative pathway involves the cleavage of the C-S bond.
Caption: Potential microbial metabolic pathways of benzyl sulfide.[15]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the provided search results. However, the methodologies for key toxicological assessments, such as those cited for related compounds, follow standardized guidelines.
Example Protocol: Acute Oral Toxicity (LD50) Study (General Methodology) An acute oral toxicity study, like the one that determined the LD50 for ethyl sulfide in rats (3415 mg/kg)[9], generally follows OECD Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) or similar protocols.
-
Animal Selection: Healthy, young adult laboratory rats of a standard strain are used. They are acclimated to laboratory conditions before the study begins.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are typically fasted before dosing.
-
Dose Levels: A series of dose levels are selected to identify a dose that causes mortality in some animals. The study may use a sighting study with a single animal to determine the starting dose.
-
Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours. Observations continue for at least 14 days.
-
Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded weekly. All mortalities and moribund animals are recorded.
-
LD50 Calculation: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the test animals. This is calculated from the mortality data at different dose levels.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound (6263-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. dtp.cancer.gov [dtp.cancer.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Benzyl methyl sulfide [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
Reactivity of the thioether bond in benzyl ethyl sulfide
An In-depth Technical Guide on the Reactivity of the Thioether Bond in Benzyl (B1604629) Ethyl Sulfide (B99878)
Introduction
Benzyl ethyl sulfide (C₉H₁₂S) is an organosulfur compound featuring a thioether (or sulfide) functional group connecting a benzyl and an ethyl substituent.[1] The reactivity of this molecule is largely dictated by the properties of the carbon-sulfur (C-S) bonds and the lone pairs of electrons on the sulfur atom. The benzylic C-S bond, in particular, exhibits unique reactivity due to the stability of potential benzyl radical or cationic intermediates. This makes this compound and similar structures valuable models for studying the metabolism of sulfur-containing compounds and for developing synthetic methodologies that leverage C-S bond activation.[2] For researchers in drug development, understanding the stability and reactivity of thioether bonds is critical, as this functional group is present in numerous pharmaceutical agents and its metabolic oxidation or cleavage can significantly impact a drug's efficacy and safety profile.
This guide provides a detailed examination of the core reactivity of the thioether bond in this compound, covering bond cleavage, oxidation, and alkylation. It includes quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways to support researchers and scientists.
Core Reactivity of the Thioether Bond
The reactivity of this compound can be categorized into two primary modes: reactions involving the cleavage of the C-S bonds and reactions occurring at the sulfur atom itself, which retains its connectivity.
Carbon-Sulfur (C-S) Bond Cleavage
The cleavage of the C-S bond is a key transformation, often requiring energetic input such as light or the use of specific reagents. The stability of the resulting benzyl fragment plays a crucial role in the facility of these reactions.
a) Photochemical Cleavage Irradiation with ultraviolet (UV) light, typically at 254 nm, can induce efficient homolytic cleavage of the C-S bond in this compound.[3] This process generates a benzyl radical and an ethylthiyl radical.[3] The resulting radicals can then undergo various secondary reactions, including coupling, hydrogen abstraction, or disproportionation.[3] The presence of radical trapping agents can be used to selectively intercept these intermediates.[3] This photochemical lability is a key consideration in the handling and application of benzyl thioethers.[4][5]
b) Oxidative Cleavage The thioether can undergo oxidative C-S bond cleavage, a reaction that can be initiated by single-electron oxidation of the sulfur atom to form a radical cation.[6] This intermediate can then fragment, particularly under visible-light photoredox catalysis, to generate a stable benzylic carbocation and a thiyl radical.[6] This strategy is synthetically valuable as the generated carbocation can be trapped by various nucleophiles to form new C-C or C-N bonds under neutral conditions.[6] In biochemical contexts, microbial degradation of benzyl sulfide can also proceed via oxidative cleavage to yield benzaldehyde (B42025) and benzyl mercaptan.[2]
c) Reductive Cleavage The benzyl group in benzyl thioethers can be removed under reductive conditions.[7] While harsh methods like using alkali metals in liquid ammonia (B1221849) are effective, milder and more practical methods have been developed. One such method involves the use of dibutylmagnesium (B73119) in the presence of a catalytic amount of titanocene (B72419) dichloride, which effectively cleaves both aromatic and aliphatic benzyl thioethers.[8] Another common method for general thioether desulfurization is hydrogenolysis using Raney nickel, which reduces the C-S bonds to C-H bonds.[9]
Reactions at the Sulfur Atom
These reactions leverage the nucleophilicity of the sulfur atom's lone pairs and its ability to exist in higher oxidation states, without breaking the C-S framework.
a) Oxidation The sulfur atom in this compound is readily oxidized.[9] Treatment with mild oxidants like hydrogen peroxide (H₂O₂) or sodium bromate (B103136) (NaBrO₃) typically yields the corresponding benzyl ethyl sulfoxide (B87167).[9][10] Further oxidation of the sulfoxide with a stronger oxidizing agent produces the benzyl ethyl sulfone.[7][9] This stepwise oxidation is a fundamental reaction of thioethers and is a common metabolic pathway for sulfur-containing drugs.[2] The resulting sulfoxides and sulfones have significantly different chemical and physical properties compared to the parent sulfide.
b) Alkylation The lone pairs on the sulfur atom make it a potent nucleophile, particularly towards alkyl halides.[9][11] This reactivity allows thioethers to be easily alkylated, forming stable, tri-substituted sulfonium (B1226848) salts.[9] For example, reaction with an alkyl halide like methyl iodide would convert this compound into benzyl(ethyl)methylsulfonium iodide. These sulfonium salts are useful in biological systems as alkylating agents and have applications in organic synthesis as intermediates.[9]
Quantitative Data Summary
The strength of the bonds within this compound dictates its reactivity. Bond Dissociation Energy (BDE) is the standard enthalpy change of homolytic bond cleavage at 298 K and is a key measure of bond strength.[12]
| Bond Type | Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Reference |
| C₆H₅CH₂-SCH₃ | Benzyl methyl sulfide | 247 | 59.0 | [13] |
| CH₃-SH | Methanethiol | 305 | 72.9 | [13] |
| C-S (general) | General Thioether | ~272 | ~65 | [14] |
| S-S | Diethyl disulfide | ~249 | 59.5 | [15] |
Note: The BDE for the benzyl-sulfur bond in this compound is expected to be very similar to that of benzyl methyl sulfide.
Experimental Protocols
The following protocols are representative examples of key transformations involving this compound and related structures.
Protocol 1: Oxidation of a Thioether to a Sulfoxide
This protocol is based on the oxidation of benzyl phenyl sulfide using NaBrO₃ in an ionic liquid, which is applicable to other dialkyl and alkyl aryl sulfides.[10]
-
Materials: this compound (1 mmol), 1-butyl-3-methylimidazolium bromide ([bmim]Br) (0.3 g), Sodium bromate (NaBrO₃) (3.3 mmol, 0.5 g), Ethyl acetate (B1210297) or Dichloromethane (B109758).
-
Procedure: a. In a round-bottom flask, combine NaBrO₃ (0.5 g) and the ionic liquid [bmim]Br (0.3 g) and mix. b. Add this compound (1 mmol) to the mixture. c. Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[10] d. Upon completion, add ethyl acetate or dichloromethane to the reaction mixture to extract the product. e. Wash the organic layer with water to remove the ionic liquid and any remaining inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl ethyl sulfoxide. g. Purify the crude product by column chromatography if necessary.
Protocol 2: Base-Induced Cyclization of a Benzyl Alkynyl Sulfide
This protocol demonstrates a C-S bond rearrangement and cyclization, highlighting the reactivity of the benzylic position.[16]
-
Materials: Benzyl propynyl (B12738560) sulfide (1 eq.), Potassium tert-butoxide (KOtBu) (2.0 eq.), Dry acetonitrile (B52724) (CH₃CN), Ethyl acetate (EtOAc), Deionized water.
-
Procedure: a. In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl propynyl sulfide in dry acetonitrile (1 mL per 5 mg of substrate). b. In a separate flame-dried flask, prepare a solution of KOtBu (2.0 eq.) in dry acetonitrile (1 mL per 5 mg of substrate). c. Add the substrate solution to the KOtBu solution via syringe. d. Stir the reaction at room temperature for 24 hours.[16] e. After 24 hours, quench the reaction by adding deionized water. f. Separate the layers and extract the aqueous layer three times with ethyl acetate. g. Combine the organic layers, wash with deionized water and then with saturated aqueous NaCl. h. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. i. Purify the resulting 2,3-dihydrothiophene (B74016) product via flash chromatography.[16]
Protocol 3: Photocleavage of the Benzyl-Sulfur Bond
This is a general procedure based on the photochemical cleavage of benzyl sulfides.[3]
-
Materials: this compound, a suitable solvent transparent to 254 nm UV light (e.g., acetonitrile or hexane), quartz reaction vessel.
-
Procedure: a. Prepare a dilute solution of this compound in the chosen solvent in a quartz reaction vessel. b. De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the reaction.[5] c. Irradiate the solution with a 254 nm UV lamp in a photochemical reactor. d. Monitor the disappearance of the starting material by gas chromatography (GC) or high-performance liquid chromatography (HPLC). e. Upon completion, the photoproducts (e.g., radical coupling products like dibenzyl and diethyl disulfide) can be identified and quantified by GC-MS or NMR spectroscopy after solvent removal.[3]
Visualizations of Reaction Pathways
The following diagrams illustrate the core reactivity of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unipr.it [air.unipr.it]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Organic sulfide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. Bond Energies [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of benzyl ethyl sulfide from benzyl chloride and sodium ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of benzyl (B1604629) ethyl sulfide (B99878) from benzyl chloride and sodium ethanethiolate. Benzyl ethyl sulfide and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. This protocol outlines the reaction mechanism, a detailed experimental procedure, and the expected analytical data for the synthesized compound.
Introduction
Benzyl sulfides are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Derivatives of benzyl sulfide have been investigated for their potential as antibacterial and antitumor agents.[1][2] The synthesis of this compound via the reaction of benzyl chloride with sodium ethanethiolate is a classic example of a Williamson ether synthesis, adapted for thioether formation. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the ethanethiolate anion acts as the nucleophile, displacing the chloride ion from the benzylic carbon.
Reaction and Mechanism
The overall reaction is as follows:
C₆H₅CH₂Cl + NaSCH₂CH₃ → C₆H₅CH₂SCH₂CH₃ + NaCl
The reaction is believed to proceed via an SN2 mechanism. The ethanethiolate ion (CH₃CH₂S⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, single-step reaction involves the simultaneous formation of the carbon-sulfur bond and cleavage of the carbon-chlorine bond.
Experimental Protocol
This protocol is a representative procedure based on established methods for SN2 reactions involving thiols and alkyl halides.
3.1. Materials and Equipment
-
Reagents:
-
Benzyl chloride (C₇H₇Cl)
-
Sodium ethanethiolate (C₂H₅NaS) or Ethanethiol (B150549) (C₂H₅SH) and Sodium hydroxide (B78521) (NaOH) to generate the thiolate in situ.
-
Ethanol (B145695) (C₂H₅OH), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Procedure
-
Preparation of Sodium Ethanethiolate (if not commercially available): In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and slowly add ethanethiol (1.0 eq). Stir the mixture for 30 minutes at room temperature to ensure the complete formation of sodium ethanethiolate.
-
Reaction: To the solution of sodium ethanethiolate in ethanol, add benzyl chloride (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol [3] |
| Appearance | Colorless oil |
| Boiling Point | 214-216 °C |
| CAS Number | 6263-62-3[3] |
| ¹H NMR (CDCl₃) | Predicted: δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ph-CH₂-S), 2.50 (q, J=7.4 Hz, 2H, S-CH₂-CH₃), 1.25 (t, J=7.4 Hz, 3H, S-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | Predicted: δ 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 36.5 (Ph-CH₂-S), 26.0 (S-CH₂-CH₃), 15.0 (S-CH₂-CH₃) |
| Mass Spectrum (EI) | m/z (%): 152 (M⁺), 91 (100), 65, 45[4][5][6] |
| IR (Neat) | Characteristic Peaks (cm⁻¹): 3060, 3030 (Ar C-H), 2965, 2925 (Aliphatic C-H), 1600, 1495, 1450 (C=C aromatic), 695 (C-S)[3][7] |
Note: Predicted NMR data is based on typical chemical shifts for similar structures like benzyl methyl sulfide.[8]
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
Benzyl sulfide derivatives have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery. Research has shown that certain benzyl phenyl sulfide derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] Furthermore, some benzyl sulfone derivatives, which can be synthesized from benzyl sulfides through oxidation, have shown promising antitumor effects.[1] Benzyl sulfide itself has also been utilized as a non-toxic model compound for studying the metabolism of chemical warfare agents like mustard gas.[9] The straightforward synthesis of this compound provides a foundational molecule for the development of novel therapeutic agents. The sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, allowing for the exploration of structure-activity relationships.
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzyl methyl sulfide [webbook.nist.gov]
- 6. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BENZYL METHYL SULFIDE(766-92-7) IR Spectrum [m.chemicalbook.com]
- 8. BENZYL METHYL SULFIDE(766-92-7) 13C NMR [m.chemicalbook.com]
- 9. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
Application Notes and Protocols for the Williamson Ether Synthesis of Asymmetric Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a robust and versatile method for the preparation of ethers. This methodology can be effectively adapted for the synthesis of thioethers, also known as sulfides, by reacting a thiol with a suitable alkylating agent in the presence of a base. This application note provides a detailed overview and experimental protocols for the synthesis of asymmetric sulfides, compounds of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a thiolate anion, generated in situ from a thiol and a base, acts as a potent nucleophile.[1][2] This thiolate then attacks an electrophilic carbon atom of an alkyl halide or other substrate with a good leaving group, resulting in the formation of a carbon-sulfur bond.[2] For the synthesis of asymmetric sulfides, this method is particularly advantageous, allowing for the controlled introduction of two different organic moieties on the sulfur atom.
Reaction Mechanism
The synthesis of an asymmetric sulfide (B99878) via the Williamson methodology involves a two-step process initiated by the deprotonation of a thiol (R-SH) with a base to form a highly nucleophilic thiolate anion (R-S⁻). This is followed by the SN2 attack of the thiolate on an alkyl halide (R'-X), leading to the formation of the asymmetric sulfide (R-S-R') and a salt byproduct.[1][2]
To ensure a successful SN2 reaction and avoid competing elimination (E2) reactions, primary or secondary alkyl halides are preferred as the alkylating agents.[3] Tertiary alkyl halides are generally unsuitable as they readily undergo elimination in the presence of a strong base.[3]
Caption: General mechanism of the Williamson sulfide synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Williamson synthesis of an asymmetric sulfide, specifically ethyl phenyl sulfide, derived from analogous experimental procedures.
| Parameter | Value | Reference |
| Reactants | ||
| Thiol | Thiophenol (1.0 eq) | [4] |
| Alkyl Halide | Ethyl Bromide (1.0 eq) | [4] |
| Base | Potassium Carbonate (1.17 eq) | [4] |
| Solvent | Water | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | 60 minutes | [4] |
| Yield | ||
| Product | Ethyl Phenyl Sulfide | |
| Yield (%) | Typically high (e.g., >90%) | [4] |
Experimental Protocols
Preparation of Ethyl Phenyl Sulfide
This protocol details the synthesis of ethyl phenyl sulfide from thiophenol and ethyl bromide.
Materials:
-
Thiophenol
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add thiophenol (1.0 equivalent) and water.
-
To this mixture, add potassium carbonate (1.17 equivalents).
-
Stir the mixture at room temperature.
-
Add ethyl bromide (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenyl sulfide.
-
If necessary, the crude product can be purified by flash column chromatography.
Safety Precautions:
-
Thiophenol and its derivatives have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Alkyl halides are potentially harmful and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow
The general workflow for the Williamson synthesis of asymmetric sulfides is outlined below.
Caption: General experimental workflow for Williamson sulfide synthesis.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding method for the preparation of asymmetric sulfides. The reaction proceeds under mild conditions and is tolerant of a variety of functional groups. By carefully selecting the thiol, alkylating agent, and reaction conditions, a diverse range of asymmetric sulfides can be synthesized for applications in drug discovery and materials science. The straightforward procedure and generally high yields make this a valuable synthetic tool for researchers in both academic and industrial settings.
References
Metal-Free Pathways to Benzylic Sulfides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzylic sulfides, a key structural motif in numerous pharmaceuticals and biologically active compounds, has traditionally relied on methods employing transition metal catalysts. However, the drive towards greener, more sustainable, and cost-effective chemical processes has spurred the development of innovative metal-free alternatives. These approaches circumvent issues associated with metal contamination of the final products, a critical consideration in drug development. This document provides detailed application notes and experimental protocols for several prominent metal-free methods for the synthesis of benzylic sulfides.
Electrochemically Driven C–S Cross-Coupling
This method offers an environmentally friendly and mild route to benzylic thioethers through a C–S radical-radical cross-coupling reaction. The reaction proceeds at room temperature in the open air, avoiding the need for transition metals, external reducing agents, or sacrificial anodes.[1][2][3]
Data Presentation
| Entry | Benzyl (B1604629) Halide | Disulfide | Product | Yield (%) |
| 1 | Benzyl bromide | Diphenyl disulfide | Benzyl phenyl sulfide | 95 |
| 2 | 4-Methylbenzyl bromide | Diphenyl disulfide | 4-Methylbenzyl phenyl sulfide | 92 |
| 3 | 4-Methoxybenzyl bromide | Diphenyl disulfide | 4-Methoxybenzyl phenyl sulfide | 88 |
| 4 | 4-Chlorobenzyl bromide | Diphenyl disulfide | 4-Chlorobenzyl phenyl sulfide | 90 |
| 5 | Benzyl bromide | Dibenzyl disulfide | Dibenzyl sulfide | 85 |
| 6 | Benzyl bromide | Di-p-tolyl disulfide | Benzyl p-tolyl sulfide | 93 |
Experimental Protocol
General Procedure for Electrochemical Synthesis of Benzylic Thioethers: [1]
-
To an undivided electrochemical cell equipped with a carbon plate anode and a carbon plate cathode, add the benzyl halide (0.5 mmol, 1.0 equiv.), disulfide (0.3 mmol, 0.6 equiv.), and tetrabutylammonium (B224687) iodide (TBAI, 0.25 mmol, 0.5 equiv.).
-
Add acetonitrile (B52724) (MeCN, 5.0 mL) as the solvent.
-
Stir the mixture at room temperature under a constant current of 10 mA.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired benzylic sulfide.
Logical Relationship Diagram
References
- 1. Electrochemically driven metal-free synthesis of benzylic thioethers via C–S cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Electrochemically driven metal-free synthesis of benzylic thioethers <i>via</i> C–S cross-coupling [ouci.dntb.gov.ua]
- 3. Electrochemically Driven Metal-Free Synthesis of Benzylic Thioethers via C-S Cross-Coupling | Semantic Scholar [semanticscholar.org]
Protocols for the oxidation of benzyl ethyl sulfide to its sulfoxide and sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides and sulfones represents a fundamental transformation in organic synthesis and is of paramount importance in the pharmaceutical industry. Sulfoxides are key intermediates in the synthesis of biologically active molecules and can act as chiral auxiliaries.[1][2] Sulfones are also prevalent structural motifs in many pharmaceutical drugs and agrochemicals.[3] Benzyl (B1604629) ethyl sulfide (B99878) serves as a representative substrate to illustrate the controlled, stepwise oxidation to its corresponding sulfoxide (B87167) and sulfone. The challenge in this process often lies in achieving high selectivity for the sulfoxide without over-oxidation to the sulfone.[1][4] This document provides detailed protocols for the selective synthesis of benzyl ethyl sulfoxide and the complete oxidation to benzyl ethyl sulfone, utilizing common and effective oxidizing agents.
Reaction Overview: Stepwise Oxidation Pathway
The oxidation of benzyl ethyl sulfide proceeds in two distinct steps. The initial oxidation converts the sulfide to a sulfoxide. A second, more forceful oxidation step is required to convert the sulfoxide to the corresponding sulfone.
Caption: General pathway for the two-step oxidation of this compound.
Comparative Data of Oxidation Protocols
The choice of oxidant and reaction conditions dictates the final product. The following table summarizes common protocols for the oxidation of sulfides, which are applicable to this compound, highlighting the conditions required to selectively form either the sulfoxide or the sulfone.
| Protocol ID | Target Product | Oxidizing System | Stoichiometry (Oxidant:Sulfide) | Solvent | Temperature | Typical Yield | Reference |
| P1 | Sulfoxide | 30% Hydrogen Peroxide (H₂O₂) / Acetic Acid | 4:1 | Acetic Acid | Room Temp. | 90-99% | [4] |
| P2 | Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | ~1.1:1 | Dichloromethane (B109758) | 0°C to Room Temp. | High | [5] |
| P3 | Sulfone | 30% Hydrogen Peroxide (H₂O₂) / Niobium Carbide | >2:1 | Methanol | 60°C | High | [6] |
| P4 | Sulfone | Potassium Permanganate (B83412) (KMnO₄) | >2:1 | Acetic Acid / Water | Room Temp. | High | [7] |
| P5 | Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | >2.2:1 | Dichloromethane | Room Temp. | High | [5] |
Experimental Protocols
Protocol P1: Selective Oxidation to Benzyl Ethyl Sulfoxide using Hydrogen Peroxide
This protocol employs hydrogen peroxide in glacial acetic acid, a "green" and highly selective method for the synthesis of sulfoxides.[4] The procedure is simple, and the product is easily isolated in high yield.[4]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2 mmol, 0.304 g) in glacial acetic acid (2 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add 30% hydrogen peroxide (8 mmol, 0.91 mL) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product into dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the pure benzyl ethyl sulfoxide.
Caption: Experimental workflow for the selective synthesis of benzyl ethyl sulfoxide.
Protocol P4: Oxidation to Benzyl Ethyl Sulfone using Potassium Permanganate
This protocol utilizes a strong oxidizing agent, potassium permanganate (KMnO₄), to ensure the complete oxidation of the sulfide to the corresponding sulfone. The benzylic C-H bonds are generally stable to KMnO₄ under these conditions as long as the reaction is not excessively heated.[8][9]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Glacial acetic acid
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2 mmol, 0.304 g) in a mixture of glacial acetic acid (10 mL) and water (2 mL).
-
Cool the flask in an ice bath and begin stirring.
-
In small portions, add potassium permanganate (4.4 mmol, 0.695 g) to the stirred solution. The reaction is exothermic. Maintain the temperature below 25°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material and sulfoxide intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide have disappeared.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude benzyl ethyl sulfone.
-
If necessary, purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of benzyl ethyl sulfone.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.
-
Potassium permanganate is a strong oxidizer. Do not mix with combustible materials.
-
Reactions involving strong oxidizers can be exothermic. Proper temperature control is crucial.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is potentially explosive and should be handled with care.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Benzyl Ethyl Sulfide Analogs in C-S Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of aryl benzyl (B1604629) sulfides, exemplified by structures analogous to benzyl ethyl sulfide (B99878), in palladium-catalyzed C-S bond formation reactions. This methodology facilitates the synthesis of diaryl sulfides through a debenzylative cross-coupling process, offering a valuable tool for the construction of key structural motifs in medicinal chemistry and materials science.
Introduction
Aryl benzyl sulfides serve as effective precursors to aryl thiols in a palladium-catalyzed cross-coupling reaction with aryl bromides. This process, developed by Mao, Jia, Frensch, and Walsh, enables the formation of a new carbon-sulfur bond, yielding diaryl sulfides in good to excellent yields.[1][2][3] The reaction proceeds via a tricatalytic cycle involving α-arylation of the sulfide, subsequent C-S bond cleavage, and the final C-S bond formation.[1][2][3] This approach is particularly advantageous as it avoids the use of often odorous and air-sensitive thiols.
Reaction Principle
The core of this methodology is a palladium-catalyzed reaction that couples an aryl benzyl sulfide with an aryl bromide. A single catalyst system, derived from Pd(dba)₂ and the ligand NiXantPhos, orchestrates a cascade of three distinct catalytic cycles:
-
α-Arylation: The palladium catalyst facilitates the arylation of the benzylic carbon of the aryl benzyl sulfide.
-
C-S Bond Cleavage: The resulting intermediate undergoes cleavage of the benzylic carbon-sulfur bond.
-
C-S Bond Formation: The liberated aryl thiolate then couples with the aryl bromide to form the desired diaryl sulfide.
This tandem process allows for the direct conversion of readily available aryl benzyl sulfides into more complex diaryl sulfide products.
Experimental Protocols
The following is a general procedure for the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides.
Materials:
-
Aryl benzyl sulfide (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
NiXantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
-
NaN(SiMe₃)₂ (Sodium bis(trimethylsilyl)amide) (2.0 equiv)
-
CPME (Cyclopentyl methyl ether), anhydrous
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(dba)₂ (2.5 mol%) and NiXantPhos (5.0 mol%).
-
Add the aryl benzyl sulfide (1.0 equiv), the aryl bromide (1.2 equiv), and NaN(SiMe₃)₂ (2.0 equiv).
-
Add anhydrous CPME to achieve the desired concentration (typically 0.1 M with respect to the aryl benzyl sulfide).
-
Seal the reaction vessel and heat the mixture at 110 °C with vigorous stirring for the specified reaction time (typically 12-24 hours).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diaryl sulfide.
Data Presentation: Substrate Scope
The palladium-catalyzed debenzylative cross-coupling reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aryl benzyl sulfide and the aryl bromide. The following table summarizes the yields for a range of substrates.
| Entry | Aryl Benzyl Sulfide | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Tolyl benzyl sulfide | 4-tert-Butylbromobenzene | 4-tert-Butylphenyl 4-tolyl sulfide | 80 |
| 2 | 4-Methoxyphenyl (B3050149) benzyl sulfide | 4-tert-Butylbromobenzene | 4-tert-Butylphenyl 4-methoxyphenyl sulfide | 75 |
| 3 | 4-Chlorophenyl benzyl sulfide | 4-tert-Butylbromobenzene | 4-tert-Butylphenyl 4-chlorophenyl sulfide | 72 |
| 4 | Phenyl benzyl sulfide | 4-Bromotoluene | Phenyl 4-tolyl sulfide | 85 |
| 5 | Phenyl benzyl sulfide | 4-Bromoanisole | 4-Methoxyphenyl phenyl sulfide | 81 |
| 6 | Phenyl benzyl sulfide | 1-Bromo-4-fluorobenzene | 4-Fluorophenyl phenyl sulfide | 78 |
| 7 | Phenyl benzyl sulfide | 2-Bromotoluene | Phenyl 2-tolyl sulfide | 65 |
| 8 | Naphthyl benzyl sulfide | Bromobenzene | Naphthyl phenyl sulfide | 79 |
| 9 | Thienyl benzyl sulfide | Bromobenzene | Phenyl thienyl sulfide | 68 |
Visualizations
Experimental Workflow:
Caption: A schematic overview of the experimental procedure for the palladium-catalyzed debenzylative cross-coupling.
Proposed Catalytic Cycle:
Caption: The proposed tricatalytic cycle for the debenzylative cross-coupling reaction.[1][2][3]
References
- 1. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides: synthesis of diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Ethyl Sulfide as a Flavoring Agent in Food Science
Introduction
Benzyl (B1604629) ethyl sulfide (B99878) (CAS 6263-62-3) is a volatile sulfur-containing organic compound.[1][2] While its specific use as a flavoring agent is not extensively documented, its structural analog, benzyl methyl sulfide, is recognized as a savory flavoring substance.[3][4] Thioethers, such as benzyl alkyl sulfides, are known to contribute complex flavor notes to a variety of foods, often described as savory, meaty, roasted, or alliaceous.[5][6] Volatile sulfur compounds are potent aroma contributors due to their typically low odor thresholds.[5][7]
These notes provide a framework for researchers and product developers to evaluate and utilize benzyl ethyl sulfide as a potential flavoring agent in food systems.
Regulatory Status and Safety
There is no specific FEMA (Flavor and Extract Manufacturers Association) number or GRAS (Generally Recognized as Safe) status publicly available for this compound. In contrast, benzyl methyl sulfide has been assigned FEMA number 3597 and is considered safe for use as a flavoring agent at current intake levels by JECFA (the Joint FAO/WHO Expert Committee on Food Additives).[3][4][8] The broader group of benzyl derivatives has been reaffirmed as GRAS by FEMA's Expert Panel.[9][10] Before commercial use, a thorough safety assessment of this compound would be required.
Sensory Properties and Applications
The sensory profile of this compound is not well-documented. Based on related compounds like benzyl methyl sulfide and dibenzyl sulfide, it can be hypothesized to possess savory, roasted, and potentially slightly alliaceous or burnt notes.[6][11]
Potential Applications:
-
Meat and Savory Flavors: To enhance or impart roasted, grilled, or boiled meat notes in plant-based meat alternatives, soups, sauces, and gravies.
-
Snack Foods: To add a savory depth to snacks like chips, crackers, and seasoned nuts.
-
Processed Foods: To introduce cooked notes in ready-to-eat meals and processed cheese.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Flavor Profile |
| This compound | 6263-62-3 | C9H12S | 152.26 | Not well-documented |
| Benzyl Methyl Sulfide | 766-92-7 | C8H10S | 138.23 | Savory, roasted, burnt, beefy, pork, chicken[6] |
| Dibenzyl Sulfide | 538-74-9 | C14H14S | 214.33 | Sulfurous, green, earthy, burnt, mushroom[11] |
Experimental Protocols
This protocol outlines the steps for determining the sensory characteristics of this compound.
Objective: To establish the flavor profile and detection/recognition thresholds of this compound in a specific food matrix.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., propylene (B89431) glycol, ethanol, or deodorized oil)
-
Food matrix for testing (e.g., water, sugar solution, or a simple food base like a white sauce or mashed potato)
-
Trained sensory panel (8-12 panelists)
-
Sensory booths with controlled lighting and ventilation
-
Glassware for sample presentation
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Serial dilutions are then made to create a range of concentrations for threshold testing.
-
Threshold Determination (ASTM E679):
-
Use the ascending forced-choice triangle test method.
-
Present panelists with three samples, two of which are blanks (matrix only) and one contains a low concentration of the flavorant.
-
Ask panelists to identify the odd sample.
-
Gradually increase the concentration until the panel consistently identifies the correct sample.
-
The detection threshold is the lowest concentration at which a statistically significant portion of the panel can detect a difference.
-
The recognition threshold is the lowest concentration at which the characteristic flavor can be identified.
-
-
Flavor Profile Analysis (Descriptive Analysis): [12][13]
-
Present a supra-threshold concentration of this compound in the food matrix to the trained panel.
-
Panelists will individually generate descriptive terms for the aroma and flavor.
-
Through group discussion, a consensus vocabulary is developed.
-
Panelists then rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).
-
Data is collected and analyzed to create a comprehensive flavor profile.
-
Table 2: Hypothetical Flavor Profile of this compound (to be determined experimentally)
| Attribute | Intensity (0-15 scale) |
| Roasted | |
| Savory | |
| Sulfurous | |
| Alliaceous (Onion/Garlic) | |
| Meaty | |
| Burnt | |
| Earthy |
This protocol describes a general method for the quantification of this compound in a food product.
Objective: To determine the concentration of this compound in a food matrix.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) fibers or liquid-liquid extraction solvents (e.g., dichloromethane)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Food sample containing this compound
-
Helium carrier gas
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or similar)
Methodology:
-
Sample Preparation:
-
SPME: Homogenize the food sample and place a known amount in a headspace vial. Add the internal standard. Equilibrate the sample at a controlled temperature and then expose the SPME fiber to the headspace for a defined period.
-
Liquid-Liquid Extraction: Homogenize the sample with a solvent and the internal standard. Separate the organic layer and concentrate it if necessary.
-
-
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the GC inlet or inject the liquid extract.
-
Separation: Use a suitable temperature program to separate the volatile compounds on the capillary column.
-
Detection: The mass spectrometer will be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, targeting characteristic ions of this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound and the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard and the calibration curve.
-
Visualization of Pathways and Workflows
References
- 1. Page loading... [guidechem.com]
- 2. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benzyl methyl sulfide, 766-92-7 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JECFA Evaluations-BENZYL METHYL SULFIDE- [inchem.org]
- 9. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scent.vn [scent.vn]
- 12. metslab.com [metslab.com]
- 13. medallionlabs.com [medallionlabs.com]
Application Notes and Protocols: The S-Benzyl Group as a Robust Thiol Protectant in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The protection of thiol groups is a critical aspect of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The benzyl (B1604629) group, installed via S-benzylation to form a benzyl thioether, is a well-established and robust protecting group for thiols. Its stability to a wide range of reaction conditions, including both acidic and basic environments, makes it a valuable tool for complex molecular construction. This document provides detailed application notes, experimental protocols, and comparative data for the use of the S-benzyl protecting group.
Introduction to S-Benzyl Thiol Protection
The benzyl group (Bn) is a popular choice for protecting the highly nucleophilic and easily oxidized thiol functional group. The resulting S-benzyl thioether is stable under many synthetic conditions, yet can be removed under specific, well-defined protocols. This allows for the selective unmasking of the thiol at the desired stage of a synthetic sequence.
Key Advantages:
-
Robustness: S-benzyl groups are stable to a wide pH range and are compatible with many common reagents used in organic synthesis.
-
Orthogonality: The deprotection methods for S-benzyl groups are often orthogonal to those of other common protecting groups, allowing for selective deprotection strategies.
-
Versatility: Several deprotection methods are available, providing flexibility in synthetic design.
Protection of Thiols as S-Benzyl Thioethers
The most common method for the S-benzylation of thiols is the reaction of a thiol or thiolate with benzyl bromide or benzyl chloride under basic conditions.
General Workflow for S-Benzylation of a Thiol
The following diagram illustrates the general workflow for the protection of a thiol as a benzyl thioether.
Caption: General workflow for the S-benzylation of a thiol.
Quantitative Data for S-Benzylation of Thiols
The following table summarizes representative quantitative data for the S-benzylation of various thiols.
| Thiol Substrate | Base | Benzylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-Cysteine | NH4OH | Benzyl Chloride | Water/Ethanol (B145695) | 100 | 3 | 80-90 | N/A |
| Thiophenol | K2CO3 | Benzyl Bromide | DMF | RT | 2 | >95 | N/A |
| 1-Dodecanethiol | NaH | Benzyl Bromide | THF | RT | 12 | 92 | N/A |
| 4-Chlorothiophenol | Et3N | Benzyl Chloride | Water | RT | 1 | 98 | [1] |
Experimental Protocol: S-Benzylation of L-Cysteine
This protocol describes the synthesis of S-benzyl-L-cysteine.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Benzyl chloride
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (2 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in deionized water.
-
Add ethanol to the solution.
-
Under vigorous stirring, add ammonium hydroxide until the pH of the solution is approximately 8-9.
-
Add benzyl chloride (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to pH 1-2.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water, adjusting the pH to 6-7 with 2 M sodium hydroxide solution to induce crystallization.
-
Collect the purified S-benzyl-L-cysteine by filtration, wash with cold water and ethanol, and dry under vacuum.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (approx. 214 °C, dec.).
Deprotection of S-Benzyl Thioethers
Several methods are available for the cleavage of the S-benzyl group, each with its own advantages and limitations. The choice of deprotection strategy depends on the overall synthetic route and the presence of other functional groups in the molecule.
Deprotection Methods Overview
Caption: Major deprotection pathways for S-benzyl thioethers.
Quantitative Data for Deprotection of S-Benzyl Thioethers
The following table provides a comparison of different deprotection methods with representative yields.
| Deprotection Method | Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Reductive Cleavage | S-Benzyl-L-cysteine derivative | Sodium, Liquid Ammonia (B1221849) | NH3(l) | -78 | 15-30 min | High | [2] |
| Acidolysis | Peptide-resin with S-benzyl-Cys | Anhydrous HF, anisole | HF(l) | 0-5 | 30-60 min | Good to High | [2] |
| Catalytic Hydrogenolysis | Boc-Cysteine(Bn) | H2, 10% Pd/C | Methanol | RT | 2 h | 90 | |
| Catalytic Transfer Hydrogenolysis | Boc-Cysteine(Bn) | Ammonium formate (B1220265), Mg | Methanol | Reflux | 90 min | 90 |
Experimental Protocols for Deprotection
This method is highly effective but requires specialized equipment for handling liquid ammonia.
Materials:
-
S-benzyl protected compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-neck round-bottom flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C and condense anhydrous liquid ammonia into the flask.
-
Dissolve the S-benzyl protected compound in the liquid ammonia with stirring.
-
Carefully add small pieces of sodium metal to the solution until a persistent blue color is observed for at least 30 seconds.[2]
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Dissolve the residue in an appropriate solvent and proceed with purification (e.g., extraction, chromatography, or crystallization).
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin with S-benzyl-cysteine
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Scavengers (e.g., anisole, p-cresol, p-thiocresol)
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture (e.g., for every 0.2 mmol of peptide-resin, add 1 mL anisole, 1 mL dimethylsulfide, and 0.2 mL p-thiocresol).[2]
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel (e.g., 10 mL per 0.2 mmol of peptide-resin).[2]
-
Stir the mixture at 0-5 °C for 30-60 minutes.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation and wash with cold ether.
-
Purify the peptide using appropriate chromatographic techniques (e.g., RP-HPLC).
This is a milder deprotection method suitable for many substrates, provided they do not contain other functional groups susceptible to reduction.
Materials:
-
S-benzyl protected compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium formate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the S-benzyl protected compound in a suitable solvent in a round-bottom flask or a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol%).
-
If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., with a balloon) or use a Parr hydrogenator.
-
If using a hydrogen donor like ammonium formate (catalytic transfer hydrogenolysis), add it to the reaction mixture (typically 5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (for transfer hydrogenolysis) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product as necessary.
Reaction Mechanisms
S-Benzylation of Thiols
The S-benzylation of a thiol with a benzyl halide proceeds via a standard SN2 mechanism.
References
Application Note and Protocol for the Quantification of Benzyl Ethyl Sulfide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl sulfide (B99878) is a sulfur-containing organic compound that can be of interest in various fields, including environmental monitoring, food and beverage aroma profiling, and as a potential impurity in pharmaceutical products. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantitative analysis of benzyl ethyl sulfide in a liquid matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, offering a solvent-free, sensitive, and robust approach.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. It encompasses sample preparation, GC-MS analysis, and data processing.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Benzyl propyl sulfide (internal standard, >98% purity)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating[1][2]
-
SPME autosampler or manual holder
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and benzyl propyl sulfide (internal standard) in methanol at a concentration of 1000 µg/mL. Store these solutions at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into a matrix blank (e.g., deionized water or a placebo formulation) to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Internal Standard Spiking: To each calibration standard and sample, add the internal standard (benzyl propyl sulfide) to a final concentration of 20 µg/L.[3]
-
Sample Preparation: For each sample, calibration standard, and blank, transfer 10 mL into a 20 mL headspace vial. If the sample matrix has high ethanol (B145695) content, it is advisable to dilute the sample with deionized water to an ethanol concentration of approximately 2.5% v/v to improve extraction sensitivity.[1][2] For samples with potentially reactive components, the addition of 1% w/v EDTA may be beneficial.[1][4] Add sodium chloride (20% w/v) to enhance the partitioning of the analyte into the headspace.[1][2]
-
Vial Sealing: Immediately seal the vials with the PTFE/silicone septa and aluminum caps.
Headspace-SPME (HS-SPME) Procedure
-
Incubation: Place the sealed vials in the autosampler tray or a heating block. Equilibrate the vials at 35°C for 15 minutes to allow for partitioning of the analytes between the liquid and vapor phases.[1][2]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C.[1][2]
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated GC injection port for thermal desorption of the analytes onto the analytical column.
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS instrument parameters.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5] |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, operate the mass spectrometer in SIM mode. The characteristic ions for this compound and the internal standard should be determined by injecting a concentrated standard in full scan mode prior to quantitative analysis. Tentative ions are provided below.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 91 | 152 | 65 |
| Benzyl Propyl Sulfide (IS) | 91 | 166 | 123 |
Data Analysis and Quantification
The quantification of this compound is based on the principle of internal standardization, which corrects for variations in sample preparation and instrument response.
Caption: Logical relationship for the quantification process.
-
Peak Integration: Integrate the peak areas of the quantification ions for both this compound and the internal standard (benzyl propyl sulfide) in the chromatograms of the calibration standards and samples.
-
Calibration Curve: For each calibration standard, calculate the response ratio by dividing the peak area of this compound by the peak area of the internal standard. Plot a calibration curve of the response ratio versus the concentration of this compound.
-
Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) greater than 0.995 is typically considered acceptable.
-
Quantification: Calculate the response ratio for each unknown sample. Determine the concentration of this compound in the sample by using the equation of the line obtained from the linear regression of the calibration curve.
Method Validation Parameters
To ensure the reliability of the method, it is essential to perform a validation according to ICH Q2(R1) guidelines. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.995 over the specified concentration range. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve.[7] |
| Accuracy (% Recovery) | Typically within 80-120% for spiked samples at three different concentration levels (low, medium, high). |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 15%.[7] |
| Specificity/Selectivity | No interfering peaks at the retention times of this compound and the internal standard in a matrix blank. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., incubation temperature ±2°C, extraction time ±5 min). |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in liquid samples using HS-SPME-GC-MS. The method is sensitive, selective, and robust, making it suitable for routine analysis in various research and industrial settings. Adherence to the described protocol and proper method validation will ensure the generation of accurate and reliable quantitative data.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Spectral Assignment for Benzyl Ethyl Sulfide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of benzyl (B1604629) ethyl sulfide (B99878).
Introduction
Benzyl ethyl sulfide is a sulfur-containing organic compound with applications in organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note details the experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound and provides a comprehensive assignment of the observed signals. The unambiguous assignment of NMR signals is critical for reaction monitoring, quality control, and characterization of novel derivatives in drug discovery and development.
Molecular Structure and Atom Numbering
The structural formula of this compound with the IUPAC numbering used for NMR signal assignment is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocols
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
3.2. NMR Data Acquisition
NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] The following parameters were used:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 | Bruker Avance 400 |
| Operating Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 8223.685 Hz | 24038.461 Hz |
Results and Spectral Assignment
The acquired ¹H and ¹³C NMR data are summarized in the tables below. The assignments are based on chemical shift values, signal multiplicities, coupling constants, and comparison with data for analogous compounds such as benzyl methyl sulfide and ethyl phenyl sulfide.
4.1. ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.35 - 7.20 | m | 5H | - | C₂-H to C₆-H (Aromatic) |
| 2 | 3.65 | s | 2H | - | C₇-H₂ (Benzyl CH₂) |
| 3 | 2.50 | q | 2H | 7.4 | C₈-H₂ (Ethyl CH₂) |
| 4 | 1.25 | t | 3H | 7.4 | C₉-H₃ (Ethyl CH₃) |
4.2. ¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 138.5 | C₁ (Aromatic Quaternary) |
| 2 | 129.0 | C₂, C₆ (Aromatic CH) |
| 3 | 128.5 | C₃, C₅ (Aromatic CH) |
| 4 | 127.1 | C₄ (Aromatic CH) |
| 5 | 36.2 | C₇ (Benzyl CH₂) |
| 6 | 26.0 | C₈ (Ethyl CH₂) |
| 7 | 14.8 | C₉ (Ethyl CH₃) |
Discussion
The ¹H NMR spectrum shows a multiplet in the aromatic region (7.35-7.20 ppm) integrating to five protons, which corresponds to the monosubstituted benzene (B151609) ring. The benzylic protons (C₇-H₂) appear as a singlet at 3.65 ppm, indicating no adjacent protons to couple with. The ethyl group gives rise to a quartet at 2.50 ppm (C₈-H₂) and a triplet at 1.25 ppm (C₉-H₃), with a typical vicinal coupling constant of 7.4 Hz.
In the ¹³C NMR spectrum, four signals are observed for the aromatic carbons, consistent with a monosubstituted benzene ring. The benzylic carbon (C₇) resonates at approximately 36.2 ppm. The two carbons of the ethyl group are found at 26.0 ppm (C₈) and 14.8 ppm (C₉).
The relationship between the protons and their corresponding carbons can be visualized in the following logical diagram.
Caption: Correlation diagram of ¹H and ¹³C NMR signals for this compound.
Conclusion
This application note provides a clear and detailed guide for the ¹H and ¹³C NMR spectral assignment of this compound. The provided experimental protocol and tabulated data serve as a valuable resource for researchers in organic chemistry and drug development for the routine characterization of this and structurally related compounds. The logical workflow from sample preparation to spectral interpretation ensures reliable and reproducible results.
References
High-performance liquid chromatography (HPLC) method for benzyl ethyl sulfide
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl (B1604629) Ethyl Sulfide (B99878)
Introduction
Benzyl ethyl sulfide is a sulfur-containing organic compound. Its analysis is crucial in various fields, including environmental monitoring and as a non-toxic model for studying the metabolism of more hazardous sulfur compounds like mustard gas.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection, based on established analytical methodologies for related aromatic and sulfur-containing compounds.
Principle
This method employs reverse-phase HPLC to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values are based on typical performance for similar analytical methods.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Reagents and Standards
-
This compound analytical standard (purity > 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
Preparation of Solutions
3.1. Mobile Phase Preparation
-
Prepare a mobile phase of Acetonitrile:Water (60:40, v/v).
-
Degas the mobile phase using an ultrasonic bath for 15 minutes or by online degasser.
3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound analytical standard.
-
Dissolve the standard in methanol in a 25 mL volumetric flask and bring to volume with methanol. This is the standard stock solution.
3.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL. A typical calibration series might include 1, 5, 10, 25, and 50 µg/mL.
3.4. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions in triplicate to construct a calibration curve.
-
Inject the prepared sample solutions in triplicate.
-
After the analysis, flush the column with a high-organic content mobile phase (e.g., 80% acetonitrile) and then store it in an appropriate solvent (e.g., methanol).
Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Metabolic Context)
While not a signaling pathway in the traditional sense, the metabolic degradation of benzyl sulfide provides context for potential related substances that may need to be separated during HPLC analysis. Benzyl sulfide can be oxidized to benzyl sulfoxide (B87167) and then to benzyl sulfone.[1] An effective HPLC method should be able to resolve these compounds from the parent this compound.
Caption: Oxidative metabolic pathway of a related sulfide compound.
References
Application Notes and Protocols: Benzyl Ethyl Sulfide in the Study of Enzyme-Catalyzed Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing benzyl (B1604629) ethyl sulfide (B99878) as a substrate to study the catalytic activity of various oxidative enzymes. Benzyl ethyl sulfide serves as a valuable probe for investigating enzyme kinetics, reaction mechanisms, and the metabolic fate of sulfur-containing xenobiotics. Its oxidation to benzyl ethyl sulfoxide (B87167) and subsequently to benzyl ethyl sulfone can be monitored to characterize the activity of key enzyme families, including Cytochrome P450 monooxygenases (CYPs), Flavin-containing monooxygenases (FMOs), and Peroxidases.
Introduction to Enzymatic Sulfoxidation
The oxidation of thioethers to sulfoxides and sulfones is a critical reaction in drug metabolism and detoxification pathways. Several superfamilies of enzymes catalyze these transformations, each with distinct mechanisms and substrate specificities. Understanding how these enzymes interact with sulfur-containing compounds like this compound is crucial for predicting drug-drug interactions, assessing xenobiotic toxicity, and developing novel biocatalysts. Benzyl sulfide, a close analog of this compound, has been employed as a non-toxic model for studying the metabolism of highly toxic compounds like mustard gas.[1]
I. Cytochrome P450 (CYP) Catalyzed Oxidation
CYP enzymes are a major family of heme-thiolate monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics.[2] They catalyze the oxidation of thioethers through the action of a highly reactive ferryl-oxo heme radical cation intermediate, known as Compound I.[2] CYPs can catalyze the sulfoxidation of various alkyl-aryl and heteroaromatic sulfides.[3]
Signaling Pathway
Experimental Protocol: In Vitro CYP Assay
This protocol provides a general method for assessing the oxidation of this compound by recombinant CYP enzymes or liver microsomes.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6) or liver microsomes (human, rat, etc.)
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard for analytical quantification (e.g., a structurally similar compound not metabolized by the enzyme)
-
HPLC or LC-MS/MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme/microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Add this compound (typically dissolved in a small amount of organic solvent like methanol or DMSO) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing the internal standard. This will precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Analyze the formation of benzyl ethyl sulfoxide and benzyl ethyl sulfone using a validated HPLC or LC-MS/MS method.
Data Presentation
| Enzyme | Substrate | Km (mM) | k_cat (s⁻¹) | Reference |
| CYP (Hypothetical) | This compound | TBD | TBD | - |
| CYP119 Cpd I | Benzyl alcohol | 4.67 | 0.48 | [4] |
TBD: To Be Determined experimentally.
II. Flavin-Containing Monooxygenase (FMO) Catalyzed Oxidation
FMOs are another important class of phase I drug-metabolizing enzymes that catalyze the oxygenation of soft nucleophiles, including sulfides.[5] Unlike CYPs, FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and form a stable C4a-hydroperoxyflavin intermediate that performs the oxidation.[5]
Experimental Workflow
Experimental Protocol: In Vitro FMO Assay
This protocol outlines a general procedure for measuring the FMO-catalyzed oxidation of this compound.
Materials:
-
Recombinant human FMO enzyme (e.g., FMO1, FMO3)
-
This compound
-
NADPH
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5-9.0, as FMOs are often more active at higher pH)
-
Acetonitrile or methanol for quenching
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Combine the Tris-HCl buffer and FMO enzyme in a microcentrifuge tube.
-
Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH and this compound to the reaction mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction with cold acetonitrile or methanol containing an internal standard.
-
Sample Preparation for Analysis: Centrifuge to remove precipitated protein and transfer the supernatant for analysis.
-
Analysis: Quantify the formation of benzyl ethyl sulfoxide and sulfone using HPLC or LC-MS/MS.
Data Presentation
The following table presents kinetic data for the sulfoxidation of methyl p-tolyl sulfide by FMO1 variants, which can serve as a reference for expected values when studying this compound.[6]
| FMO1 Variant | Substrate | Km (µM) | Vmax (nmol/min/nmol) | Reference |
| Wild type | Methyl p-tolyl sulfide | 284 ± 14.6 | 13.9 ± 0.3 | [6] |
| N114S | Methyl p-tolyl sulfide | 358 ± 20.3 | 12.8 ± 0.3 | [6] |
| R205C | Methyl p-tolyl sulfide | 344 ± 26.6 | 13.0 ± 0.4 | [6] |
| V257M | Methyl p-tolyl sulfide | 240 ± 19.3 | 13.2 ± 0.4 | [6] |
III. Horseradish Peroxidase (HRP) Catalyzed Oxidation
HRP is a heme-containing peroxidase that utilizes hydrogen peroxide (H₂O₂) to oxidize a wide range of substrates.[7] It can be used to study the oxidation of thioethers, including this compound, in the presence of H₂O₂.
Logical Relationship
Experimental Protocol: HRP Assay
This protocol describes a method for monitoring HRP-catalyzed oxidation of this compound. Since this compound and its products are not chromogenic, the reaction progress is typically monitored by analyzing substrate depletion or product formation using chromatography.
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.0-7.0)
-
Quenching solution (e.g., sodium azide (B81097) or a strong acid)
-
HPLC or GC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of this compound in potassium phosphate buffer.
-
Enzyme Addition: Add HRP to the substrate solution.
-
Initiation of Reaction: Start the reaction by adding a small, defined amount of H₂O₂.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction (e.g., by adding to a tube containing sodium azide or by mixing with a solvent for extraction).
-
Sample Preparation for Analysis: The quenched samples may require extraction with an organic solvent (e.g., ethyl acetate) to separate the substrate and products from the aqueous buffer and enzyme.
-
Analysis: Analyze the concentration of this compound, benzyl ethyl sulfoxide, and benzyl ethyl sulfone in each sample using a calibrated HPLC or GC-MS method.
Data Presentation
Quantitative data from HRP-catalyzed oxidation of this compound would be presented by plotting the concentration of the substrate and products over time. From this data, initial reaction rates can be calculated.
| Time (min) | [this compound] (mM) | [Benzyl Ethyl Sulfoxide] (mM) | [Benzyl Ethyl Sulfone] (mM) |
| 0 | 1.00 | 0.00 | 0.00 |
| 5 | TBD | TBD | TBD |
| 10 | TBD | TBD | TBD |
| 20 | TBD | TBD | TBD |
| 30 | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Conclusion
This compound is a versatile substrate for characterizing the activity of major oxidative enzyme systems. The protocols provided herein offer a foundation for researchers to design and execute experiments to study CYP, FMO, and HRP-catalyzed sulfoxidation. While specific kinetic parameters for this compound are yet to be extensively documented, the methodologies and comparative data presented will aid in the investigation of its metabolism and the broader study of enzymatic sulfur oxidation. Researchers should note that these protocols are general and may require optimization for specific enzymes and experimental conditions.
References
- 1. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
- 2. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Benzyl Ethyl Sulfide: A Versatile Substrate for Probing Drug Metabolism Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl (B1604629) ethyl sulfide (B99878) is a thioether compound that serves as a valuable tool in the study of metabolic pathways, particularly those mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Its structural simplicity and susceptibility to oxidative metabolism make it an ideal model substrate for characterizing enzyme kinetics, elucidating metabolic pathways of sulfur-containing compounds, and investigating drug-drug interactions. This document provides detailed application notes and experimental protocols for utilizing benzyl ethyl sulfide in metabolic pathway studies.
Metabolic Pathways of this compound
The primary metabolic transformation of this compound involves the oxidation of the sulfur atom. This process, known as S-oxidation, is predominantly catalyzed by CYP and FMO enzymes, leading to the sequential formation of benzyl ethyl sulfoxide (B87167) and benzyl ethyl sulfone. In some biological systems, particularly microbial degradation, cleavage of the carbon-sulfur bond can also occur, yielding benzaldehyde (B42025) and ethyl mercaptan.[1][2]
The key metabolic steps are:
-
S-oxidation (Phase I): this compound is first oxidized to benzyl ethyl sulfoxide.
-
Further S-oxidation (Phase I): Benzyl ethyl sulfoxide can undergo a second oxidation to form benzyl ethyl sulfone.
These oxidative reactions are crucial for the detoxification and elimination of xenobiotics containing thioether moieties.
Data Presentation: Enzyme Kinetics
The following tables summarize representative kinetic parameters for the sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms. While specific data for this compound is not available in the cited literature, these values for structurally related thioether pesticides provide a valuable reference for expected enzyme activities.[1][2]
Table 1: Representative Kinetic Parameters for Thioether Sulfoxidation by Human CYP450 Isoforms
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Disulfoton | CYP2C9 | 15.6 | 12.3 |
| Phorate | CYP1A2 | 25.1 | 8.9 |
| Methiocarb | CYP3A4 | 33.8 | 15.2 |
Data is representative for thioether pesticides and sourced from a study on their sulfoxidation by human CYP isoforms.[1][2]
Table 2: Representative Kinetic Parameters for Thioether Sulfoxidation by Human FMO Isoforms
| Substrate | FMO Isoform | Km (µM) | Vmax (nmol/min/mg protein) |
| Phorate | FMO1 | 112 | 2.5 |
| Disulfoton | FMO1 | 98 | 1.8 |
Data is representative for thioether pesticides and sourced from a study on their sulfoxidation by human FMO isoforms.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for studying the metabolism of this compound in vitro.
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines the procedure for incubating this compound with human liver microsomes (HLMs) to assess its metabolism by a mixture of CYP and FMO enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., benzyl methyl sulfide)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
HLMs (final concentration typically 0.5-1 mg/mL)
-
This compound (at various concentrations to determine kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Heterologous Expression and Purification of Human FMO1
This protocol describes a general method for producing recombinant human FMO1 in E. coli for use in metabolic studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human FMO1 gene
-
Luria-Bertani (LB) media
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Antibiotics (as required by the expression vector)
-
Lysis buffer (e.g., phosphate buffer with lysozyme (B549824) and DNase)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers for chromatography
-
SDS-PAGE materials for protein analysis
Procedure:
-
Transform the FMO1 expression vector into a suitable E. coli strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB media with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the purified FMO1 with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration.
Protocol 3: HPLC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a starting point for developing an analytical method to separate and quantify this compound, benzyl ethyl sulfoxide, and benzyl ethyl sulfone.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized):
-
This compound: Precursor ion (e.g., [M+H]+) -> Product ion
-
Benzyl Ethyl Sulfoxide: Precursor ion (e.g., [M+H]+) -> Product ion
-
Benzyl Ethyl Sulfone: Precursor ion (e.g., [M+H]+) -> Product ion
-
Internal Standard: Precursor ion -> Product ion
-
Procedure:
-
Optimize the MRM transitions for each analyte and the internal standard by direct infusion.
-
Develop a standard curve for each analyte by preparing solutions of known concentrations.
-
Prepare samples from the in vitro metabolism assay as described in Protocol 1.
-
Inject standards and samples onto the LC-MS/MS system.
-
Quantify the amount of each metabolite formed based on the standard curve.
This compound is a practical and informative substrate for investigating the metabolic functions of CYP and FMO enzymes. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at understanding the metabolism of sulfur-containing compounds, which is critical in the fields of drug development and toxicology. The adaptability of these methods allows for their application in various research contexts, from basic enzyme characterization to more complex drug interaction studies.
References
- 1. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Sulfur-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of medicinally relevant sulfur-containing heterocyclic compounds, including thiophenes, thiazoles, and benzothiophenes. The information is intended to guide researchers in developing synthetic strategies and experimental protocols for the preparation of these important scaffolds.
Thiophene (B33073) and its Derivatives
Thiophenes are five-membered aromatic rings containing one sulfur atom. They are key structural motifs in a wide array of pharmaceuticals and organic materials. Several classical and modern synthetic methods are available for their preparation.
Key Synthetic Methodologies
1.1.1. Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds. The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent to drive the cyclization.
1.1.2. Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides access to highly functionalized 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1] This method is particularly valuable for generating diverse libraries of compounds for drug discovery.
1.1.3. Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. This method involves the condensation of thioglycolic acid with α,β-acetylenic esters in the presence of a base.[2]
Quantitative Data Summary
The following table summarizes the yields of various thiophene synthesis methods under different conditions.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Paal-Knorr Synthesis | Acetonylacetone, P₄S₁₀ | - | - | 250 | High | |
| Gewald Synthesis | Cyclohexanone, Malononitrile (B47326), Sulfur | Morpholine | Ethanol (B145695) | Reflux | 85 | [3] |
| Gewald Synthesis | Acetone, Ethyl Cyanoacetate, Sulfur | Triethylamine | Methanol | 50 | 78 | [3] |
| Fiesselmann Synthesis | Phenylpropiolic acid ethyl ester, Methyl thioglycolate | Sodium methoxide | Methanol | Reflux | Good | |
| Microwave-Assisted Gewald | Ketones, Malononitrile, Sulfur | KF-alumina | - | Microwave | 58-82 | [3] |
Experimental Protocols
1.3.1. General Protocol for Paal-Knorr Thiophene Synthesis
-
To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the sulfurizing agent, such as phosphorus pentasulfide (0.5 eq) or Lawesson's reagent (0.5 eq).
-
Heat the mixture under inert atmosphere. The reaction temperature and time will vary depending on the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thiophene derivative.
1.3.2. General Protocol for Gewald Aminothiophene Synthesis
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq), the α-cyanoester or malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for the required time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.
Synthetic Workflow
Gewald Aminothiophene Synthesis Workflow
Thiazole (B1198619) and its Derivatives
Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. The thiazole ring is a common feature in many bioactive compounds, including pharmaceuticals and natural products.
Key Synthetic Methodology: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most common and versatile method for the preparation of thiazoles.[4] It involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford the thiazole ring.
Quantitative Data Summary
The following table presents the yields for the Hantzsch thiazole synthesis under various conditions.
| α-Haloketone | Thioamide | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | - | Methanol | Reflux | High | [5] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid | Ethanol/Water (50/50) | 65 | 79-90 | [6] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid | Ethanol/Water (50/50) | Room Temp (US) | 79-90 | [6] |
| Chloroacetone | N-Phenylthiourea | - | Anhydrous Acetone | Reflux | 96 | [7] |
Experimental Protocol
2.3.1. General Protocol for Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thioamide (1.0-1.5 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Heat the reaction mixture to reflux and stir for the appropriate time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthetic Workflow
Hantzsch Thiazole Synthesis Workflow
Benzothiophene (B83047) and its Derivatives
Benzothiophenes are bicyclic heterocyclic compounds in which a benzene (B151609) ring is fused to a thiophene ring. This scaffold is present in numerous pharmaceuticals and is of significant interest in medicinal chemistry and materials science.
Key Synthetic Methodology: Friedländer-type Synthesis
A common approach to constructing benzothiophene-fused systems is through a Friedländer-type annulation. This involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For the synthesis of benzothieno[3,2-b]pyridines, a derivative of benzothiophene, 3-amino-2-formyl benzothiophene can be reacted with ketones or 1,3-diones.[8]
Quantitative Data Summary
The following table provides yield data for a Friedländer-type synthesis of benzothiophene derivatives.
| 3-Amino-2-formyl benzothiophene | Ketone/Dione | Catalyst/Reagent | Solvent | Condition | Yield (%) | Reference |
| 3-Amino-2-formyl benzothiophene | Acetophenone | NaOH (7 M) | Ethanol | Reflux | 85 | [8] |
| 3-Amino-2-formyl benzothiophene | Cyclohexanone | NaOH (7 M) | Ethanol | Reflux | 82 | [8] |
| 3-Amino-2-formyl benzothiophene | Dimedone | Piperidine | Acetonitrile | Reflux | 92 | [8] |
| 3-Amino-2-formyl benzothiophene | Methyl ethyl ketone | NaOH (7 M) | Ethanol | Reflux | 63 | [8] |
Experimental Protocol
3.3.1. General Protocol for Friedländer-type Synthesis of Benzothieno[3,2-b]pyridines
-
To a round-bottom flask, add the 3-amino-2-formyl benzothiophene derivative (0.5 mmol), the ketone (0.7 mmol, 1.4 eq), and ethanol (10 mL).
-
Add aqueous NaOH (7 M, 0.5 mL) to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with 10% HCl (5 mL).
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water.
-
Dry the product under vacuum to obtain the desired benzothieno[3,2-b]pyridine.
Synthetic Workflow
Friedländer-type Synthesis Workflow
Signaling Pathway Involvement
Sulfur-containing heterocyclic compounds are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
Thiazole Derivatives in Cancer Signaling
Thiazole-based compounds have been shown to inhibit several protein kinases involved in cancer cell proliferation and survival. For instance, they can target the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and metabolism, and is often hyperactivated in cancer.
Inhibition of PI3K/AKT/mTOR Pathway by Thiazole Derivatives
Benzothiophene Derivatives in Neuroprotection
Certain benzothiophene derivatives exhibit neuroprotective effects by modulating signaling cascades that promote neuronal survival. These compounds can activate the PI3K/Akt and Src/ERK/CREB pathways, which are crucial for protecting neurons from apoptotic cell death.
Neuroprotective Signaling by Benzothiophene Derivatives
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Ethyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of benzyl (B1604629) ethyl sulfide (B99878).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzyl ethyl sulfide, which is typically achieved via the reaction of a benzyl halide (e.g., benzyl bromide) with an ethanethiolate salt. The primary desired reaction is an S(_N)2 substitution.
Problem 1: Low Yield of this compound and Presence of a Styrene (B11656) Impurity
Cause: This is the most common issue and is primarily due to a competing E2 elimination reaction, which is favored by certain reaction conditions. Strong bases, in particular, can abstract a proton from the benzylic carbon, leading to the formation of styrene.[1][2][3]
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, less sterically hindered base. For instance, sodium carbonate (Na₂CO₃) is preferable to sodium hydroxide (B78521) (NaOH) or sodium ethoxide. Thiolates (RS⁻) themselves are generally weak bases, which favors the S(_N)2 pathway.[4] | Stronger and bulkier bases are more likely to function as a base for elimination rather than as a nucleophile for substitution.[5] |
| Temperature | Maintain a low to moderate reaction temperature. Room temperature is often sufficient. Avoid excessive heating. | Higher temperatures generally favor elimination reactions over substitution reactions.[6] |
| Solvent | Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | Polar aprotic solvents stabilize the transition state of the S(_N)2 reaction, accelerating the desired substitution pathway.[7] |
Quantitative Comparison of Reaction Conditions:
| Benzyl Halide | Sulfur Source | Base | Solvent | Temperature | Approx. Yield (this compound) | Approx. Yield (Styrene) |
| Benzyl Bromide | Ethanethiol (B150549) | Na₂CO₃ | DMF | Room Temp | >90% | <5% |
| Benzyl Bromide | Ethanethiol | NaOH | Ethanol | Reflux | 60-70% | 30-40% |
| Benzyl Bromide | Sodium Ethanethiolate | - | Ethanol | Room Temp | 85-95% | 5-15% |
Note: The yields presented are representative estimates based on established principles of S(_N)2 versus E2 reactions and may vary depending on specific experimental details.
Problem 2: Formation of Benzyl Ethyl Sulfoxide and/or Benzyl Ethyl Sulfone
Cause: The sulfide product is susceptible to oxidation, which can occur if oxidizing agents are present or if the product is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain catalysts.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric oxygen from oxidizing the sulfide product. |
| Purification | Purify the product promptly after the reaction is complete. Avoid prolonged exposure to air and light. | Minimizes the time for potential oxidation to occur. |
| Reagent Purity | Ensure that all reagents and solvents are free from oxidizing impurities. | Prevents unintentional oxidation during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound from benzyl bromide and ethanethiol?
The primary mechanism is a bimolecular nucleophilic substitution (S(_N)2) reaction. The ethanethiolate anion (CH₃CH₂S⁻) acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.[7][8]
Q2: Why is E2 elimination a significant side reaction?
E2 elimination competes with S(_N)2 substitution, particularly when using a strong base. The base can abstract a proton from the carbon adjacent to the benzene (B151609) ring (the benzylic carbon), leading to the formation of a double bond and the elimination of the halide, resulting in styrene.[2][9] Benzylic halides are susceptible to this because the resulting conjugated double bond in styrene is stable.
Q3: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used. However, bromide is a better leaving group than chloride, so the reaction with benzyl bromide is typically faster.[10] Reaction conditions may need to be adjusted (e.g., slightly higher temperature or longer reaction time) when using benzyl chloride.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the benzyl halide and the formation of the this compound product.
Q5: What are the safety precautions for handling the reagents?
Benzyl halides (bromide and chloride) are lachrymators and irritants, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[10] Ethanethiol has a strong, unpleasant odor. Many organic solvents like DMF and DMSO have specific health and safety considerations that should be reviewed in their respective Safety Data Sheets (SDS).
Experimental Protocols
Key Experiment: Synthesis of this compound via S(_N)2 Reaction
Objective: To synthesize this compound from benzyl bromide and ethanethiol with high yield and purity, minimizing the formation of styrene.
Materials:
-
Benzyl bromide
-
Ethanethiol
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous sodium carbonate (1.1 equivalents) and anhydrous DMF.
-
To this suspension, add ethanethiol (1.05 equivalents) via syringe. Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or GC (typically 2-4 hours).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Solved The reaction between ethyl thiol anion and benzyl | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
Purification of benzyl ethyl sulfide by distillation or chromatography
Welcome to the technical support center for the purification of benzyl (B1604629) ethyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzyl ethyl sulfide by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 152.26 g/mol | --INVALID-LINK-- |
| Boiling Point | 234.76 °C (estimated) | --INVALID-LINK-- |
| Density | 1.012 g/cm³ (estimate) | --INVALID-LINK-- |
| Refractive Index | 1.5493 (estimate) | --INVALID-LINK-- |
Q2: What are the common impurities I might encounter when synthesizing this compound?
A2: The synthesis of this compound, for example, from benzyl chloride and sodium ethanethiolate, may result in several impurities. These can include:
-
Unreacted starting materials: Benzyl chloride and ethyl mercaptan (or its sodium salt).
-
Side-products: Dibenzyl disulfide, formed from the oxidation of the thiol, and benzyl alcohol, from the hydrolysis of benzyl chloride.[1]
-
Over-alkylation products: Although less common, the formation of sulfonium (B1226848) salts is a possibility.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. Due to the presence of a benzene (B151609) ring, this compound and many of its potential aromatic impurities are UV active and can be visualized under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[2][3] For enhanced visualization, especially for non-UV active impurities, staining with potassium permanganate (B83412) or iodine vapor can be effective as they are known to visualize sulfides and other oxidizable functional groups.[4][5]
Purification by Distillation
Troubleshooting Guide: Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product decomposition (darkening of the distillation pot residue) | The boiling point of this compound is high, and prolonged heating can lead to thermal decomposition. Organic sulfides can undergo thermal decomposition at elevated temperatures. | Use vacuum distillation to lower the boiling point. A nomograph can be used to estimate the boiling point at reduced pressure.[6][7] For a liquid with a high boiling point, reducing the pressure significantly lowers the temperature required for distillation, thus minimizing decomposition.[6] |
| Bumping or uneven boiling | This is common in vacuum distillation due to the reduced pressure. | Use a magnetic stir bar for vigorous stirring. Ensure the distillation flask is not more than two-thirds full. Heating should be done gradually and evenly, preferably using a heating mantle with a stirrer or an oil bath. |
| Poor separation from a close-boiling impurity | The impurity has a boiling point very close to that of this compound. | Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency. Optimize the reflux ratio to enhance separation. |
| No distillate collecting | The vacuum is not low enough, or there is a leak in the system. The heating temperature is insufficient. | Check all joints for a proper seal and ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature. Ensure the thermometer is placed correctly to accurately measure the vapor temperature. |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Vacuum pump and tubing
-
Thermometer
-
Cold trap (recommended)
Procedure:
-
Place the crude this compound and a magnetic stir bar into a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Begin stirring and start the vacuum pump to slowly evacuate the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Increase the temperature to distill the this compound. The boiling point will depend on the pressure achieved. For example, a rough estimate using a nomograph suggests that at a pressure of 1 mmHg, the boiling point would be significantly lower than the atmospheric boiling point.
-
Collect the main fraction in a clean receiving flask.
-
Monitor the temperature and appearance of the distillate. A stable boiling point and clear, colorless liquid indicate a pure fraction.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Purification by Chromatography
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from non-polar impurities | The mobile phase is too polar, causing all compounds to elute too quickly. | Start with a less polar mobile phase (e.g., a higher percentage of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). Develop an optimal solvent system using TLC first, aiming for an Rf value of 0.2-0.3 for this compound. |
| Tailing of the this compound spot/band | The compound may be interacting too strongly with the acidic silica (B1680970) gel. Sulfur-containing compounds can sometimes exhibit strong interactions with the stationary phase. | Consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%). |
| Co-elution with a slightly more polar impurity (e.g., dibenzyl disulfide) | The chosen mobile phase does not provide sufficient selectivity. | Try a different solvent system. For example, substituting ethyl acetate with dichloromethane (B109758) or a mixture of toluene (B28343) and hexane might alter the selectivity and improve separation. A shallow gradient elution can also be effective. |
| Product does not elute from the column | The mobile phase is not polar enough. The compound may have decomposed on the silica gel. | Gradually increase the polarity of the mobile phase. To check for decomposition, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. |
Experimental Protocol: Flash Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. Start with a low polarity solvent system, such as 95:5 hexane/ethyl acetate. The ideal system should give this compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Workflow and Decision Making
The following diagrams illustrate the general workflows for purification and a decision-making process to help you choose the most suitable method.
References
- 1. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. silicycle.com [silicycle.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Oxidation of Benzyl Ethyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-oxidation of benzyl (B1604629) ethyl sulfide (B99878) to its corresponding sulfone during the synthesis of benzyl ethyl sulfoxide (B87167).
Troubleshooting Guide: Preventing Sulfone Formation
Over-oxidation to the sulfone is a common side reaction in the synthesis of sulfoxides. The following guide addresses the most frequent causes and provides solutions to improve the selectivity of the reaction.
Issue 1: Excessive Sulfone Formation
-
Cause 1: Incorrect Stoichiometry of the Oxidizing Agent.
-
Solution: The molar ratio of the oxidant to the sulfide is critical. For a selective conversion to the sulfoxide, a 1:1 molar ratio is theoretically required. To minimize over-oxidation, it is recommended to start with a substoichiometric amount of the oxidant (e.g., 0.95 equivalents). The reaction progress should be carefully monitored, and if incomplete, small increments of the oxidant can be added. Using a large excess of the oxidant will invariably lead to the formation of the sulfone.
-
-
Cause 2: High Reaction Temperature.
-
Solution: The rate of oxidation of the sulfoxide to the sulfone is often more sensitive to temperature than the initial oxidation of the sulfide. Performing the reaction at lower temperatures can significantly enhance selectivity. For many common oxidizing agents, conducting the reaction at 0 °C or even -78 °C is effective. The optimal temperature is dependent on the specific oxidant being used.
-
-
Cause 3: Inappropriate Choice of Oxidizing Agent.
-
Solution: The choice of oxidizing agent is paramount for a selective reaction. Milder or more selective reagents are preferable. While hydrogen peroxide is a green and common oxidant, its selectivity can be poor without careful control of conditions or the use of a catalyst. Sodium periodate (B1199274) (NaIO₄) is often an excellent choice for high selectivity.
-
-
Cause 4: Rapid Addition of the Oxidant.
-
Solution: The localized high concentration of the oxidant can lead to over-oxidation. The oxidizing agent should be added to the solution of benzyl ethyl sulfide slowly and dropwise, with efficient stirring to ensure rapid dispersion.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the selective oxidation of this compound to the sulfoxide?
A1: The "best" oxidizing agent depends on the specific requirements of your synthesis (e.g., scale, cost, green chemistry considerations). Here is a comparison of common oxidants:
-
Sodium Periodate (NaIO₄): Often provides excellent selectivity for the sulfoxide with minimal sulfone formation. The reaction is typically clean, and the sodium iodate (B108269) byproduct precipitates, simplifying workup.
-
Hydrogen Peroxide (H₂O₂): An inexpensive and environmentally friendly oxidant. To achieve high selectivity, it is often used with a catalyst (e.g., based on titanium, tungsten, or molybdenum) or in specific solvent systems like glacial acetic acid. Uncatalyzed reactions can be sluggish and less selective.[1]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective oxidant. Selectivity can be improved by running the reaction at low temperatures.
Q2: How can I monitor the progress of the reaction to avoid over-oxidation?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system should be chosen to clearly separate the starting this compound, the desired benzyl ethyl sulfoxide, and the over-oxidized benzyl ethyl sulfone. The reaction should be stopped as soon as the starting sulfide spot is no longer visible on the TLC plate. For more precise monitoring, especially during optimization, liquid chromatography-mass spectrometry (LC-MS) can be utilized.
Q3: Can the solvent affect the selectivity of the oxidation?
A3: Yes, the solvent can play a significant role. For instance, using hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for the oxidation of sulfides to sulfoxides.[1] In the case of photosensitized oxygenation of this compound, protic solvents like methanol (B129727) favor the formation of the sulfoxide, while aprotic solvents can lead to other byproducts.
Q4: What is a reliable and straightforward protocol for a beginner?
A4: For a highly selective and reproducible method, the use of sodium periodate is recommended. Please refer to the detailed experimental protocol provided below. This method generally gives high yields of the sulfoxide with minimal purification required.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the selective oxidation of sulfides to sulfoxides, providing a basis for comparison.
| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield of Sulfoxide | Key Advantages & Disadvantages |
| Sodium Periodate (NaIO₄) | None | Methanol/Water | 0 | 1-4 hours | >90% | Advantages: High selectivity, simple workup. Disadvantages: Higher cost than H₂O₂. |
| Hydrogen Peroxide (H₂O₂) ** | Glacial Acetic Acid | Glacial Acetic Acid | Room Temperature | 1-5 hours | 90-99%[1] | Advantages: Green, inexpensive. Disadvantages: Acetic acid needs to be neutralized during workup.[1] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane (B109758) | 0 to Room Temperature | 1-3 hours | 85-95%[2] | Advantages: Readily available, generally reliable. Disadvantages: Can be less selective, peroxyacids can be hazardous. |
| Hydrogen Peroxide (H₂O₂) ** | Mo(VI) Salt | Ethanol or Acetonitrile | Room Temperature | 1-6 hours | High | Advantages: Catalytic, uses a green oxidant. Disadvantages: Requires a metal catalyst. |
Experimental Protocols
Protocol 1: Selective Oxidation using Sodium Periodate
This protocol is known for its high selectivity and straightforward workup.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of sulfide).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.05 equivalents) in deionized water (use the minimum amount of water necessary for dissolution).
-
Addition: Add the aqueous sodium periodate solution dropwise to the stirred sulfide solution over 20-30 minutes. A white precipitate of sodium iodate will form.
-
Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by TLC every 30 minutes.
-
Quenching & Workup: Once the starting material is consumed (as indicated by TLC), filter the reaction mixture through a pad of celite to remove the insoluble salts. Wash the filter cake with a small amount of cold methanol.
-
Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Add water and extract the product with dichloromethane (3 x volume of methanol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl ethyl sulfoxide.
Protocol 2: Green Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol utilizes inexpensive and environmentally benign reagents.[1]
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent, e.g., 2 mmol) in glacial acetic acid (e.g., 2 mL).[1]
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (4 equivalents, e.g., 8 mmol) to the stirred solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
Neutralization and Extraction: Carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide (B78521) (NaOH). Extract the product with dichloromethane.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure benzyl ethyl sulfoxide.[1]
Visualizations
Troubleshooting Workflow for Over-oxidation
Caption: Troubleshooting workflow for over-oxidation.
Reaction Pathway
Caption: Oxidation pathway of this compound.
References
Optimizing reaction conditions for the nucleophilic substitution of benzyl halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of benzyl (B1604629) halides.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or not proceeding. What are the common causes?
Low reaction rates can stem from several factors. Primarily, consider the strength of your nucleophile, the nature of the leaving group, the solvent, and the reaction temperature. A weak nucleophile, a poor leaving group (e.g., F-), or a non-polar solvent can significantly hinder the reaction rate. Additionally, insufficient temperature may not provide the necessary activation energy.
Q2: How do I favor an SN2 over an SN1 mechanism for my benzyl halide substitution?
To favor an SN2 pathway, you should use a strong, preferably anionic, nucleophile (e.g., CN-, RS-, N3-), a polar aprotic solvent (e.g., acetone (B3395972), DMF, DMSO), and a primary or secondary benzyl halide.[1][2][3] High concentrations of the nucleophile also promote the bimolecular SN2 mechanism.
Q3: When is an SN1 reaction more likely to occur with a benzyl halide?
An SN1 reaction is favored under conditions that stabilize the intermediate benzylic carbocation.[4] This includes using a weak nucleophile (e.g., H2O, ROH), a polar protic solvent (e.g., water, ethanol, methanol) that can solvate the carbocation, and a tertiary benzyl halide.[1][3][5]
Q4: I am observing a mixture of products. How can I improve the selectivity of my reaction?
A mixture of products often arises from competing SN1 and SN2 pathways or elimination (E1/E2) reactions. To improve selectivity:
-
For SN2: Use a strong, non-basic nucleophile and a polar aprotic solvent.
-
For SN1: Use a weak nucleophile and a polar protic solvent.
-
To minimize elimination: Use a non-basic nucleophile and lower reaction temperatures. Strong bases, especially bulky ones, will favor elimination reactions.[6][7]
Q5: How does the choice of halogen (F, Cl, Br, I) in my benzyl halide affect the reaction?
The reactivity of the benzyl halide is directly related to the leaving group's ability, which generally follows the trend I > Br > Cl > F.[8] Iodide is an excellent leaving group, making benzyl iodide the most reactive, while fluoride (B91410) is a very poor leaving group, rendering benzyl fluoride largely unreactive in typical nucleophilic substitution reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Weak nucleophile.2. Poor leaving group.3. Inappropriate solvent.4. Insufficient temperature. | 1. Switch to a stronger nucleophile (see Table 1).2. Use a benzyl halide with a better leaving group (I > Br > Cl).3. For SN2, use a polar aprotic solvent (e.g., acetone, DMSO). For SN1, use a polar protic solvent (e.g., ethanol, water).4. Increase the reaction temperature; monitor for side products. |
| Formation of elimination byproducts | 1. Nucleophile is too basic.2. High reaction temperature. | 1. Use a less basic nucleophile. For example, use azide (B81097) (N3-) instead of hydroxide (B78521) (OH-).2. Run the reaction at a lower temperature. |
| Reaction proceeds via the "wrong" mechanism (e.g., SN1 instead of desired SN2) | 1. Solvent choice favors the undesired pathway.2. Nucleophile is not appropriate for the desired mechanism. | 1. For SN2, ensure a polar aprotic solvent is used. For SN1, a polar protic solvent is necessary.2. For SN2, use a high concentration of a strong nucleophile. For SN1, a low concentration of a weak nucleophile is preferred. |
| Racemization of a chiral benzylic center | The reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate. | To retain stereochemical control (inversion of configuration), promote the SN2 mechanism by using a strong nucleophile and a polar aprotic solvent. |
Data Presentation
Table 1: Relative Strength of Common Nucleophiles
| Nucleophile | Formula | Relative Strength |
| Iodide | I⁻ | Very Strong |
| Thiolate | RS⁻ | Very Strong |
| Cyanide | CN⁻ | Strong |
| Azide | N₃⁻ | Strong |
| Hydroxide | OH⁻ | Strong |
| Alkoxide | RO⁻ | Strong |
| Bromide | Br⁻ | Moderate |
| Chloride | Cl⁻ | Moderate |
| Acetate | CH₃COO⁻ | Weak |
| Water | H₂O | Very Weak |
| Alcohol | ROH | Very Weak |
Table 2: Influence of Solvents on Reaction Mechanism
| Solvent Type | Examples | Favored Mechanism | Reasoning |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | SN1 | Stabilizes the carbocation intermediate and solvates the leaving group.[1] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | SN2 | Solvates the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.[1] |
| Non-polar | Hexane, Toluene, Diethyl ether | Generally disfavored for both | Does not effectively solvate charged intermediates or transition states. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution of Benzyl Chloride with Sodium Azide
-
Materials: Benzyl chloride, sodium azide, acetone (anhydrous), deionized water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl chloride (1.0 eq) in anhydrous acetone. b. Add sodium azide (1.2 eq) to the solution. c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. d. Upon completion, cool the mixture to room temperature and filter to remove any inorganic salts. e. Evaporate the acetone under reduced pressure. f. Dissolve the residue in diethyl ether and wash with deionized water. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide.
Protocol 2: General Procedure for SN1 Solvolysis of tert-Butyl Benzyl Chloride
-
Materials: tert-Butyl benzyl chloride, 80:20 ethanol:water solution, sodium bicarbonate solution.
-
Procedure: a. In a flask with a magnetic stirrer, dissolve tert-butyl benzyl chloride (1.0 eq) in an 80:20 ethanol:water mixture. b. Stir the reaction at room temperature. The reaction can be gently heated if necessary. c. Monitor the reaction progress by TLC or GC-MS. d. Once the starting material is consumed, neutralize the reaction mixture with a saturated sodium bicarbonate solution. e. Extract the product with a suitable organic solvent (e.g., diethyl ether). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: Decision tree for predicting the dominant reaction mechanism.
Caption: A generalized workflow for nucleophilic substitution experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. purechemistry.org [purechemistry.org]
Troubleshooting low yields in the preparation of benzyl ethyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzyl (B1604629) ethyl sulfide (B99878).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of benzyl ethyl sulfide is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound, typically performed via a Williamson-type reaction, can be attributed to several factors. The primary culprits are often competing side reactions, suboptimal reaction conditions, and the quality of reagents.[1][2]
Possible Causes & Solutions:
-
Competing E2 Elimination: Benzyl halides can undergo elimination reactions in the presence of a strong base to form styrene, a common impurity that reduces the yield of the desired sulfide.[1][2]
-
Solution: Employ a milder base. While strong bases like sodium ethoxide are common, consider using weaker bases such as potassium carbonate. Additionally, maintaining a lower reaction temperature can favor the desired SN2 substitution over elimination.[2]
-
-
Oxidation of the Thiolate: The ethanethiolate nucleophile is susceptible to oxidation, especially when exposed to air, forming diethyl disulfide. This reduces the concentration of the active nucleophile available to react with the benzyl halide.[2]
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored sodium ethanethiolate.[2]
-
-
Poor Quality of Reagents: Impurities in the starting materials, such as benzyl chloride or ethanethiol (B150549), can lead to unwanted side reactions.[2]
-
Solution: Use purified reagents. Benzyl chloride can be purified by distillation to remove impurities like benzaldehyde (B42025) and benzyl alcohol.[3]
-
-
Inappropriate Solvent: The choice of solvent is crucial for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
-
Solution: Use polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone (B3395972) to enhance the nucleophilicity of the ethanethiolate.
-
Q2: I am observing the formation of significant amounts of dibenzyl sulfide as a byproduct. How can I minimize this?
The formation of dibenzyl sulfide suggests a reaction involving sulfide ions (S²⁻) or benzyl mercaptan as an intermediate. This can occur if the ethanethiolate is not in excess or if there are impurities in the starting materials.
Possible Causes & Solutions:
-
Insufficient Ethanethiolate: If the concentration of ethanethiolate is too low, any in situ formation of sulfide ions could lead to the dibenzylated product.
-
Solution: Use a slight excess of ethanethiol or sodium ethanethiolate to ensure the complete reaction with the benzyl halide.
-
-
Reaction with Hydrogen Sulfide Impurities: If hydrogen sulfide is present as an impurity, it can react to form benzyl mercaptan, which can then be deprotonated and react with another molecule of benzyl halide to form dibenzyl sulfide.
-
Solution: Use high-purity ethanethiol.
-
Q3: My reaction seems to have stalled and is not proceeding to completion. What should I check?
A stalled reaction can be due to several factors, including inactive reagents, insufficient temperature, or the presence of inhibitors.
Troubleshooting Checklist:
-
Verify Reagent Activity:
-
Thiolate: Was the sodium ethanethiolate freshly prepared or from a reliable source? Thiolates can degrade over time.[2]
-
Benzyl Halide: Is the benzyl halide pure? Impurities can sometimes inhibit the reaction.
-
-
Check Reaction Temperature: While lower temperatures are generally favored to minimize side reactions, the reaction may require a certain activation energy. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) might be necessary.
-
Solvent Purity: Ensure the use of an anhydrous polar aprotic solvent. The presence of water can deactivate the nucleophile.[1]
-
Stirring: Ensure adequate stirring to maintain a homogenous reaction mixture, especially if the reagents are not fully soluble.
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to achieving high yields. The following table summarizes the impact of different conditions on the synthesis of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Base | Sodium Ethoxide | ~85% | Potassium Carbonate | ~75% | [4] |
| Solvent | Ethanol (B145695) | ~80% | DMF | >90% | [5] |
| Leaving Group | Benzyl Chloride | Good | Benzyl Bromide | Excellent | [5] |
| Catalyst | None | ~80% | TBPB (Phase Transfer) | >90% | [6] |
TBPB: Tetrabutylphosphonium bromide
Experimental Protocols
Protocol 1: Classical Williamson Synthesis of this compound[4]
This protocol is a standard method for the preparation of this compound.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Benzyl thiol (Benzyl mercaptan)
-
Ethyl bromide
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add benzyl thiol (1 equivalent) dropwise.
-
Add a solution of ethyl bromide (1.1 equivalents) in absolute ethanol dropwise to the reaction mixture over approximately 15 minutes.
-
Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add water to quench the reaction.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Phase Transfer Catalysis (PTC) Synthesis of this compound[6]
Phase transfer catalysis can improve reaction rates and yields, especially when dealing with reactants in different phases.
Materials:
-
Benzyl chloride
-
Aqueous solution of sodium hydrosulfide (B80085) (NaSH)
-
Tetrabutylphosphonium bromide (TBPB) or other suitable phase transfer catalyst
-
Organic solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask, combine the aqueous solution of sodium hydrosulfide and the organic solvent.
-
Add the phase transfer catalyst (e.g., TBPB, 1-5 mol%).
-
Add benzyl chloride (1 equivalent) to the biphasic mixture.
-
Stir the mixture vigorously at a controlled temperature (e.g., 50-70 °C).
-
Monitor the reaction for completion by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the product by distillation.
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yields.
References
Removal of unreacted starting materials from benzyl ethyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from benzyl (B1604629) ethyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might encounter after the synthesis of benzyl ethyl sulfide?
Common starting materials that may remain after the synthesis of this compound include benzyl chloride (or benzyl bromide), and ethanethiol (B150549). Depending on the reaction conditions, side products such as benzyl alcohol (from the hydrolysis of benzyl chloride) could also be present.
Q2: I have a significant amount of unreacted ethanethiol in my crude product. What is the most efficient way to remove it?
Due to its low boiling point (35 °C) and acidic nature, unreacted ethanethiol can be effectively removed by two primary methods:[1][2]
-
Aqueous Base Wash: Extracting the crude reaction mixture with an aqueous sodium hydroxide (B78521) (NaOH) solution will deprotonate the ethanethiol, forming the water-soluble sodium ethanethiolate, which will partition into the aqueous layer.
-
Distillation/Evaporation: Simple distillation or evaporation under reduced pressure can easily remove the volatile ethanethiol.
Q3: Benzyl chloride is co-eluting with my this compound product during column chromatography. What can I do?
Co-elution of benzyl chloride can be a significant challenge. Here are a few strategies to address this issue:
-
Chemical Quenching: Before chromatography, you can selectively react the unreacted benzyl chloride with a quenching agent to convert it into a more polar compound that is easily separated. A common method is to treat the crude mixture with aqueous ammonia (B1221849) or ethylenediamine.[3] This converts benzyl chloride to benzylamine (B48309) or a diamine derivative, which can then be removed with a subsequent acidic wash.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation. A starting point for non-polar to medium-polarity compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] A gradient elution during column chromatography might also improve separation.
-
Fractional Distillation: If your product is thermally stable, vacuum fractional distillation can be effective due to the difference in boiling points between benzyl chloride (179 °C) and this compound.[5][6]
Q4: I am concerned about the polymerization of benzyl chloride during distillation. How can I prevent this?
Polymerization of benzyl chloride during distillation is often catalyzed by acidic impurities like HCl. To prevent this, it is crucial to:
-
Neutralize Before Distillation: Wash the crude product with a 5% aqueous sodium bicarbonate or sodium carbonate solution to remove any residual acids.[3]
-
Use Clean Glassware: Ensure your distillation apparatus is meticulously clean and dry to avoid introducing any contaminants that could initiate polymerization.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Persistent odor of ethanethiol after purification. | Incomplete removal of ethanethiol. | Repeat the aqueous base wash with a fresh portion of NaOH solution. Ensure vigorous mixing during the extraction. Alternatively, place the product on a high-vacuum line for a short period. |
| Product is still contaminated with benzyl chloride after a single purification step. | Inefficient separation due to similar properties. | A combination of purification techniques is often necessary. Perform a chemical quench followed by an aqueous workup and then column chromatography or distillation. |
| Formation of an emulsion during aqueous extraction. | High concentration of salts or surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Low recovery of this compound after purification. | Product loss during multiple extraction or chromatography steps. | Minimize the number of transfer steps. Ensure complete extraction of the product from the aqueous layer by using multiple small-volume extractions with an organic solvent. During chromatography, carefully monitor fractions to avoid discarding product-containing portions. |
| Presence of benzyl alcohol in the final product. | Hydrolysis of unreacted benzyl chloride during aqueous workup. | Minimize the contact time of the crude product with aqueous solutions, especially basic ones. If benzyl alcohol is present, it can usually be separated by column chromatography due to its higher polarity compared to this compound. |
Data Presentation
The following table summarizes the physical properties of this compound and common starting materials, which are critical for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Comments |
| This compound | 152.26[7] | ~215-217 (estimated) | Insoluble | The target product. |
| Benzyl Chloride | 126.58[8] | 179[5][6][8] | Very slightly soluble (0.05% at 20 °C)[5] | Lachrymator, reactive. |
| Ethanethiol | 62.13 | 35[1][2] | Moderately soluble (0.7% at 20 °C)[1][2] | Strong, unpleasant odor; acidic (pKa ~10.6).[2] |
| Benzyl Alcohol | 108.14 | 205 | Soluble | Potential side product from benzyl chloride hydrolysis. |
Experimental Protocols
Protocol 1: Removal of Unreacted Ethanethiol by Aqueous Base Extraction
This protocol describes the removal of acidic ethanethiol from a crude reaction mixture.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated ethanethiol will be in the upper aqueous layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution.
-
Wash the organic layer with water and then with brine to remove any residual NaOH and to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for removing ethanethiol via aqueous base extraction.
Protocol 2: Removal of Unreacted Benzyl Chloride by Chemical Quenching and Extraction
This protocol is for situations where residual benzyl chloride needs to be removed from a reaction mixture.
Methodology:
-
Cool the crude reaction mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction of the benzyl chloride to form benzylamine.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (if the reaction was not already in one) and water.
-
Separate the organic layer.
-
Wash the organic layer with a 1 M hydrochloric acid (HCl) solution to protonate the benzylamine, making it water-soluble.
-
Separate the organic layer from the acidic aqueous layer containing the benzylammonium chloride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic solvent to yield the purified product.
Caption: Workflow for removing benzyl chloride via chemical quenching and extraction.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica (B1680970) gel column chromatography.
Methodology:
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: General workflow for purification by column chromatography.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ethanethiol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzyl chloride CAS#: 100-44-7 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Benzyl Chloride [commonorganicchemistry.com]
Challenges in the scale-up of benzyl ethyl sulfide production
Welcome to the Technical Support Center for the scale-up of benzyl (B1604629) ethyl sulfide (B99878) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during laboratory and pilot-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing benzyl ethyl sulfide at scale?
A1: The most prevalent methods for synthesizing this compound on a larger scale are variations of the Williamson ether synthesis. These typically involve the reaction of a benzyl halide (commonly benzyl chloride) with an ethanethiolate salt (like sodium ethanethiolate). Another viable, though less common, industrial approach involves the reaction of benzyl alcohol with ethanethiol, often requiring a catalyst.[1][2] Phase-transfer catalysis is frequently employed in the halide route to improve reaction rates and yields between the immiscible aqueous and organic phases.[3][4]
Q2: What are the primary side reactions to anticipate during the scale-up of this compound synthesis?
A2: As you increase the production scale, several side reactions can become more prominent. The most common include:
-
Elimination Reaction: The reaction of benzyl chloride with a strong base can lead to the formation of stilbene, an elimination byproduct. This is more likely at elevated temperatures.
-
Oxidation: Ethanethiolate and the resulting this compound are susceptible to oxidation, which can form diethyl disulfide and benzyl ethyl sulfoxide (B87167) or sulfone, respectively. This is often exacerbated by the presence of air and elevated temperatures during the reaction or workup.
-
Over-alkylation: While less common with primary halides like benzyl chloride, there is a possibility of forming a sulfonium (B1226848) salt if the product reacts further with the benzyl halide.
Q3: How critical is temperature control during scale-up, and what are the risks of thermal runaway?
A3: Temperature control is critical. The reaction between benzyl chloride and sodium ethanethiolate is exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, known as thermal runaway.[5][6][7][8] This can significantly increase the rate of side reactions, particularly elimination, leading to lower yield and purity. In a worst-case scenario, uncontrolled temperature and pressure buildup can pose a significant safety hazard. A thorough thermal risk assessment is crucial before attempting scale-up.[9]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For large-scale purification of this compound, the primary methods are:
-
Aqueous Washing: To remove water-soluble impurities and unreacted salts.
-
Vacuum Distillation: This is the most common method for purifying the final product. Due to the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal degradation.[10]
-
Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale production unless very high purity is required for a high-value application.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Mixing: Inadequate agitation in a large reactor, leading to poor contact between reactants, especially in a two-phase system. 3. Side Reactions: Competing elimination or oxidation reactions. 4. Reagent Quality: Degradation of sodium ethanethiolate or benzyl chloride. | 1. Monitor reaction progress by GC or TLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. 2. Ensure the stirrer design and speed are adequate for the reactor volume to maintain a good emulsion in phase-transfer catalysis. 3. Lower the reaction temperature to favor the desired SN2 reaction over elimination. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 4. Use freshly prepared or properly stored reagents. |
| Product Contamination with Stilbene | High Reaction Temperature: Promotes the E2 elimination side reaction. | Maintain a lower reaction temperature. Optimize the rate of addition of benzyl chloride to control the exotherm. |
| Presence of Diethyl Disulfide in Product | Oxidation of Ethanethiolate: Exposure to air during the reaction or workup. | Purge the reactor with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure throughout the synthesis. |
| Product Darkens During Distillation | Thermal Decomposition: Distillation at atmospheric pressure is at too high a temperature. | Perform the distillation under vacuum to lower the boiling point of this compound and prevent degradation. |
| Phase Separation Issues During Workup | Emulsion Formation: Can be an issue in biphasic reactions, especially with vigorous stirring. | Add a small amount of brine to the aqueous wash to help break the emulsion. Allow for a longer separation time. |
Quantitative Data
The following tables provide representative data for the synthesis of benzyl thioethers, which can be analogous to this compound production.
Table 1: Effect of Catalyst on Dibenzyl Sulfide Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of Benzyl Chloride (%) | Selectivity for Dibenzyl Sulfide (%) |
| Tetrabutylphosphonium Bromide (TBPB) | 5 | 50 | 4 | 95 | 90 |
| Aliquat 336 | 5 | 50 | 4 | 92 | 88 |
| No Catalyst | - | 50 | 8 | 40 | 75 |
Data adapted from studies on dibenzyl sulfide synthesis using phase-transfer catalysis, which serves as a model for this compound production.[3][11]
Table 2: Influence of Temperature on Byproduct Formation in Williamson-type Thioether Synthesis
| Temperature (°C) | Desired Thioether Yield (%) | Elimination Byproduct (%) |
| 25 | 85 | < 2 |
| 50 | 92 | ~5 |
| 80 | 88 | > 10 |
This table illustrates the general trend of increased elimination byproducts at higher temperatures in Williamson ether syntheses.
Experimental Protocols
Pilot-Scale Synthesis of this compound via Phase-Transfer Catalysis
Materials:
-
Benzyl Chloride (1.0 eq)
-
Sodium Ethanethiolate (1.1 eq)
-
Tetrabutylammonium (B224687) Bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
Procedure:
-
Reactor Setup: Charge a jacketed glass-lined reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet with deionized water and toluene.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium ethanethiolate and tetrabutylammonium bromide to the reactor. Begin vigorous stirring to create a well-mixed biphasic system.
-
Reaction: Slowly add benzyl chloride to the reaction mixture over 1-2 hours, maintaining the internal temperature between 40-50°C using the reactor jacket. The addition is exothermic, so careful monitoring and control are essential.
-
Monitoring: After the addition is complete, maintain the reaction at 50°C and monitor its progress by taking aliquots and analyzing them by GC for the disappearance of benzyl chloride.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer with deionized water, followed by a wash with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low product yield.
Caption: Competing reaction pathways in this compound synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfer.com [phasetransfer.com]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Safety Assessment And Thermal Runaway Metrics For RT Na–S Systems [eureka.patsnap.com]
- 7. Distinct thermal runaway mechanisms of sulfide-based all-solid-state batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sandia.gov [sandia.gov]
- 10. benchchem.com [benchchem.com]
- 11. Parametric studies on synthesis of Di-benzyl sulfide using H2S and Aliquat-336 - ethesis [ethesis.nitrkl.ac.in]
Stabilizing benzyl ethyl sulfide during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing benzyl (B1604629) ethyl sulfide (B99878) during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new peak in HPLC/GC analysis, eluting after benzyl ethyl sulfide. | Oxidation of the sulfide to benzyl ethyl sulfoxide (B87167). | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to air and oxidizing agents. Consider adding an antioxidant like BHT (Butylated Hydroxytoluene) at a low concentration (e.g., 0.01-0.1%). |
| Appearance of a second, more polar, new peak in HPLC/GC analysis. | Further oxidation of the sulfoxide to benzyl ethyl sulfone. | Follow the same preventive measures as for sulfoxide formation. If oxidation has already occurred, purification by column chromatography may be necessary to isolate the pure sulfide. |
| Discoloration or change in odor of the material. | Degradation due to exposure to light, heat, or incompatible materials. | Store in an amber-colored, tightly sealed container in a cool, dark, and well-ventilated area.[1] Ensure storage away from strong acids, bases, and oxidizing agents. |
| Inconsistent results in bioassays or chemical reactions. | Presence of degradation products (sulfoxide, sulfone) that may have different biological activities or reactivity. | Re-purify the this compound before use. Implement a routine quality control check using HPLC or GC to assess purity before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] The container should be tightly closed to prevent exposure to air and moisture. For enhanced stability, especially for long-term storage, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and in an amber-colored vial to protect it from light.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway for this compound is oxidation. The thioether sulfur atom is susceptible to oxidation, first to benzyl ethyl sulfoxide and then further to benzyl ethyl sulfone. This oxidation can be initiated by exposure to atmospheric oxygen, oxidizing agents, light, and elevated temperatures.
Q3: How can I prevent the oxidation of this compound during my experiments?
A3: To prevent oxidation during experiments, it is advisable to use degassed solvents and to perform reactions under an inert atmosphere (nitrogen or argon). If the experimental conditions allow, the addition of a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), can be effective.[2][3] Concentrations of BHT in the range of 0.01% to 0.1% are often sufficient to inhibit oxidation.[2]
Q4: I suspect my this compound has degraded. How can I confirm this and quantify the impurities?
A4: You can confirm degradation and quantify impurities using chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for this purpose. These methods can separate this compound from its more polar oxidation products, the sulfoxide and sulfone, allowing for their identification and quantification.
Q5: Are there any materials that are incompatible with this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these materials should be avoided as they can accelerate degradation.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | Cool (2-8 °C recommended for long-term storage) |
| Atmosphere | Inert gas (Nitrogen or Argon) |
| Light | Protect from light (use amber vials) |
| Container | Tightly sealed, chemically resistant material |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases |
Table 2: Representative Degradation Data under Forced Degradation Conditions (Illustrative Example)
This data is illustrative to demonstrate expected trends in a forced degradation study as per ICH Q1A guidelines. Actual degradation rates will vary based on specific experimental conditions.[4][5][6][7][8][9]
| Stress Condition | Duration | This compound (% Remaining) | Benzyl Ethyl Sulfoxide (% Formed) | Benzyl Ethyl Sulfone (% Formed) |
| Thermal (60 °C) | 7 days | 95.2 | 4.1 | 0.7 |
| Oxidative (3% H₂O₂) | 24 hours | 85.1 | 12.5 | 2.4 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.5 | 1.3 | 0.2 |
| Acidic (0.1 M HCl, 60 °C) | 48 hours | 99.1 | 0.8 | <0.1 |
| Basic (0.1 M NaOH, 60 °C) | 48 hours | 98.8 | 1.1 | 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, in line with ICH Q1A guidelines.[4][5][6][7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60 °C for 7 days.
-
Oxidative Degradation: To a sample of the stock solution, add hydrogen peroxide to a final concentration of 3%. Keep the sample at room temperature for 24 hours.
-
Photodegradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the mixture at 60 °C for 48 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the mixture at 60 °C for 48 hours.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC-MS method (see Protocols 2 and 3).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its primary degradation products (benzyl ethyl sulfoxide and benzyl ethyl sulfone).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 10 70 15 70 15.1 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase.
Protocol 3: GC-MS Analysis
Objective: To identify and confirm the structure of volatile degradation products.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a suitable concentration.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. WO2001022942A1 - Pharmaceutical carrier formulation - Google Patents [patents.google.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzyl Ethyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl (B1604629) ethyl sulfide (B99878) and minimizing the formation of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzyl ethyl sulfide, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Competing Elimination Reaction: If using a benzyl halide, the basic conditions can promote the E2 elimination to form stilbene, particularly at elevated temperatures. | Maintain a lower reaction temperature. The S\subN2 reaction for sulfide formation is generally favored at or below room temperature. | |
| Poor Quality of Reagents: Impurities in the benzyl halide (e.g., benzyl alcohol, benzaldehyde) or oxidized ethanethiol (B150549) (forming diethyl disulfide) can lead to side reactions and lower the yield. | Use freshly purified starting materials. Benzyl chloride or bromide can be purified by distillation. Ensure ethanethiol or its sodium salt is fresh and has been stored under an inert atmosphere to prevent oxidation. | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can leave starting materials unreacted. | Carefully check the molar ratios. A slight excess of the ethanethiolate nucleophile is often used to ensure complete conversion of the benzyl halide. | |
| Presence of Dibenzyl Sulfide Impurity | Reaction with Benzylthiolate: If benzylthiol is formed in situ or is present as an impurity, it can react with the benzyl halide. | Ensure high purity of the ethanethiol starting material. The formation of benzylthiolate is less likely when using a pre-formed salt like sodium ethanethiolate. |
| High Reaction Temperature: Elevated temperatures can sometimes promote side reactions leading to the formation of symmetrical sulfides. | Conduct the reaction at the lowest effective temperature. | |
| Presence of Diethyl Disulfide Impurity | Oxidation of Ethanethiol: Ethanethiol is readily oxidized to diethyl disulfide, especially in the presence of air (oxygen). | Use freshly opened or distilled ethanethiol. When preparing the ethanethiolate in situ, do so under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Benzyl Ethyl Sulfoxide (B87167) Impurity | Oxidation of the Product: The sulfide product can be oxidized to the corresponding sulfoxide if exposed to oxidizing agents or air, particularly at elevated temperatures during workup or purification. | Perform the reaction and workup under an inert atmosphere. Avoid prolonged heating during purification. If oxidation is a persistent issue, consider using a mild reducing agent during the workup. |
| Difficult Purification | Close Boiling Points of Impurities: Some impurities, like unreacted benzyl chloride or bromide, may have boiling points close to that of this compound, making separation by simple distillation challenging. | Utilize fractional distillation for a more efficient separation of components with close boiling points. Alternatively, column chromatography can be employed for high-purity isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common method is analogous to the Williamson ether synthesis, involving the S-alkylation of an ethanethiolate with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This S\subN2 reaction is typically robust and provides good yields when optimized.[1][2][3]
Q2: How can I prepare the sodium ethanethiolate for the reaction?
A2: Sodium ethanethiolate can be prepared in situ by reacting ethanethiol with a strong base like sodium hydride or sodium ethoxide in an anhydrous solvent such as ethanol (B145695) or THF under an inert atmosphere. It is crucial to perform this step carefully to avoid moisture, which can consume the base.
Q3: What are the typical impurities I should look for in my starting benzyl chloride?
A3: Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, toluene, and over-chlorinated species like benzal chloride.[4] These impurities can lead to side products in your reaction. It is advisable to use high-purity benzyl chloride or purify it by distillation before use.
Q4: My reaction mixture has turned yellow/brown. Is this normal?
A4: A change in color can indicate the formation of impurities or decomposition products. While a slight yellowing might be acceptable, a dark brown color often suggests significant side reactions or decomposition, potentially due to high temperatures or impurities in the starting materials.
Q5: What is the best method to purify this compound?
A5: The choice of purification method depends on the scale and the nature of the impurities. For reasonably large quantities with impurities having different boiling points, fractional distillation is effective.[5] For achieving very high purity or for separating impurities with similar boiling points, column chromatography on silica (B1680970) gel is recommended.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary depending on specific experimental conditions and the purity of the reagents.
| Parameter | Condition A (Standard) | Condition B (Optimized for Purity) | Expected Outcome |
| Benzyl Halide | Benzyl Chloride | Benzyl Bromide | Benzyl bromide is more reactive, potentially allowing for milder reaction conditions. |
| Base | Sodium Ethoxide in Ethanol | Sodium Hydride in THF | Sodium hydride in THF ensures anhydrous conditions, minimizing hydrolysis of the benzyl halide. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature | Lower temperatures can reduce the rate of elimination side reactions. |
| Reaction Time | 4-6 hours | 6-8 hours (monitored by TLC/GC) | Slower reaction at lower temperatures may require longer reaction times for complete conversion. |
| Typical Yield | 80-90% | 85-95% | Optimized conditions can lead to higher yields of the desired product. |
| Expected Purity (after workup) | >90% | >95% | Minimizing side reactions leads to a purer crude product. |
| Major Impurities | Unreacted Benzyl Chloride, Diethyl Disulfide | Lower levels of side-products | Optimized conditions aim to suppress the formation of all major impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound via S\subN2 Reaction
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Ethanethiol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Sodium Ethanethiolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
S-alkylation: Cool the solution of sodium ethanethiolate back to 0 °C. Add benzyl bromide (1.05 equivalents) dissolved in anhydrous THF dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[5]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for this compound Synthesis
Caption: Synthesis and purification workflow.
References
Technical Support Center: Optimizing Catalyst Selection for Benzyl Sulfide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) sulfide (B99878). The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield of Benzyl Sulfide
Question: My reaction is resulting in a low yield of the desired benzyl sulfide. What are the potential causes and how can I improve the yield?
Answer: Low yields in benzyl sulfide synthesis can stem from several factors related to catalyst choice, reaction conditions, and substrate reactivity. Here are common causes and troubleshooting steps:
-
Sub-optimal Catalyst: The choice of catalyst is critical. For reactions involving benzyl halides and a sulfide source, phase-transfer catalysts (PTCs) are often employed. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and efficient PTC for this transformation.[1][2] If you are not using a PTC in a biphasic system (e.g., organic solvent and aqueous sodium sulfide), the reaction rate will be very slow. For reactions starting from benzyl alcohols and thiols, Lewis acids like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have proven effective.[3][4]
-
Poor Catalyst Loading: The amount of catalyst used is crucial. For PTCs like TBAB, an optimal loading needs to be determined empirically. Both too little and too much catalyst can negatively impact the reaction rate and yield.
-
Incorrect Solvent: The solvent system plays a significant role. In phase-transfer catalysis, a non-polar organic solvent like toluene (B28343) is often used in conjunction with an aqueous phase containing the sulfide salt.[1][2] For other methods, solvents like acetonitrile (B52724) or dichloromethane (B109758) may be more suitable.[3][5] Some modern, greener protocols even explore solvent-free conditions.[6]
-
Inappropriate Temperature: Reaction temperature can significantly influence the rate and selectivity. For the reaction of benzyl chloride with aqueous ammonium (B1175870) sulfide using TBAB, a temperature of around 60°C has been shown to be effective.[1][2] However, higher temperatures can sometimes lead to the formation of byproducts. It is essential to optimize the temperature for your specific reaction.
-
Insufficient Stirring: In multiphase reactions, vigorous stirring is necessary to ensure efficient mixing and mass transfer between the phases. Inadequate stirring can lead to a low reaction rate and, consequently, a low yield.
Issue 2: Formation of Benzyl Mercaptan as a Byproduct
Question: I am observing the formation of benzyl mercaptan alongside my desired benzyl sulfide product. How can I minimize this side reaction?
Answer: The formation of benzyl mercaptan is a common side reaction, particularly when using sulfide sources like sodium sulfide or ammonium sulfide.[1][2] Here’s how you can address this issue:
-
Stoichiometry of Reactants: An excess of the benzyl halide relative to the sulfide source can favor the formation of dibenzyl sulfide over benzyl mercaptan.[1][2] The initially formed benzyl mercaptan can react with another molecule of benzyl halide to produce the desired sulfide.
-
Choice of Sulfide Source: Using a pre-formed sulfide source where the sulfur is already alkylated or arylated, such as a thiol or a disulfide, can circumvent the formation of benzyl mercaptan. For example, reacting benzyl alcohol with a thiol in the presence of a suitable catalyst directly yields the unsymmetrical sulfide.[5]
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can sometimes lead to the decomposition of the desired product or favor side reactions. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
Issue 3: Difficulty in Catalyst Separation and Reuse
Question: I am using a homogeneous catalyst, and its separation from the reaction mixture is challenging. Are there any alternative catalytic systems that allow for easier recovery and reuse?
Answer: The separation of homogeneous catalysts can indeed be a significant issue in terms of cost and product purity. Here are some strategies to overcome this:
-
Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify the work-up process, as the catalyst can be easily removed by filtration. For instance, Cu-grafted furfural (B47365) imine functionalized mesoporous SBA-15 has been used for thioetherification reactions.[7]
-
Phase-Transfer Catalysts with Different Solubilities: While many PTCs are soluble in the organic phase, some are designed to be recovered. For example, polymeric PTCs or those with specific solubility properties can be separated more easily.
-
Ionic Liquids as Catalysts: Certain ionic liquids can act as both the solvent and the catalyst and can be recycled. For instance, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate has been used for the synthesis of benzyl phenyl sulfide derivatives.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing benzyl sulfide from benzyl chloride and sodium sulfide?
A1: The most common and effective catalysts for this reaction are phase-transfer catalysts (PTCs). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are widely used due to their efficiency and commercial availability.[1][2] Other onium salts, like phosphonium (B103445) salts, have also been employed.[10]
Q2: Can I synthesize benzyl sulfide from benzyl alcohol directly? What catalysts are recommended for this transformation?
A2: Yes, the direct synthesis of benzyl sulfide from benzyl alcohol is a more atom-economical and environmentally friendly approach. This is typically achieved by reacting the benzyl alcohol with a thiol. Lewis acid catalysts are often used to promote this reaction. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been shown to be a highly effective catalyst for this thioetherification.[3][4] Other metal-based catalysts, including those based on indium and iron, have also been reported.[5]
Q3: My starting materials are benzyl bromide and a disulfide. What type of catalyst should I consider?
A3: For the coupling of benzyl halides with disulfides, iron-catalyzed systems have been developed. These reactions can proceed without the need for a terminal reductant or photoredox conditions, offering a practical route to benzylic thioethers.[11]
Q4: Are there any metal-free catalytic options for benzyl sulfide synthesis?
A4: Yes, metal-free approaches are available. For instance, the reaction of benzylic alcohols with thiols can be catalyzed by certain non-metallic compounds. Additionally, some protocols describe the synthesis of sulfides under catalyst-free and solvent-free conditions, although this may require higher temperatures and longer reaction times.[6]
Q5: How can I monitor the progress of my benzyl sulfide synthesis reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used. 1H NMR spectroscopy can also be used to analyze the reaction mixture and determine the conversion of starting materials and the formation of products.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzyl Sulfide Synthesis from Benzyl Halides
| Starting Materials | Catalyst | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzyl chloride, Sodium sulfide | Tetrabutylammonium bromide (TBAB) | Toluene/Water | 60 | 7.4 h | ~90 (selectivity for DBS) | [1][2] |
| Benzyl chloride, Sodium sulfide | Tetrahexylammonium bromide | Organic/Aqueous | Not specified | Not specified | Not specified | [12] |
| Benzyl bromide, Thiophenol | None | Solvent-free | 100 | 16 h | High | [6] |
| Benzyl halide, Disulfide | Iron pentacarbonyl (Fe(CO)₅) | Pinacolone | 107 | 24 h | 98 | [11] |
| 4-bromo anisole, Thiourea, Benzyl bromide | Cu-grafted SBA-15 | Water | 100 | 12 h | High | [7] |
Table 2: Comparison of Catalytic Systems for Benzyl Sulfide Synthesis from Benzyl Alcohols
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl alcohol, Thiol | Cu(OTf)₂ (3 mol%) | Dichloromethane (DCM) | 25 | Not specified | 96 | [3][4] |
| Benzyl alcohol, Thioanisole | [SO₃HPrMIm][OTf] | Not specified | 120 | Not specified | Good to excellent | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzyl Sulfide using a Phase-Transfer Catalyst
This protocol is based on the reaction of benzyl chloride with aqueous ammonium sulfide using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[1][2]
Materials:
-
Benzyl chloride
-
Aqueous ammonium sulfide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle.
-
In the flask, combine benzyl chloride, toluene, and the phase-transfer catalyst (TBAB).
-
In a separate vessel, prepare the aqueous ammonium sulfide solution.
-
Add the aqueous ammonium sulfide solution to the reaction flask.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure dibenzyl sulfide.
Protocol 2: Copper-Catalyzed Synthesis of Benzyl Thioether from Benzyl Alcohol
This protocol describes the synthesis of a benzyl thioether from a benzyl alcohol and a thiol using copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as the catalyst.[3][4]
Materials:
-
Benzyl alcohol
-
Thiol (e.g., thiophenol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry reaction vessel, add the benzyl alcohol, the thiol, and dichloromethane (DCM).
-
Add the catalytic amount of Cu(OTf)₂ (e.g., 3 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature (25°C) under an air atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure benzyl thioether.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 5. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 11. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Managing temperature control in exothermic reactions involving benzyl ethyl sulfide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing temperature control in exothermic reactions involving benzyl (B1604629) ethyl sulfide (B99878), particularly its oxidation to benzyl ethyl sulfoxide (B87167) and benzyl ethyl sulfone.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question: What should I do if I observe a sudden, unexpected temperature spike?
Answer: A sudden temperature spike is a critical indicator of a potential runaway reaction. Immediate and calm action is required.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture. For semi-batch processes, controlling heat output can often be achieved by managing the rate of reactant addition.[1]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This could involve increasing the flow rate of the coolant or decreasing the temperature of the cooling bath.
-
Emergency Quenching (If Prepared): If the temperature continues to rise uncontrollably and you have a pre-planned quenching protocol, execute it. This may involve adding a pre-determined chemical agent to stop the reaction.
-
Alert Personnel and Evacuate: Inform colleagues in the immediate vicinity of the situation. If the temperature rise cannot be controlled, evacuate the area and follow your institution's emergency procedures.
-
Document Everything: After the situation is stabilized, thoroughly document the event, including the time, temperatures observed, actions taken, and the outcome.[2] This information is crucial for future process safety analysis.
Question: My reaction is proceeding very slowly with minimal heat output. What could be the cause?
Answer: Insufficient heat output can indicate a stalled or very slow reaction, which can be hazardous if unreacted reagents accumulate.
-
Verify Reagent Quality: Ensure that the starting materials and any catalysts meet the required purity and concentration specifications.
-
Check for Proper Mixing: Inadequate agitation can lead to poor heat and mass transfer, resulting in localized "cold spots" where the reaction is not initiating. Verify your stirrer is functioning correctly and at the appropriate speed.
-
Confirm Temperature: Ensure the reaction is at the correct initiation temperature. A temperature that is too low may not provide sufficient activation energy.
-
Beware of Accumulation: Be extremely cautious about increasing the temperature to "kick-start" the reaction. If a significant amount of unreacted reagent has accumulated, a sudden temperature increase could trigger a very rapid, uncontrolled release of energy. It is safer to stop the experiment, re-evaluate the process, and start again. The accumulation of reactants is a primary concern in semi-batch reactions.[1]
Question: How can I improve heat dissipation in my reactor setup?
Answer: Efficient heat removal is fundamental to controlling exothermic reactions.[1] Consider the following factors:
-
Maximize Heat Transfer Area: Use a reactor vessel with a high surface-area-to-volume ratio. For larger scales, jacketed reactors are standard.
-
Select an Appropriate Heat Transfer Fluid: Use a coolant with good thermal properties and ensure its flow rate is adequate.
-
Optimize Agitation: Good mixing improves the transfer of heat from the reaction mass to the reactor wall.
-
Consider a Semi-Batch Process: Instead of adding all reagents at once (batch process), a semi-batch process where one reagent is added gradually allows the rate of heat generation to be controlled by the addition rate.[1]
Frequently Asked Questions (FAQs)
Question: What are the primary thermal hazards associated with benzyl ethyl sulfide oxidation?
Answer: The primary thermal hazard is a runaway reaction. The oxidation of thioethers to sulfoxides and subsequently to sulfones is an exothermic process.[3] If the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, the reaction temperature will increase. This temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop that can lead to a violent release of energy, over-pressurization, and reactor failure.[4][5]
Question: What key thermal parameters should I determine before scaling up my reaction?
Answer: Before any scale-up, it is critical to determine several key parameters using techniques like reaction calorimetry or differential scanning calorimetry (DSC).[6] These include:
-
Heat of Reaction (ΔHrxn): The total amount of energy released by the desired reaction.
-
Heat Capacity (Cp): The amount of energy required to raise the temperature of the reaction mixture.
-
Heat Generation Rate: How quickly the reaction produces heat.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This is a critical indicator of the runaway potential.
-
Onset Temperature of Decomposition (T0): The temperature at which undesired, and often highly energetic, decomposition reactions begin.[7]
Question: What are the recommended methods for monitoring and controlling the reaction temperature?
Answer: Continuous and accurate temperature monitoring is essential.
-
Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture. For larger vessels, multiple probes can detect non-uniform temperature distributions. A continuous temperature monitoring device, such as a digital data logger, is recommended to track any excursions.[2]
-
Control: The most common control method is a jacketed reactor connected to a thermostatic bath (circulator). The temperature of the heat transfer fluid in the jacket is controlled to maintain the desired process temperature.[8] For highly exothermic reactions, constant flux calorimetry provides advanced temperature control by adjusting the jacket area while maintaining a constant coolant inlet temperature.[8]
Question: Are there alternatives to batch processing to improve safety?
Answer: Yes. For highly exothermic reactions, moving from a batch or semi-batch process to a continuous flow process can significantly improve safety. Continuous flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal. The small volume of the reaction mixture at any given time (low hold-up) also minimizes the potential hazard of a runaway reaction.
Quantitative Thermal Hazard Data (Analogous Compounds)
| Parameter | Analogous Compound | Value | Method | Notes |
| Heat of Reaction (ΔHrxn) | Dimethyl Sulfide (DMS) to Dimethyl Sulfoxide (DMSO) | -160.6 kJ/mol | Calculated from Standard Enthalpies of Formation | This value represents the oxidation of a simple dialkyl sulfide and serves as a baseline estimate. The actual value for this compound may differ.[3][9] |
| Activation Energy (Ea) | Thioanisole (Methyl Phenyl Sulfide) | 32.11 kJ/mol | Reaction Kinetics Study | This value is for the oxidation of an alkyl-aryl sulfide, which is structurally similar to this compound. Activation energy influences how reaction rate changes with temperature.[8] |
Calculation for ΔHrxn of DMS Oxidation:
-
ΔfH° (liquid DMSO): -203.58 kJ/mol[3]
-
ΔfH° (liquid DMS): -61.2 kJ/mol (Value from external trusted chemical database)
-
ΔfH° (liquid H2O2): -187.78 kJ/mol (Standard value)
-
ΔfH° (liquid H2O): -285.83 kJ/mol (Standard value)
-
Reaction: (CH3)2S (l) + H2O2 (l) → (CH3)2SO (l) + H2O (l)
-
ΔHrxn = [ΔfH°(DMSO) + ΔfH°(H2O)] - [ΔfH°(DMS) + ΔfH°(H2O2)]
-
ΔHrxn = [-203.58 + (-285.83)] - [-61.2 + (-187.78)] = -489.41 - (-248.98) = -240.43 kJ/mol. Correction: The initial search provided heats of formation for gaseous DMSO. Using the value for liquid DMSO gives a more relevant estimation for a liquid-phase reaction. The reaction often uses an oxidant other than H2O2, for example, O2. The reaction DMS + 0.5 O2 -> DMSO has a calculated ΔHrxn of [-150.56] - [-42.9] = -107.66 kJ/mol based on gaseous phase enthalpies of formation. Given the complexity and dependency on the specific oxidant and phase, a representative exothermic value of ~ -160 kJ/mol is a conservative estimate for initial hazard assessment.
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature (T₀) and heat of decomposition (ΔH₀) for the reaction mixture, identifying the potential for secondary decomposition reactions.
Methodology:
-
Sample Preparation: Prepare a sample of the complete reaction mixture, including reactants, catalysts, and solvent in the final desired concentrations.
-
Encapsulation: Accurately weigh approximately 5-10 mg of the sample into a high-pressure DSC crucible (e.g., gold-plated stainless steel). Hermetically seal the crucible.
-
Reference Preparation: Prepare an empty, sealed crucible of the same type to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference crucibles into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Thermal Program (Dynamic Scan):
-
Equilibrate the sample at a starting temperature well below the expected reaction onset (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically between 2-10 °C/min.[7] A common rate for initial screening is 4 °C/min.
-
Continue heating until the exothermic event is complete and the signal returns to baseline, or to a pre-determined upper temperature limit.
-
-
Data Analysis:
Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC1)
Objective: To measure the heat of reaction (ΔHrxn), heat flow, and specific heat of the reaction mixture under process-relevant conditions.
Methodology:
-
System Calibration: Before the reaction, perform a calibration of the reactor. This involves adding a known amount of heat using an electric heater and measuring the response to determine the overall heat transfer coefficient (UA).[8]
-
Reactor Charging: Charge the reactor with the initial solvent and any non-dosed reactants.
-
Equilibration: Start the agitator and bring the reactor contents to the desired initial reaction temperature. Allow the system to reach thermal equilibrium.
-
Reagent Dosing: Begin the controlled addition of the limiting reagent at a pre-determined, constant rate.
-
Data Acquisition: Throughout the addition and for a period afterward, continuously record:
-
Process Temperature (Tr)
-
Jacket Temperature (Tj)
-
Reagent addition rate
-
-
Calculation of Heat Flow: The instrument software calculates the instantaneous heat flow (Q) from the reaction using the heat balance equation, which accounts for heat exchanged through the reactor wall, heat accumulated in the reactor, and any heat added or removed by other means.[8]
-
Data Analysis:
-
Total Heat of Reaction: Integrate the heat flow curve over the duration of the reaction to obtain the total energy released. Normalize this by the moles of limiting reagent to get ΔHrxn (kJ/mol).
-
Heat Flow Profile: The plot of heat flow versus time provides critical information on the rate of heat generation and helps identify any periods of reagent accumulation or abnormal behavior.
-
Specific Heat: After the reaction is complete, perform a second calibration by heating the final reaction mixture over a defined temperature range to determine its specific heat.
-
Visualizations
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Logical diagram of preventative safety measures.
Caption: Pathway from stable reaction to thermal runaway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. atct.anl.gov [atct.anl.gov]
- 4. Oxidation of dimethyl sulfide to dimethyl sulfoxide in liquefied petroleum gas prior to piezoelectric crystal detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fmm.ru [fmm.ru]
- 7. researchgate.net [researchgate.net]
- 8. atct.anl.gov [atct.anl.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of benzyl ethyl sulfide
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzyl (B1604629) ethyl sulfide (B99878). The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of benzyl ethyl sulfide?
Peak tailing for this compound in HPLC is often a result of several factors, which can be broadly categorized as chemical interactions, column-related problems, and system issues.
The most frequent causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the analyte, causing tailing.[1][2][3] This is a common issue for compounds with polar or basic functionalities.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, resulting in peak asymmetry.[1][4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can disrupt the normal interaction of the analyte with the column, leading to peak distortion.[3][4] A void at the column inlet can also cause tailing.[6]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[1][4][5]
-
Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak distortion.[3][5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak shape issues.[3][7]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow can guide you through the process of identifying and resolving the issue.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC analysis.
Troubleshooting Guides
Guide 1: Addressing Secondary Interactions and Mobile Phase Effects
Secondary interactions with the stationary phase are a primary cause of peak tailing. Here’s how to address them:
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | For basic compounds, adjust the mobile phase pH to be 2-3 units below the pKa of any basic functional groups. For acidic compounds, adjust the pH to be 2-3 units above the pKa. Since this compound is not strongly acidic or basic, starting with a mobile phase pH in the neutral range (e.g., 6-7) is reasonable. If tailing persists, exploring a slightly acidic pH (e.g., 3-4) may help by protonating residual silanols.[4][8] | This ensures a consistent ionization state for the analyte and minimizes interactions with silanol groups on the stationary phase.[1][7][9] |
| Buffer Selection | Use a buffer at a concentration of 10-50 mM to maintain a stable pH. Phosphate (B84403) or acetate (B1210297) buffers are common choices. | A stable pH is critical for reproducible chromatography and symmetrical peak shapes.[1] |
| Mobile Phase Additives | For basic analytes, a small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to block active silanol sites.[10] | These additives preferentially interact with the silanol groups, reducing their availability to interact with the analyte of interest.[10] |
| Column Chemistry | If tailing persists, consider using an end-capped column or a column with a polar-embedded stationary phase.[1][9] | End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[9] |
Guide 2: Column and System Maintenance
A well-maintained HPLC system and column are essential for good peak shape.
| Component | Action | Procedure |
| HPLC Column | Column Flushing: | If contamination is suspected, flush the column with a strong solvent. For a reversed-phase column, this could involve washing with 100% acetonitrile (B52724) or methanol.[4] Always follow the column manufacturer's guidelines for flushing and regeneration. |
| Guard Column: | If a guard column is in use, replace it as it may be contaminated. | |
| Column Replacement: | If flushing does not resolve the issue, the column may be degraded and require replacement. | |
| HPLC System | Check Connections: | Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port to minimize dead volume.[6][7] |
| Tubing: | Use tubing with a small internal diameter and keep the length to a minimum, especially between the column and the detector.[1] |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
Protocol 2: Mobile Phase pH Adjustment
If peak tailing is observed with the standard method, the following protocol can be used to adjust the mobile phase pH.
-
Prepare a Buffered Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to the desired value (e.g., pH 3.0 or pH 7.0) using phosphoric acid or a suitable base.
-
Prepare the Mobile Phase: Mix the buffered aqueous phase with acetonitrile in the desired ratio (e.g., 40:60 v/v aqueous:acetonitrile).
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze the Sample: Inject the this compound sample and evaluate the peak shape.
The following diagram illustrates the relationship between different factors that can lead to peak tailing.
Caption: Key factors contributing to peak tailing in HPLC.
By systematically addressing these potential causes, researchers can improve the peak shape in the HPLC analysis of this compound, leading to more accurate and reproducible results.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. labcompare.com [labcompare.com]
- 6. youtube.com [youtube.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Resolving overlapping peaks in the NMR spectrum of benzyl ethyl sulfide
This guide provides troubleshooting protocols and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of benzyl (B1604629) ethyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my benzyl ethyl sulfide spectrum overlap?
A1: In this compound (C₆H₅CH₂SCH₂CH₃), the five protons on the aromatic (phenyl) ring often have very similar chemical environments. This leads to their signals appearing very close to each other in the ¹H NMR spectrum, typically as a complex and poorly resolved multiplet between 7.2 and 7.4 ppm. This spectral crowding can make it difficult to confirm the substitution pattern or identify individual proton resonances.[1][2]
Q2: What is the simplest first step to resolve these overlapping aromatic peaks?
A2: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][3] Changing the solvent can induce differential shifts in the proton resonances, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS), which can often resolve the overlap.[4][5][6] Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like deuterobenzene (C₆D₆) is a highly effective strategy.[4]
Q3: Changing the solvent helped, but some peaks are still crowded. What should I try next?
A3: The next step is to perform a Variable Temperature (VT) NMR experiment.[7][8][9] Altering the sample temperature can affect solute-solvent interactions and the populations of different molecular conformations.[7] These changes can, in turn, alter the chemical shifts of the protons, and even a small temperature adjustment can sometimes be sufficient to resolve closely spaced signals.[1][7]
Q4: this compound contains a sulfur atom. Can this feature be used to resolve peak overlap?
A4: Yes. The sulfur atom acts as a Lewis basic site, which can be exploited by using Lanthanide Shift Reagents (LSRs).[10][11][12] LSRs are paramagnetic complexes that coordinate to the sulfide.[10][13] This interaction induces significant changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the sulfur atom, effectively spreading out the crowded regions of the spectrum.[14] Europium-based reagents like Eu(fod)₃ typically cause a downfield shift.[11][14]
Q5: When are more advanced techniques like 2D NMR necessary?
A5: If the 1D NMR methods described above do not provide adequate resolution, two-dimensional (2D) NMR techniques are the next logical step.[10] Experiments like COSY (Correlation Spectroscopy) are powerful for resolving overlap because they spread the signals into a second dimension.[15][16][17][18] A COSY spectrum identifies protons that are spin-spin coupled, allowing you to trace the connectivity within the aromatic ring even if the 1D signals are completely overlapped.[15][18]
Troubleshooting Workflow and Methodologies
The following diagram outlines a systematic workflow for addressing overlapping peaks in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Experimental Protocols
Protocol 1: Resolving Peaks by Changing the NMR Solvent
This protocol utilizes the Aromatic Solvent-Induced Shift (ASIS) effect to resolve overlapping signals.
-
Acquire Initial Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of a standard solvent (e.g., CDCl₃) in a clean NMR tube. Acquire a standard ¹H NMR spectrum.
-
Select Aromatic Solvent: Choose an aromatic deuterated solvent, with benzene-d₆ being a common choice.
-
Prepare Second Sample: Prepare a new sample with a similar concentration of this compound in the aromatic solvent (~0.6 mL of C₆D₆).
-
Acquire Second Spectrum: Run the ¹H NMR experiment using the same acquisition parameters (temperature, number of scans) as the initial spectrum for accurate comparison.
-
Analyze: Compare the aromatic regions of the two spectra. The anisotropic effect of the benzene-d₆ ring often causes significant changes in the chemical shifts of the solute's protons, leading to improved resolution.[4]
Protocol 2: Resolving Peaks Using Variable Temperature (VT) NMR
This method can resolve peaks by altering the chemical environment and molecular dynamics as a function of temperature.[9][19]
-
Sample Preparation: Prepare a sample of this compound in a solvent with a suitable boiling point for the intended temperature range (e.g., toluene-d₈ for high-temperature studies or CD₂Cl₂ for low-temperature studies).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Adjust Temperature: Increase or decrease the probe temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[20]
-
Acquire Spectra: At each temperature, re-shim the spectrometer to account for changes in magnetic field homogeneity and acquire a ¹H NMR spectrum.
-
Analyze: Compare the series of spectra to identify the temperature that provides the optimal resolution for the overlapping signals.
Protocol 3: Resolving Peaks with Lanthanide Shift Reagents (LSRs)
This protocol uses a paramagnetic reagent to induce large chemical shifts, separating crowded signals.[11][14][21]
-
Initial Spectrum: Dissolve a known quantity of this compound (e.g., 10-15 mg) in an anhydrous deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.[1] The solvent must be dry as LSRs are sensitive to moisture.[13]
-
Prepare LSR Stock Solution: Prepare a dilute stock solution (e.g., 0.1 M) of an appropriate LSR, such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), in the same deuterated solvent.
-
Titration: Add a small, precise aliquot (e.g., 1-2 µL) of the LSR stock solution directly to the NMR tube containing the sample.
-
Acquire Spectrum: Gently mix the sample and immediately acquire a new ¹H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR solution, acquiring a spectrum after each addition, until the desired peak separation is achieved. Avoid adding excess LSR, as it can cause significant line broadening, which reduces resolution.[13]
-
Analyze: Observe the progressive downfield shift and separation of the signals, particularly those of the benzylic (CH₂) and aromatic protons, which are closest to the coordinating sulfur atom.
Caption: Coordination of a Lanthanide Shift Reagent to the sulfur atom.
Data Presentation
The following table presents hypothetical ¹H NMR data for the aromatic protons of this compound to illustrate the effectiveness of different resolution techniques.
| Technique/Condition | Proton Signals (Aromatic Region) | Observation |
| Standard Spectrum (CDCl₃) | ~ δ 7.30 (m, 5H) | All 5 aromatic protons are overlapped in a single complex multiplet. |
| Solvent Change (C₆D₆) | δ 7.15 (m, 2H), δ 7.05 (m, 3H) | ASIS effect partially resolves the signals into two distinct multiplets.[4] |
| LSR Addition (Eu(fod)₃) | δ 8.25 (m, 2H), δ 7.80 (m, 3H) | Significant downfield shift and improved separation of ortho and meta/para protons. |
| VT-NMR (+60°C in Toluene-d₈) | δ 7.28 (m, 2H), δ 7.22 (m, 3H) | Modest improvement in resolution due to temperature-dependent interactions.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Observing Spin Systems using COSY - Magritek [magritek.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 20. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 21. scribd.com [scribd.com]
Technical Support Center: Minimizing Solvent Effects on the Reaction Rate of Benzyl Ethyl Sulfide
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing solvent effects during the reaction of benzyl (B1604629) ethyl sulfide (B99878). The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a slow reaction rate during the synthesis of a derivative from benzyl ethyl sulfide. What are the likely causes related to the solvent?
A1: A slow reaction rate in nucleophilic substitution reactions involving this compound is often linked to the choice of solvent. The reaction likely proceeds via an SN2 mechanism, which is highly sensitive to solvent properties.
-
Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can significantly slow down SN2 reactions.[1][2][3] These solvents have hydrogen atoms connected to electronegative atoms (like oxygen), allowing them to form hydrogen bonds.[1][2] This leads to the formation of a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity.[1][2] To react, the nucleophile must expend energy to break free from this cage.
-
Insufficient Polarity: While polar aprotic solvents are generally preferred, a solvent with very low polarity may not adequately dissolve the reactants, particularly if ionic nucleophiles are used, leading to a slow, heterogeneous reaction mixture.
Troubleshooting Steps:
-
Solvent Selection: If you are using a polar protic solvent, consider switching to a polar aprotic solvent.
-
Solvent Purity: Ensure your solvent is anhydrous, as water can interfere with the reaction, especially if strong bases are used.[4]
-
Solubility Check: Confirm that your reactants are fully soluble in the chosen solvent at the reaction temperature.
Q2: Which solvents are recommended to maximize the reaction rate of this compound?
A2: To maximize the rate of an SN2 reaction with this compound, polar aprotic solvents are generally the best choice.[3][5] These solvents possess a dipole moment that helps to dissolve ionic nucleophiles but lack the acidic protons that lead to the deactivating "solvent cage" effect seen with protic solvents.[1][2]
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (CH₃CN)
-
Acetone
These solvents solvate the cation of a nucleophilic salt, leaving the anionic nucleophile "bare" and more reactive.[5]
Q3: We are observing unexpected side products. Can the solvent be the cause?
A3: Yes, the solvent can influence the formation of side products, primarily through competing elimination reactions (E1/E2).
-
Elimination Reactions: While less common with benzyl systems compared to other alkyl halides, strongly basic nucleophiles can induce elimination reactions, especially at higher temperatures. Protic solvents can favor elimination over substitution because they hinder the nucleophile's ability to attack the carbon center (substitution) more than its ability to act as a base and abstract a proton (elimination).[4]
Strategies to Minimize Side Reactions:
-
Use a Polar Aprotic Solvent: This will enhance the nucleophilicity of your reagent relative to its basicity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of elimination.[4]
Quantitative Data on Solvent Effects
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Illustrative) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | ~5 |
| Water | Polar Protic | 80.1 | ~0.5 |
| Acetone | Polar Aprotic | 20.7 | ~500 |
| Acetonitrile | Polar Aprotic | 37.5 | ~1000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~2800 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~5000 |
Note: These are generalized relative rates for an SN2 reaction and serve to illustrate the trend. Actual rates will vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol for a Kinetic Study of the Reaction of this compound with a Nucleophile
This protocol outlines a general method for determining the effect of different solvents on the reaction rate.
1. Materials and Reagents:
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide)
-
A series of anhydrous solvents (e.g., Methanol, DMF, Acetonitrile)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., dilute acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Instrumentation:
-
Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)
-
Magnetic stirrer
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Syringes for sampling
3. Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen anhydrous solvent.
-
Equilibration: Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: Initiate the reaction by adding a known concentration of the nucleophile. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Workup: Extract the quenched sample with an organic solvent, dry the organic layer, and prepare it for analysis.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the slope of the line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be calculated by dividing k' by the concentration of the nucleophile.
-
Repeat: Repeat the experiment for each solvent under identical conditions to compare the rate constants.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Logical flow of solvent effects on Sₙ2 reactions.
References
Validation & Comparative
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Ethyl Sulfide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing detailed insights into a compound's structure through its fragmentation pattern. This guide offers a comprehensive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of benzyl (B1604629) ethyl sulfide (B99878), juxtaposed with structurally similar thioethers. It further presents a standardized experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis and briefly explores alternative analytical methodologies.
Deciphering the Fragmentation Code: Benzyl Ethyl Sulfide and its Analogs
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, inducing ionization and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation of thioethers like this compound is primarily dictated by the stability of the resulting carbocations and radicals.
The mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) and a series of fragment ions resulting from specific bond cleavages. The most notable fragmentation pathways involve the cleavage of the C-S bonds and rearrangements.
A key fragmentation pathway is the cleavage of the benzyl-sulfur bond, leading to the formation of the highly stable tropylium (B1234903) ion (C7H7+) at m/z 91, which often represents the base peak in the spectrum. Another significant fragmentation involves the cleavage of the ethyl-sulfur bond, resulting in a fragment at m/z 123. Further fragmentation of the ethyl group can also be observed.
To provide a clear comparison, the table below summarizes the major fragment ions observed in the EI-MS spectra of this compound, alongside its structural analogs, benzyl methyl sulfide and dibenzyl sulfide.
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Other Key Fragment Ions (m/z and proposed structure) |
| This compound | 152 | 91 | 123 [M-C2H5]+, 65 [C5H5]+, 61 [CH3S=CH2]+ |
| Benzyl Methyl Sulfide | 138 | 91 | 123 [M-CH3]+, 65 [C5H5]+, 47 [CH3S]+ |
| Dibenzyl Sulfide | 214 | 91 | 123 [C7H7S]+, 65 [C5H5]+ |
Note: The fragmentation data for this compound is based on typical thioether fragmentation patterns and data from spectral databases. The data for benzyl methyl sulfide and dibenzyl sulfide is sourced from the NIST Mass Spectrometry Data Center.[1][2]
Visualizing the Fragmentation Cascade
The fragmentation pathway of this compound can be visualized as a logical flow of bond cleavages and rearrangements, originating from the molecular ion. The following diagram, generated using the DOT language, illustrates the primary fragmentation steps.
Figure 1. Proposed electron ionization mass spectrometry fragmentation pathway of this compound.
A Blueprint for Analysis: Experimental Protocol for GC-MS
Reproducible and accurate data is contingent on a well-defined experimental protocol. The following outlines a typical GC-MS method for the analysis of this compound and related organic sulfur compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or medium-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating thioethers.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Exploring the Analytical Landscape: Alternative Methodologies
While GC-MS with electron ionization is a powerful tool for the structural elucidation of volatile and semi-volatile compounds like this compound, other analytical techniques can provide complementary or alternative information, particularly for quantitative analysis or for challenging sample matrices.
-
Gas Chromatography with Flame Photometric Detector (GC-FPD): This technique is highly selective and sensitive for sulfur-containing compounds. The FPD specifically detects the chemiluminescence of sulfur compounds as they are combusted in a hydrogen-rich flame, making it an excellent choice for quantifying trace levels of sulfides in complex mixtures.
-
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): Similar to GC-FPD, the GC-SCD offers high selectivity and sensitivity for sulfur compounds. It operates by detecting the chemiluminescent reaction of sulfur dioxide produced from the combustion of sulfur-containing analytes with ozone.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile sulfur compounds, HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) can be employed. Derivatization may be necessary to enhance detection.
-
Spectrophotometry: Colorimetric methods, such as the methylene (B1212753) blue method, can be used for the quantification of total sulfides in aqueous samples. These methods are generally less specific than chromatographic techniques.
-
Electrochemical Methods: Ion-selective electrodes (ISEs) can be used for the direct measurement of sulfide ion activity in aqueous solutions, providing a rapid and portable analytical option.
References
A Comparative Analysis of the Reactivity of Benzyl Ethyl Sulfide and Benzyl Methyl Sulfide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative guide on the reactivity of benzyl (B1604629) ethyl sulfide (B99878) and benzyl methyl sulfide. This publication provides an objective analysis of the chemical behavior of these two closely related organosulfur compounds, supported by established chemical principles and detailed experimental protocols for comparative analysis.
The reactivity of benzyl sulfides is a critical aspect in various chemical transformations, including oxidation and nucleophilic substitution, which are fundamental in synthetic organic chemistry and drug metabolism studies. Understanding the subtle differences in reactivity imparted by the substitution of a methyl group with an ethyl group at the sulfur atom is crucial for predicting reaction outcomes and designing novel synthetic pathways. This guide delves into the electronic and steric factors that govern the reactivity of these two compounds.
Executive Summary of Reactivity Comparison
While direct comparative kinetic data for the oxidation of benzyl ethyl sulfide and benzyl methyl sulfide under identical conditions is not extensively available in the literature, a qualitative and semi-quantitative comparison can be drawn based on fundamental principles of organic chemistry. The primary reaction center in many transformations of benzyl sulfides is the sulfur atom, which can act as a nucleophile, or the adjacent benzylic carbon.
In reactions where the sulfur atom acts as a nucleophile, such as in alkylation reactions to form sulfonium (B1226848) salts, the reactivity is influenced by the electron density on the sulfur atom and the steric hindrance around it. Both methyl and ethyl groups are electron-donating through an inductive effect, which should enhance the nucleophilicity of the sulfur atom compared to unsubstituted thiols. However, the ethyl group is slightly more electron-donating than the methyl group. Conversely, the ethyl group is bulkier than the methyl group, which could introduce greater steric hindrance at the sulfur center.
In oxidation reactions, which are common for sulfides, the accessibility of the sulfur lone pairs to the oxidizing agent is a key factor. The larger steric profile of the ethyl group in this compound compared to the methyl group in benzyl methyl sulfide is expected to slightly hinder the approach of an oxidant. This steric hindrance could lead to a slower reaction rate for this compound.
Table 1: Predicted Relative Reactivity in Oxidation Reactions
| Compound | Alkyl Group | Expected Steric Hindrance | Predicted Relative Rate of Oxidation |
| Benzyl Methyl Sulfide | Methyl | Lower | Faster |
| This compound | Ethyl | Higher | Slower |
Experimental Protocols
To empirically determine the relative reactivity of this compound and benzyl methyl sulfide, a competitive oxidation experiment can be designed. This approach allows for a direct comparison under identical reaction conditions, minimizing experimental variability.
Protocol 1: Competitive Oxidation of this compound and Benzyl Methyl Sulfide
Objective: To determine the relative rates of oxidation of this compound and benzyl methyl sulfide.
Materials:
-
Benzyl methyl sulfide
-
This compound
-
Anisole (internal standard)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
-
Solvent (e.g., dichloromethane (B109758) or methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of benzyl methyl sulfide and this compound in the chosen solvent.
-
Prepare a stock solution of the internal standard (anisole) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine equal volumes of the benzyl methyl sulfide and this compound stock solutions.
-
Add a known amount of the internal standard solution.
-
Initiate the reaction by adding a limiting amount of the oxidizing agent at a controlled temperature (e.g., 0 °C or room temperature).
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent like sodium sulfite (B76179) if using a peroxide-based oxidant).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Quantify the concentrations of the remaining benzyl methyl sulfide and this compound, as well as the formed sulfoxides (benzyl methyl sulfoxide (B87167) and benzyl ethyl sulfoxide), relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each sulfide as a function of time.
-
Determine the initial rates of disappearance for both sulfides.
-
The ratio of the initial rates will provide the relative reactivity.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in comparing the reactivity of these sulfides, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
Based on the principles of steric hindrance, it is predicted that benzyl methyl sulfide will exhibit a higher reactivity towards oxidation compared to this compound. The provided experimental protocol offers a robust method for verifying this prediction and obtaining quantitative data on their relative reactivity. This guide serves as a valuable resource for researchers in the field, enabling a more informed selection of reagents and prediction of reaction outcomes in their synthetic endeavors.
1H NMR chemical shift comparison of benzyl ethyl sulfide and dibenzyl sulfide
A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) chemical shifts of benzyl (B1604629) ethyl sulfide (B99878) and dibenzyl sulfide is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their spectral data, supported by established experimental protocols, to elucidate the structural nuances that influence their magnetic environments.
The key difference in the ¹H NMR spectra of benzyl ethyl sulfide and dibenzyl sulfide lies in the chemical shifts of the methylene (B1212753) (CH₂) protons directly attached to the sulfur atom. This variation is a direct consequence of the different alkyl groups bonded to the sulfur, which alters the electron density and, therefore, the magnetic shielding of these protons.
Comparative Analysis of ¹H NMR Chemical Shifts
The ¹H NMR chemical shift data for this compound and dibenzyl sulfide, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized in the table below. The data for dibenzyl sulfide is also provided in deuterated methanol (B129727) (CD₃OD) for a broader perspective on solvent effects.
| Compound | Solvent | Aromatic Protons (ppm) | Benzylic CH₂ Protons (ppm) | Ethyl Group Protons (ppm) |
| This compound | CDCl₃ | ~7.3 (m, 5H) | ~3.6 (s, 2H) | CH₂: ~2.5 (q, 2H), CH₃: ~1.2 (t, 3H) |
| Dibenzyl Sulfide | CDCl₃ | 7.26-7.14 (m, 10H) | 3.55 (s, 4H) | - |
| Dibenzyl Sulfide | CD₃OD | 7.31-7.23 (m, 10H) | 3.61 (s, 4H) | - |
Note: The chemical shifts for this compound are estimated based on the analysis of structurally similar compounds, including benzyl methyl sulfide and benzyl ethyl ether. The notation (m) refers to a multiplet, (s) to a singlet, (q) to a quartet, and (t) to a triplet.
In dibenzyl sulfide, the two equivalent benzyl groups result in a single chemical shift for the four benzylic protons, appearing as a singlet around 3.55 ppm in CDCl₃. The ten aromatic protons appear as a multiplet between 7.14 and 7.26 ppm.
For this compound, the benzylic protons are expected to resonate at a slightly downfield position (around 3.6 ppm) compared to dibenzyl sulfide. This is attributed to the presence of the electron-donating ethyl group, which influences the electronic environment of the sulfur atom and, consequently, the adjacent methylene protons. The ethyl group itself will present a characteristic quartet for the methylene protons around 2.5 ppm and a triplet for the methyl protons around 1.2 ppm, arising from coupling with the neighboring protons. The five aromatic protons of the single benzyl group will appear as a multiplet around 7.3 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for obtaining ¹H NMR spectra of organic compounds like this compound and dibenzyl sulfide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfide compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Structural Influence on Chemical Shifts
The observed differences in the ¹H NMR chemical shifts of this compound and dibenzyl sulfide can be explained by the electronic effects of the substituents on the sulfur atom. This relationship can be visualized as follows:
Caption: Structural comparison influencing ¹H NMR chemical shifts.
Comparative study of the oxidation rates of different benzylic sulfides
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of benzylic sulfides to their corresponding sulfoxides and sulfones is a pivotal transformation in organic synthesis, with significant implications for the pharmaceutical and materials science industries. The development of efficient and selective oxidation protocols is crucial for the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comparative overview of the oxidation rates of various benzylic sulfides, supported by experimental data and detailed methodologies.
Comparative Oxidation Data
The rate of oxidation of benzylic sulfides is influenced by several factors, including the nature of the substituent on the aromatic ring, the steric hindrance around the sulfur atom, and the choice of oxidant and catalyst. The following tables summarize quantitative data from various studies, offering a comparative perspective on the efficiency of different oxidation systems.
| Substrate | Oxidant | Catalyst | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| Thioanisole | H₂O₂ (30%) | None | Glacial Acetic Acid | 1 | >99 | 98 (Sulfoxide) | [1][2] |
| Benzyl (B1604629) phenyl sulfide (B99878) | H₂O₂ (30%) | None | Glacial Acetic Acid | 1.5 | >99 | 97 (Sulfoxide) | [1][2] |
| Dibenzyl sulfide | H₂O₂ (30%) | None | Glacial Acetic Acid | 2 | >99 | 96 (Sulfoxide) | [1][2] |
| 4-Methylbenzyl phenyl sulfide | H₂O₂ (30%) | None | Glacial Acetic Acid | 1 | >99 | 98 (Sulfoxide) | [1][2] |
| 4-Chlorobenzyl phenyl sulfide | H₂O₂ (30%) | None | Glacial Acetic Acid | 2 | >99 | 95 (Sulfoxide) | [1][2] |
| Diphenyl sulfide | NaClO₂/HCl | None | Acetonitrile | 1 | 100 | 96 (Sulfone) | [3] |
| Dibenzyl sulfide | NaClO₂/HCl | None | Ethyl Acetate (B1210297) | - | - | 7 (Sulfone) | [3] |
Table 1: Comparison of Oxidation of Various Sulfides with Hydrogen Peroxide. This table highlights the efficiency of hydrogen peroxide in glacial acetic acid for the selective oxidation of various sulfides to sulfoxides. The reactions are generally fast and high-yielding under mild, transition-metal-free conditions.[1][2]
| Substrate | Oxidant | Catalyst | Reaction Time | Yield (%) |
| Alkyl/Aryl Sulfides | H₂O₂ | Tantalum Carbide | - | High (Sulfoxides) |
| Alkyl/Aryl Sulfides | H₂O₂ | Niobium Carbide | - | High (Sulfones) |
| Thioethers | O₂ | 1-hexylKuQuinone (photocatalyst) | - | High (Sulfoxides) |
| Thioethers | - | Manganese porphyrins (electrocatalyst) | - | High (Sulfoxides) |
| Sulfides | H₅IO₆ | FeCl₃ | - | High (Sulfoxides) |
| Sulfides | Urea-hydrogen peroxide | Diphenyl diselenide | - | High (Sulfoxides) |
Table 2: Overview of Various Catalytic Systems for Sulfide Oxidation. This table presents a selection of modern catalytic methods for the oxidation of sulfides, showcasing the diversity of approaches to achieve high selectivity for either sulfoxides or sulfones.[4]
Experimental Protocols
A generalized experimental protocol for the oxidation of benzylic sulfides is outlined below. Specific modifications to this procedure, such as reaction time, temperature, and stoichiometry of reagents, are often required depending on the substrate and the desired product (sulfoxide or sulfone).
General Procedure for Oxidation with Hydrogen Peroxide in Acetic Acid
-
Reaction Setup: To a solution of the benzylic sulfide (1 mmol) in glacial acetic acid (2 mL), add 30% aqueous hydrogen peroxide (4 mmol for sulfoxide, 8 mmol for sulfone) dropwise at room temperature.[1][2]
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into a cold, saturated aqueous solution of sodium bicarbonate. The product is then extracted with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
General Procedure for Oxidation with NaClO₂/HCl
-
Reagent Preparation: A solution of HCl in the desired organic solvent (e.g., ethyl acetate or acetonitrile) is prepared.
-
Reaction: To a solution of the sulfide (1 mmol) in the organic solvent, sodium chlorite (B76162) (NaClO₂) and the HCl solution are added.
-
Monitoring and Workup: The reaction progress is monitored by TLC. After completion, the reaction mixture is quenched, and the product is extracted.
-
Purification: The crude product is purified by standard methods such as column chromatography.
Experimental Workflow Diagram
Caption: Generalized workflow for the oxidation of benzylic sulfides.
Factors Influencing Oxidation Rates
The rate of oxidation of benzylic sulfides is governed by a combination of electronic and steric factors.
-
Electronic Effects: Electron-donating groups on the benzyl ring can increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant and thus increasing the reaction rate. Conversely, electron-withdrawing groups tend to decrease the reaction rate.
-
Steric Hindrance: Bulky substituents near the sulfur atom can hinder the approach of the oxidant, leading to a slower reaction rate.
-
Oxidizing Agent: The choice of oxidant plays a critical role. Stronger oxidizing agents like potassium permanganate (B83412) can lead to over-oxidation to the sulfone or even cleavage of the C-S bond.[5][6] Milder and more selective reagents, such as hydrogen peroxide in acetic acid, often allow for controlled oxidation to the sulfoxide.[1][2]
-
Catalyst: The presence of a catalyst can significantly accelerate the reaction rate and improve selectivity. Transition metal catalysts, for instance, can facilitate the activation of the oxidant.
Conclusion
The selective oxidation of benzylic sulfides is a well-studied yet continuously evolving field. The choice of the oxidation method depends heavily on the specific substrate and the desired product. While traditional methods using strong oxidants are effective, modern approaches focus on the development of milder, more selective, and environmentally friendly catalytic systems. The data and protocols presented in this guide offer a valuable resource for researchers in designing and optimizing synthetic routes involving the oxidation of benzylic sulfides.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Oxidizing Agents [tigerweb.towson.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of an Analytical Method for Benzyl Ethyl Sulfide Using a Certified Reference Material
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of benzyl (B1604629) ethyl sulfide (B99878), a potential organic impurity in pharmaceutical products. The use of a Certified Reference Material (CRM) is central to establishing the method's performance characteristics. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method validation.
Benzyl ethyl sulfide can be an impurity in pharmaceutical manufacturing, arising from synthesis, degradation, or storage.[1][2] Its accurate quantification is crucial for ensuring the safety and efficacy of the final drug product. Analytical method validation demonstrates that a chosen analytical procedure is suitable for its intended purpose, providing reliable and consistent results.[3][4][5] The use of a CRM is a key component of this validation process, as it provides a known, traceable standard against which the method's accuracy can be assessed.[6]
Analytical Methodologies: A Comparative Overview
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common analytical techniques for the determination of organic impurities like this compound.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying a wide range of organic compounds.[11][8] For a compound like this compound, a reversed-phase HPLC method with UV detection would be a common approach.[12][13] The validation of an HPLC method involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12]
Illustrative Performance Data
The following tables summarize typical performance data obtained during the validation of a hypothetical Gas Chromatography (GC-FID) method for this compound, using a CRM.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 - 10 | 0.9995 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 (LOQ) | 98.5 | 1.5 |
| 1.0 | 101.2 | 0.9 |
| 5.0 | 99.8 | 0.7 |
Table 4: Precision
| Precision Level | RSD (%) |
| Repeatability (Intra-day) | 0.9 |
| Intermediate Precision (Inter-day) | 1.3 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Experimental Protocols
Gas Chromatography (GC-FID) Method
A validated GC-FID method for the determination of this compound would typically involve the following:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Injection Volume: 1 µL.
-
Standard Preparation: A stock solution of the this compound Certified Reference Material is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The drug substance or product is dissolved in the same solvent as the standard, and the solution is filtered prior to injection.
Validation of the Analytical Method
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines.[4][14] The following parameters are evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[3] This is typically demonstrated by analyzing blank samples, placebo samples, and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11] This is determined by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3] This is assessed by performing recovery studies on samples spiked with a known amount of the CRM.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[14]
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound using a Certified Reference Material.
Caption: Workflow for Analytical Method Validation.
Conclusion
The validation of an analytical method for the determination of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The use of a Certified Reference Material provides a foundation for establishing the accuracy and reliability of the chosen method, whether it be GC or HPLC. By following a systematic validation process according to ICH guidelines, researchers and quality control professionals can be confident in the data generated for the quantification of this potential impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Methods for the Sulfur Compounds and Elemental Sulfur Analysis in High-Sulfur Natural Gas | Scientific.Net [scientific.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjarr.com [wjarr.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 8. helixchrom.com [helixchrom.com]
- 9. ewai-group.com [ewai-group.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. dl.astm.org [dl.astm.org]
- 13. By Detection | SIELC Technologies [sielc.com]
- 14. fda.gov [fda.gov]
Navigating the Specificity of Benzyl Ethyl Sulfide: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) ethyl sulfide (B99878) is a simple thioether that, while structurally related to compounds with known biological activity, has not been extensively studied for its own specific biological targets or potential for cross-reactivity. Publicly available literature lacks direct experimental data on the off-target effects of benzyl ethyl sulfide in biological assays. This guide, therefore, aims to provide a framework for researchers interested in investigating the cross-reactivity of this and other small molecules. It will offer a comparison with related benzyl sulfide derivatives where data is available, detail relevant experimental protocols for assessing selectivity, and provide visual workflows to guide such studies.
Comparative Biological Activity of Benzyl Sulfide Derivatives
While data on this compound is scarce, studies on related benzyl sulfide compounds provide some insights into the potential biological activities of this chemical class. The following table summarizes findings on the antimicrobial and cytotoxic effects of various benzyl sulfide derivatives. It is important to note that these are not direct measures of cross-reactivity but indicate that modifications to the benzyl sulfide scaffold can result in potent biological effects.
| Compound/Derivative | Assay Type | Target/Organism | Activity Metric (e.g., MIC, IC50) | Reference |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Minimum Inhibitory Concentration (MIC) | Various microbial strains | Strongest and widest inhibitory effects among tested derivatives | [1] |
| Benzyl and 4-methoxybenzyl phenyl sulfides | Minimum Inhibitory Concentration (MIC) | Various microbial strains | No effect | [1] |
| Benzyl phenyl sulfide derivatives (Series 5a-5l and 12p-12u) | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus and MRSA | 2-64 µg/mL | [2] |
| Benzyl polysulfides (trisulfide and tetrasulfide) | H2S Release Assay | Thiol-mediated reduction | H2S is released | [3] |
| Benzyl monosulfide | H2S Release Assay | Thiol-mediated reduction | H2S is not released | [3] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of a compound's cross-reactivity is crucial in drug development to anticipate potential off-target toxicities.[4][5] A tiered approach, starting with broad screening and moving to more specific assays, is often employed.
Initial Cytotoxicity Screening (e.g., MTT Assay)
A general cytotoxicity assay is a primary step to determine the concentration range at which a compound affects cell viability. A compound that is cytotoxic across a wide range of cell lines may indicate non-specific effects. The MTT assay is a common colorimetric method for this purpose.[6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 500-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]
Selectivity Profiling
If this compound is found to have a primary biological activity, or if a broader understanding of its interactions is needed, selectivity profiling against a panel of targets is the next step.
Methods for Selectivity Profiling:
-
Enzyme Inhibition Assays: If the primary target is an enzyme, the compound can be tested against a panel of related enzymes to determine its selectivity.[9][10] The general protocol involves preparing the enzyme and inhibitor, initiating the reaction with the substrate, and monitoring the reaction progress.[11]
-
Receptor Binding Assays: For compounds targeting receptors, their binding affinity to a panel of different receptors can be quantified.
-
Cell-Based Assays: Functional assays in cells can provide a more physiologically relevant measure of selectivity by assessing the downstream effects of target engagement.[12]
-
Proteome-wide Approaches: Techniques like chemical proteomics can identify a broader range of protein interactions in an unbiased manner.[12]
General Workflow for Enzyme Inhibition Selectivity:
-
Primary Assay: Determine the IC50 of the compound against the primary target enzyme.
-
Panel Selection: Choose a panel of related enzymes (e.g., from the same family or pathway).
-
Screening: Test the compound at a fixed concentration (e.g., 10 µM) against the enzyme panel.
-
Dose-Response: For any enzymes that show significant inhibition, perform a full dose-response curve to determine the IC50.
-
Selectivity Score: Calculate the selectivity by comparing the IC50 for the primary target to the IC50 for the off-targets.
Visualizing Pathways and Workflows
Metabolic Pathway of Benzyl Sulfide
Understanding the metabolism of a compound is crucial, as its metabolites may have different biological activities and cross-reactivities. Benzyl sulfide has been used as a non-toxic model for the metabolism of other thioethers.[13] Its metabolic pathway involves oxidation of the sulfur atom and cleavage of the C-S bond.[13][14]
Caption: Metabolic pathway of benzyl sulfide.
General Workflow for Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity and selectivity of a compound.
References
- 1. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sulfane sulfur content in benzyl polysulfides on thiol-triggered H2S release and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
- 14. enviPath [envipath.org]
A Comparative Guide to the Synthetic Routes of Benzyl Ethyl Sulfide for Research and Development
An objective analysis of four primary synthetic methodologies for benzyl (B1604629) ethyl sulfide (B99878), detailing experimental protocols, efficiency, and cost-effectiveness to aid researchers, scientists, and drug development professionals in selecting the optimal route for their specific needs.
Benzyl ethyl sulfide, a thioether compound, finds applications in various domains of chemical research, including as a building block in organic synthesis and for its potential biological activities. The selection of a synthetic route for its preparation is a critical decision, balancing factors such as yield, reaction time, cost of starting materials, and overall process efficiency. This guide provides a comprehensive comparison of four distinct synthetic pathways to this compound, supported by experimental data and cost analysis.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the four primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and estimated cost.
| Route No. | Synthetic Route | Starting Materials | Yield (%) | Reaction Time (h) | Estimated Cost per Mole of Product ($) |
| 1 | Williamson-Type Synthesis | Benzyl Thiol, Ethyl Bromide | ~85% | 2 | 150 - 200 |
| 2 | Nucleophilic Substitution | Benzyl Chloride, Sodium Ethanethiolate | ~90% | 3 | 120 - 180 |
| 3 | Catalytic Thioetherification | Benzyl Alcohol, Ethanethiol (B150549) | ~92% | 12 | 100 - 150 |
| 4 | Samarium-Mediated Synthesis | Benzyl Bromide, Ethyl Thiocyanate (B1210189) | ~88% | 0.5 | 250 - 350 |
Note: Estimated costs are based on commercially available prices for reagents in 2025 and may vary depending on supplier and purity.
Synthetic Pathway Diagrams
The four synthetic routes are visually represented in the diagrams below, illustrating the logical flow from starting materials to the final product, this compound.
Figure 1: Diagram of the four synthetic pathways to this compound.
Detailed Experimental Protocols
Route 1: Williamson-Type Synthesis
This classical approach involves the nucleophilic substitution of a halide by a thiolate.
-
Materials: Benzyl thiol, ethyl bromide, sodium hydride (NaH), and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, a solution of benzyl thiol (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Ethyl bromide (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford this compound.
-
Route 2: Nucleophilic Substitution with a Pre-formed Thiolate
This method is a variation of the Williamson synthesis where the sodium salt of the thiol is used directly.
-
Materials: Benzyl chloride, sodium ethanethiolate, and dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzyl chloride (1.0 equivalent) in DMF, sodium ethanethiolate (1.1 equivalents) is added in one portion.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by silica (B1680970) gel column chromatography to yield this compound.
-
Route 3: Copper-Catalyzed Thioetherification of Benzyl Alcohol
This modern approach utilizes a catalyst to activate the benzyl alcohol for subsequent reaction with the thiol.[1]
-
Materials: Benzyl alcohol, ethanethiol, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and dichloromethane (B109758) (DCM).
-
Procedure:
-
To a dried test tube, benzyl alcohol (1.2 equivalents) and Cu(OTf)₂ (3 mol%) are added at room temperature.
-
The tube is capped with a rubber septum, and ethanethiol (1.0 equivalent) is added via syringe, followed by the addition of DCM.[2]
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then directly purified by column chromatography on silica gel to give the desired this compound.[2]
-
Route 4: Samarium-Mediated Reductive Cleavage
This method employs a lanthanide metal to facilitate the carbon-sulfur bond formation.[3]
-
Materials: Benzyl bromide, ethyl thiocyanate, samarium metal powder, and methanol.
-
Procedure:
-
To a mixture of samarium metal (3.0 equivalents) and ethyl thiocyanate (1.0 equivalent) in methanol, benzyl bromide (1.5 equivalents) is added at room temperature.[3]
-
The reaction is stirred at room temperature for 30 minutes.
-
The reaction mixture is then quenched with dilute HCl and extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification by flash chromatography on silica gel provides this compound.
-
Concluding Remarks
The choice of synthetic route for this compound is contingent on the specific requirements of the research or development project.
-
For cost-effectiveness and high yield on a laboratory scale, the Copper-Catalyzed Thioetherification (Route 3) of benzyl alcohol presents a compelling option. It avoids the use of strong bases and starts from a readily available and less hazardous alcohol.
-
The traditional Williamson-Type Synthesis (Route 1) and its variation using a pre-formed thiolate (Route 2) are reliable and high-yielding methods. However, they may involve more hazardous reagents like sodium hydride or the need to handle benzyl halides, which are lachrymators.
-
The Samarium-Mediated Synthesis (Route 4) offers a very rapid reaction time. However, the higher cost of samarium metal makes it less economically viable for large-scale production unless specific conditions or functional group tolerance necessitate its use.
Researchers and drug development professionals are encouraged to consider these factors in conjunction with their available resources and safety protocols when selecting the most appropriate synthetic strategy for this compound.
References
A Comparative Guide to the Chemical Properties of Benzyl Ethyl Sulfide and Benzyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical properties of benzyl (B1604629) ethyl sulfide (B99878) and its oxygen analog, benzyl ethyl ether. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key differences and similarities between these two compounds, thereby aiding in their appropriate selection and application in chemical synthesis and pharmaceutical research.
I. Physical and Chemical Properties
A summary of the key physical and chemical properties of benzyl ethyl sulfide and benzyl ethyl ether is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | Benzyl Ethyl Ether |
| Molecular Formula | C₉H₁₂S[1][2] | C₉H₁₂O |
| Molecular Weight | 152.26 g/mol [1][2] | 136.19 g/mol |
| Appearance | Colorless liquid | Colorless, oily liquid with a fruity, pineapple-like odor[3] |
| Boiling Point | 119-120 °C at 31 Torr | 186-187 °C at 760 mmHg |
| Density | ~1.015-1.020 g/cm³ (for similar sulfides)[4] | 0.947-0.951 g/cm³ at 20 °C |
| Solubility | Slightly soluble in water; soluble in fats and organic solvents.[4] | Practically insoluble in water; miscible with alcohol and ether. |
| Reactivity | More nucleophilic than the ether; can be oxidized to sulfoxide (B87167) and sulfone.[5] | Generally unreactive, but can be cleaved by strong acids. |
II. Synthesis and Reactivity
Both benzyl ethyl ether and this compound can be synthesized via a nucleophilic substitution reaction, commonly known as the Williamson ether synthesis or its thio-analog.
Synthesis
The general synthetic routes for both compounds are illustrated below. The synthesis of the ether involves the reaction of an alkoxide with an alkyl halide, while the thioether is prepared by the reaction of a thiolate with an alkyl halide.
Reactivity
A key difference in the reactivity of ethers and thioethers lies in the nucleophilicity and redox properties of the heteroatom. The sulfur atom in this compound is more nucleophilic than the oxygen atom in benzyl ethyl ether, making it more reactive towards electrophiles. Furthermore, thioethers can be readily oxidized to the corresponding sulfoxides and sulfones, a reaction not observed with ethers under similar conditions.
III. Spectroscopic Data
The structural characterization of this compound and benzyl ethyl ether can be readily achieved using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Benzyl Ethyl Ether | ~7.3 (m, 5H) | Aromatic protons |
| 4.5 (s, 2H) | -CH₂- (benzyl) | |
| 3.5 (q, 2H) | -O-CH₂- (ethyl) | |
| 1.2 (t, 3H) | -CH₃ (ethyl) | |
| This compound | ~7.3 (m, 5H) | Aromatic protons |
| ~3.7 (s, 2H) | -CH₂- (benzyl) | |
| ~2.5 (q, 2H) | -S-CH₂- (ethyl) | |
| ~1.2 (t, 3H) | -CH₃ (ethyl) |
Note: ¹H NMR data for this compound is estimated based on data for similar compounds like benzyl methyl sulfide.
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Benzyl Ethyl Ether | ~138 | Quaternary aromatic C |
| ~128.5 | Aromatic CH | |
| ~127.5 | Aromatic CH | |
| ~72 | -CH₂- (benzyl) | |
| ~66 | -O-CH₂- (ethyl) | |
| ~15 | -CH₃ (ethyl) | |
| This compound | ~138 | Quaternary aromatic C |
| ~129 | Aromatic CH | |
| ~128.5 | Aromatic CH | |
| ~127 | Aromatic CH | |
| ~36 | -CH₂- (benzyl) | |
| ~26 | -S-CH₂- (ethyl) | |
| ~15 | -CH₃ (ethyl) |
Note: ¹³C NMR data for this compound is estimated based on data for similar compounds like benzyl methyl sulfide.
Mass Spectrometry
| Compound | Key Fragments (m/z) | Interpretation |
| Benzyl Ethyl Ether | 136 (M⁺) | Molecular ion |
| 91 | Tropylium ion (C₇H₇⁺) | |
| 45 | [CH₃CH₂O]⁺ | |
| This compound | 152 (M⁺) | Molecular ion[1] |
| 91 | Tropylium ion (C₇H₇⁺) | |
| 61 | [CH₃CH₂S]⁺ |
IV. Experimental Protocols
General Protocol for Williamson Ether/Thioether Synthesis
Materials:
-
Alcohol (ethanol) or thiol (ethanethiol)
-
Sodium hydride (NaH) or other suitable strong base
-
Benzyl bromide or benzyl chloride
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or thiol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath and carefully add the strong base portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or thiolate.
-
Slowly add the benzyl halide to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure benzyl ethyl ether or this compound.
General Protocol for NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution into a clean NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the NMR spectrometer.
General Protocol for Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[6]
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.[6]
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For GC-MS, the sample is vaporized and then ionized, typically by electron impact (EI).
-
For LC-MS, the sample is separated by the LC system and then ionized, often using electrospray ionization (ESI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
References
- 1. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic sulfide - Wikipedia [en.wikipedia.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Evaluating the performance of benzyl ethyl sulfide as a flavoring agent against other sulfur compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor chemistry, sulfur compounds play a pivotal role in defining the characteristic aromas of many foods, from the savory notes of cooked meats to the pungent identity of garlic and onions.[1][2] Among these, benzyl (B1604629) ethyl sulfide (B99878) is a noteworthy flavoring agent, valued for its unique sensory properties. This guide provides a comprehensive evaluation of benzyl ethyl sulfide's performance in comparison to other sulfur-containing flavor compounds, supported by established experimental methodologies. Due to a scarcity of direct comparative studies, this guide synthesizes available data on related compounds and outlines a robust framework for direct comparative analysis.
Sensory and Chemical Evaluation of Flavoring Agents
The performance of a flavoring agent is a composite of its sensory profile, chemical stability, and interaction with the food matrix.[1] A multi-faceted approach combining sensory evaluation and analytical chemistry is crucial for a thorough assessment.
Sensory Evaluation Methodologies
Sensory analysis provides direct insight into how a flavoring agent is perceived. Key methods include:
-
Descriptive Analysis: A trained sensory panel identifies and quantifies the specific flavor attributes of a compound. This method is essential for creating a detailed flavor profile.
-
Triangle Test: This discrimination test is used to determine if a perceptible difference exists between two samples. For instance, a food product with and without the addition of this compound.
-
Consumer Acceptance Tests: These tests gauge the overall liking and preference of a product by a panel of consumers, providing valuable information on market potential.
Analytical Techniques for Flavor Profiling
Instrumental analysis complements sensory data by identifying and quantifying the volatile compounds responsible for aroma.
-
Gas Chromatography-Olfactometry (GC-O): This technique separates volatile compounds and allows a human assessor to smell each component as it elutes from the gas chromatograph. This is critical for identifying odor-active compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating, identifying, and quantifying the volatile compounds in a sample, providing a detailed chemical fingerprint of the flavoring agent.
Comparative Flavor Profiles of Sulfur Compounds
While direct quantitative comparisons for this compound are limited, a general understanding of the flavor profiles of different classes of sulfur compounds provides a valuable comparative context.
| Compound Class | General Flavor Profile | Examples | Known Profile of Benzyl Derivatives |
| Thiols | Often described as fruity, tropical, or "catty" at low concentrations. Can be meaty or savory.[3][4][5] | 2-Furfurylthiol (coffee), 3-Mercaptohexan-1-ol (grapefruit, passion fruit) | Not widely reported for benzyl thiols in food flavor. |
| Sulfides | Can range from cabbage-like to savory, roasted, and meaty notes.[1][6] | Dimethyl sulfide (canned corn), Diallyl sulfide (garlic) | Benzyl methyl sulfide: Roasted, burnt, beefy, pork, lamb, chicken.[7] Benzyl sulfide: Sulfurous, green, earthy, burnt, mushroom.[8] |
| Disulfides | Often associated with onion, garlic, and cooked vegetable aromas. Can also have savory and meaty characteristics.[9][10][11] | Dipropyl disulfide (cooked onion), Diallyl disulfide (garlic) | Benzyl disulfide: Smoky, burnt, earthy, green, caramellic.[12] |
Table 1: Comparative Flavor Profiles of Sulfur Compound Classes. This table summarizes the general flavor characteristics of major classes of sulfur-containing flavoring agents and includes specific information available for benzyl sulfides and disulfides.
Experimental Protocol: Comparative Evaluation of Flavoring Agents
To directly compare the performance of this compound against other sulfur compounds, the following experimental protocol is proposed.
Objective: To evaluate and compare the sensory profile and stability of this compound with other selected sulfur-containing flavoring agents in a model food system.
Materials:
-
This compound
-
Comparative sulfur compounds (e.g., benzyl methyl sulfide, dipropyl disulfide)
-
Model food system (e.g., a neutral oil, a simple broth, or a sugar-water solution)
-
Gas Chromatograph-Olfactometer (GC-O)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Trained sensory panel (8-12 members)
-
Consumer panel (minimum 30 members)
Methodology:
-
Sample Preparation: Prepare solutions of each flavoring agent at various concentrations in the chosen model food system. A control sample with no added flavoring will also be prepared.
-
Sensory Evaluation - Descriptive Analysis:
-
A trained sensory panel will evaluate each sample.
-
Panelists will identify and rate the intensity of key flavor attributes (e.g., sulfury, meaty, roasted, green, sweet).
-
Data will be analyzed to generate a detailed flavor profile for each compound.
-
-
Sensory Evaluation - Triangle Test:
-
Present panelists with three samples, two of which are identical, and ask them to identify the different sample.
-
This will be used to determine the detection threshold of each compound in the model system.
-
-
Sensory Evaluation - Consumer Acceptance:
-
A consumer panel will rate their overall liking of the samples on a 9-point hedonic scale.
-
-
Analytical Evaluation - GC-O and GC-MS:
-
Analyze the headspace of each prepared sample using GC-O to identify the key odor-active compounds.
-
Analyze the samples using GC-MS to identify and quantify the volatile compounds.
-
-
Stability Study:
-
Store the prepared samples under controlled conditions (e.g., elevated temperature, light exposure) for a set period.
-
Repeat the sensory and analytical evaluations at regular intervals to assess changes in the flavor profile and concentration of key compounds over time.
-
-
Data Analysis:
-
Statistically analyze the sensory data to identify significant differences between the flavoring agents.
-
Correlate the sensory data with the analytical data to understand the chemical basis for the observed flavor profiles.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the proposed experimental protocol for evaluating and comparing flavoring agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic sulfide - Wikipedia [en.wikipedia.org]
- 7. benzyl methyl sulfide, 766-92-7 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benzyl disulfide, 150-60-7 [thegoodscentscompany.com]
Unveiling the Antimicrobial Potential of Benzyl Sulfide Derivatives: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Benzyl (B1604629) sulfide (B99878) derivatives have emerged as a promising class of compounds with demonstrable antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of various benzyl sulfide derivatives against a range of clinically relevant pathogens, supported by experimental data from recent studies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
Comparative Antimicrobial Activity
The antimicrobial activity of several benzyl sulfide derivatives has been evaluated using standardized methods, primarily determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The data reveals that substitutions on the benzyl and phenyl rings significantly influence the antimicrobial potency and spectrum.
Notably, a study investigating twelve derivatives of benzyl phenyl sulfide found that compounds containing a 4-nitrobenzyl group exhibited significant antimicrobial activity against ten tested microbial strains.[1][2] Among these, 4-nitrobenzyl 4-chlorophenyl sulfide was identified as the most potent derivative, displaying the strongest and broadest inhibitory effects.[1][2] This highlights the importance of electron-withdrawing groups on the benzyl moiety and a halogen substituent on the phenyl ring for enhanced activity.[1][2]
In another investigation focused on combating methicillin-resistant Staphylococcus aureus (MRSA), two series of benzyl phenyl sulfide derivatives demonstrated potent antibacterial activity, with MIC values ranging from 2 to 64 µg/mL against eleven MRSA strains.[3] This suggests that specific structural modifications can yield compounds with efficacy against drug-resistant bacteria.
The following table summarizes the quantitative antimicrobial activity of selected benzyl sulfide derivatives from the literature.
| Derivative | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4-nitrobenzyl 4-chlorophenyl sulfide | Various bacterial & fungal strains | Strongest and widest ranging inhibitory effects among twelve synthetic compounds | Not Reported | Not Reported | [1],[2] |
| Benzyl phenyl sulfide derivatives (Series 5a-5l) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-64 | Not Reported | Not Reported | [3] |
| Benzyl phenyl sulfide derivatives (Series 12p-12u) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-64 | Not Reported | Not Reported | [3] |
| Benzyl bromide derivatives (1b, 1c) | Staphylococcus aureus, Enterococcus faecalis | Not Reported | Not Reported | 8-9 | [4] |
| Benzyl bromide derivative (1b) | Streptococcus pyogenes | Not Reported | Not Reported | 15 | [4] |
Experimental Protocols
The evaluation of antimicrobial activity of benzyl sulfide derivatives relies on standardized and reproducible experimental protocols. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are frequently cited in the referenced studies.[1][5][6][7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The benzyl sulfide derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Disk Diffusion Method (Zone of Inhibition)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: A sterile paper disk impregnated with a known concentration of the benzyl sulfide derivative is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining antimicrobial activity.
Some studies suggest that the antimicrobial mechanism of certain benzyl phenyl sulfide derivatives involves the disruption of the bacterial cell membrane.[3] This leads to increased permeability and leakage of intracellular components, ultimately causing cell death.
Caption: Proposed mechanism of action: bacterial cell membrane disruption.
It is important to distinguish the antimicrobial action of benzyl sulfide derivatives from the potential protective effects of hydrogen sulfide (H₂S) produced by some bacteria. While endogenous H₂S can protect certain bacteria like Staphylococcus aureus from aminoglycoside antibiotics by inhibiting the respiratory chain and reducing drug uptake, this is a bacterial defense mechanism.[8] The benzyl sulfide derivatives discussed here act as external antimicrobial agents.
Conclusion
The comparative analysis of benzyl sulfide derivatives reveals a promising scaffold for the development of novel antimicrobial agents. The antimicrobial activity is significantly influenced by the nature and position of substituents on the aromatic rings. In particular, derivatives with electron-withdrawing and halogen groups have demonstrated potent activity, including against drug-resistant strains like MRSA. The primary mechanism of action for some of these derivatives appears to be the disruption of the bacterial cell membrane. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of this chemical class, paving the way for potential new therapies to address the growing threat of antimicrobial resistance.
References
- 1. iacld.com [iacld.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. studylib.net [studylib.net]
- 4. [PDF] Performance standards for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]
- 5. nih.org.pk [nih.org.pk]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Sulfide Protects Staphylococcus aureus from Aminoglycoside Antibiotics but Cannot Be Regarded as a General Defense Mechanism against Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Conformational Stability Analysis of Benzyl Ethyl Sulfide Using Density Functional Theory (DFT)
For researchers, scientists, and drug development professionals, understanding the conformational landscape of flexible molecules like benzyl (B1604629) ethyl sulfide (B99878) is crucial for predicting their interactions and reactivity. This guide provides a comprehensive comparison of the stability of its conformers, supported by a detailed framework for Density Functional Theory (DFT) calculations.
Benzyl ethyl sulfide, a molecule possessing multiple rotatable bonds, can exist in various spatial arrangements known as conformers. The relative stability of these conformers dictates the molecule's overall properties and behavior. DFT calculations serve as a powerful tool to elucidate the energies of these conformers and identify the most stable structures.
Conformational Landscape of this compound
The primary degrees of freedom in this compound are the rotations around the Phenyl-CH2 (τ1) and CH2-S (τ2) bonds, as well as the S-CH2 (τ3) and CH2-CH3 (τ4) bonds of the ethyl group. Based on studies of similar molecules like aryl benzyl sulfides and diethyl sulfide, the key conformers are generally characterized by the dihedral angles around the C-S bonds, leading to anti (trans) and gauche arrangements.[1][2] For this compound, we can anticipate a set of low-energy conformers arising from different combinations of these dihedral angles.
Comparative Stability of Conformers: A DFT Perspective
The relative stability of different conformers can be quantified by calculating their electronic energies using DFT. A lower energy indicates a more stable conformation. The results of such a comparative analysis are typically presented with one conformer, usually the most stable one, set as the reference (0.00 kcal/mol).
Table 1: Relative Energies of this compound Conformers (Hypothetical DFT Data)
| Conformer | τ1 (C-C-S-C) | τ2 (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| I (gauche, anti) | ~60° | ~180° | 0.00 | 55.8 |
| II (anti, anti) | ~180° | ~180° | 0.50 | 25.1 |
| III (gauche, gauche) | ~60° | ~60° | 1.20 | 7.5 |
| IV (anti, gauche) | ~180° | ~60° | 1.50 | 4.6 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected output of a DFT analysis. The actual values would be obtained from the computational protocol described below.
The Boltzmann distribution, calculated from the relative energies, provides the expected population of each conformer at a given temperature, offering insights into the conformational ensemble present under experimental conditions.
Experimental Protocol: DFT Calculations
The following methodology outlines a standard procedure for performing DFT calculations to determine the relative stabilities of this compound conformers.
-
Initial Structure Generation: A comprehensive set of initial structures for the conformers of this compound is generated by systematically rotating the key dihedral angles (τ1 and τ2).
-
Geometry Optimization: Each initial structure is then subjected to geometry optimization. This process finds the lowest energy structure in the vicinity of the starting geometry. A popular and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p).[3][4][5] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, particularly around the sulfur atom.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement: For higher accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated DFT functional, such as those from the M06 family or double-hybrid functionals.[6] It is also common to include dispersion corrections (e.g., D3) to account for weak van der Waals interactions, which can be crucial in determining the relative stability of conformers.[7]
-
Solvation Effects: To model the behavior in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the geometry optimization and energy calculations.[8]
Workflow for DFT-Based Conformational Analysis
The logical flow of a computational study on the conformational stability of this compound is illustrated in the diagram below.
Caption: Workflow for determining conformer stability using DFT.
This systematic approach, combining robust DFT calculations with a thorough exploration of the conformational space, provides a solid foundation for understanding the structural preferences of this compound. The insights gained from such studies are invaluable for applications in drug design, materials science, and fundamental chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Conformational Structures and Dipole Moments of Ethyl Sulfide in the Gas Phase | NIST [nist.gov]
- 3. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Nucleophilicity of Benzyl Ethyl Sulfide and Other Thioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleophilicity of benzyl (B1604629) ethyl sulfide (B99878) with other thioethers, supported by experimental data. Understanding the nucleophilic character of thioethers is crucial in various chemical and biological contexts, including the design of novel therapeutic agents and the study of reaction mechanisms.
Executive Summary
Introduction to Thioether Nucleophilicity
The nucleophilicity of a thioether is determined by the ability of the sulfur atom to donate its lone pair of electrons to an electrophile. Several factors influence this property:
-
Electronic Effects: Electron-donating groups attached to the sulfur atom increase electron density, enhancing nucleophilicity. Conversely, electron-withdrawing groups decrease electron density and reduce nucleophilicity.
-
Steric Hindrance: Bulky groups around the sulfur atom can impede its approach to an electrophile, thereby lowering the reaction rate and effective nucleophilicity.
-
Polarizability: Sulfur is a larger and more polarizable atom than oxygen, which contributes to its generally higher nucleophilicity compared to ethers. This "soft" nature allows for better orbital overlap with "soft" electrophiles.[1][2]
To quantify and compare nucleophilicity, the Mayr-Patz equation is a widely accepted and powerful tool[3][4]:
log k = sN(N + E)
Where:
-
k is the second-order rate constant of the reaction.
-
N is the nucleophilicity parameter of the nucleophile.
-
sN is the nucleophile-specific sensitivity parameter.
-
E is the electrophilicity parameter of the electrophile.
A higher N value indicates a stronger nucleophile. This guide will use N and sN parameters, primarily from Mayr's extensive database, to compare thioethers.
Comparative Nucleophilicity Data
The following table summarizes the Mayr nucleophilicity parameters (N and sN) for a selection of thioethers, measured in dichloromethane (B109758) (CH₂Cl₂) at 20°C. These parameters were determined from the kinetics of their reactions with benzhydrylium ions.
| Thioether | Structure | N Parameter | sN Parameter | Reference |
| Dimethyl sulfide | CH₃SCH₃ | 12.32 | 0.72 | [5] |
| Diethyl sulfide | CH₃CH₂SCH₂CH₃ | 12.8 (estimated) | 0.7 (estimated) | N/A |
| Di-n-butyl sulfide | (CH₃CH₂CH₂CH₂)₂S | 12.93 | 0.73 | [5] |
| Tetrahydrothiophene (THT) | C₄H₈S | 14.2 (estimated) | 0.7 (estimated) | [5] |
| Methyl phenyl sulfide | C₆H₅SCH₃ | 8.36 | 0.7 (estimated) | N/A |
| Benzyl ethyl sulfide | C₆H₅CH₂SCH₂CH₃ | ~11-12 (estimated) | ~0.7 (estimated) | N/A |
Note: Values for diethyl sulfide, tetrahydrothiophene, methyl phenyl sulfide, and this compound are estimated based on trends observed for structurally similar compounds, as direct entries in the cited database were not available.
Analysis of the Data:
-
Alkyl Chain Length: The nucleophilicity of dialkyl sulfides increases slightly with the length of the alkyl chain (dimethyl sulfide < di-n-butyl sulfide). This is attributed to the weak electron-donating inductive effect of the alkyl groups.
-
Cyclic vs. Acyclic: Tetrahydrothiophene, a cyclic thioether, is estimated to be more nucleophilic than its acyclic analogue, di-n-butyl sulfide. This may be due to a more favorable conformation of the lone pairs for nucleophilic attack.
-
Aryl Substitution: The presence of a phenyl group directly attached to the sulfur in methyl phenyl sulfide significantly reduces its nucleophilicity (N ≈ 8.36) compared to dimethyl sulfide (N = 12.32). The electron-withdrawing nature of the phenyl ring delocalizes the sulfur's lone pair, making it less available for donation.
-
Benzyl Substitution (this compound): For this compound, the benzyl group is not directly attached to the sulfur atom but is separated by a methylene (B1212753) group. The phenyl ring in the benzyl group is weakly electron-withdrawing through an inductive effect. Therefore, the nucleophilicity of this compound is expected to be slightly lower than that of a simple dialkyl sulfide like diethyl sulfide but significantly higher than that of methyl phenyl sulfide. An estimated N value in the range of 11-12 is reasonable.
Experimental Protocols
The determination of Mayr's nucleophilicity parameters involves measuring the rate constants of reactions between the nucleophile (thioether) and a series of reference electrophiles (typically substituted benzhydrylium ions). The two primary techniques for measuring these fast reaction rates are laser flash photolysis and stopped-flow spectrophotometry.
General Materials and Instrumentation
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC grade, distilled from calcium hydride.
-
Thioethers: Purified by distillation.
-
Reference Electrophiles: Substituted benzhydrylium tetrafluoroborates, synthesized from the corresponding benzhydrols.
-
Instrumentation:
Synthesis of Benzhydrylium Ion Precursors (Example)
Substituted benzhydrols are the precursors to the benzhydrylium ion electrophiles. They can be synthesized via the Grignard reaction of a substituted benzophenone (B1666685) with a suitable Grignard reagent. The resulting benzhydrol is then converted to the corresponding benzhydryl halide, which serves as the photoprecursor for laser flash photolysis.
Kinetic Measurements: Laser Flash Photolysis (LFP)
LFP is used for very fast reactions, typically with rate constants > 10⁵ M⁻¹s⁻¹.[6][7]
Protocol:
-
Sample Preparation: Prepare solutions of the benzhydryl halide precursor (ca. 10⁻⁴ M) and varying concentrations of the thioether nucleophile in CH₂Cl₂. The solutions should be prepared in a glovebox or under an inert atmosphere to exclude moisture and oxygen.
-
LFP Experiment:
-
The solution of the benzhydryl halide is placed in a quartz cuvette in the LFP apparatus.
-
A short laser pulse (e.g., 355 nm) is used to photolyze the benzhydryl halide, generating the transient benzhydrylium ion.
-
The decay of the benzhydrylium ion's absorbance at its λmax is monitored over time using a UV-Vis detector.
-
-
Data Analysis:
-
The observed decay rates (kobs) are pseudo-first-order.
-
Plot kobs against the concentration of the thioether.
-
The slope of this linear plot gives the second-order rate constant (k).
-
Kinetic Measurements: Stopped-Flow Spectrophotometry
This technique is suitable for reactions with half-lives in the millisecond to second range.[1][8][9][10]
Protocol:
-
Solution Preparation:
-
Prepare a solution of the stable benzhydrylium tetrafluoroborate (B81430) salt in CH₂Cl₂.
-
Prepare several solutions of the thioether in CH₂Cl₂ at different concentrations.
-
-
Stopped-Flow Experiment:
-
The two solutions (electrophile and nucleophile) are rapidly mixed in the stopped-flow instrument.
-
The decay of the absorbance of the benzhydrylium ion is monitored at its λmax as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constants (kobs) are determined for each thioether concentration.
-
A plot of kobs versus the thioether concentration yields the second-order rate constant (k) from the slope.
-
Visualization of Concepts and Workflows
Mayr-Patz Equation Relationship
The following diagram illustrates the linear free-energy relationship described by the Mayr-Patz equation, which is the foundation for determining the nucleophilicity parameter N.
Experimental Workflow for Nucleophilicity Determination
This diagram outlines the general workflow for experimentally determining the nucleophilicity of a thioether.
Conclusion
The nucleophilicity of thioethers is a tunable property that is highly dependent on their substitution pattern. While direct experimental data for this compound in Mayr's database is not available, a comparative analysis of related structures provides valuable insights into its reactivity. The presence of a benzyl group, separated from the sulfur atom by a methylene unit, is expected to result in a nucleophilicity that is slightly lower than that of simple dialkyl sulfides but significantly greater than that of aryl sulfides where the aromatic ring is directly attached to the sulfur. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to further investigate and utilize the nucleophilic properties of this compound and other thioethers in their work.
References
- 1. web.williams.edu [web.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 8. Stopped-flow - Wikipedia [en.wikipedia.org]
- 9. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 10. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
Validating the Structure of Benzyl Ethyl Sulfide: A Comparison of 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY and HSQC—for the structural validation of benzyl (B1604629) ethyl sulfide (B99878). We will also briefly compare this methodology with other common analytical techniques and provide detailed experimental protocols.
The structure of benzyl ethyl sulfide presents distinct proton and carbon environments that are well-suited for analysis by 2D NMR. These techniques provide through-bond correlation information, allowing for the definitive assignment of proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.
Comparison of Structural Validation Methods
While 2D NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods. The following table compares the information provided by different techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC) | Detailed atomic connectivity (¹H-¹H and ¹H-¹³C correlations) | Provides unambiguous structural confirmation. | Can be time-consuming and requires specialized equipment and expertise. |
| 1D NMR (¹H, ¹³C) | Information on the chemical environment of protons and carbons. | Relatively fast and provides essential structural information. | Signal overlap in complex molecules can make interpretation difficult. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and provides molecular formula information. | Does not provide direct information on atomic connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Structural Validation of this compound using 2D NMR
The combination of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments provides a comprehensive picture of the this compound structure.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this is crucial for confirming the connectivity within the ethyl group (CH₂-CH₃) and for assigning the protons on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in COSY and HSQC spectra for this compound. These values are estimated based on data for structurally similar compounds.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom | Label | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | a | ~3.7 | ~36 |
| Ethyl CH₂ | b | ~2.5 | ~26 |
| Ethyl CH₃ | c | ~1.2 | ~15 |
| Phenyl C-ipso | d | - | ~138 |
| Phenyl C-ortho | e | ~7.3 | ~129 |
| Phenyl C-meta | f | ~7.2 | ~128 |
| Phenyl C-para | g | ~7.2 | ~127 |
Table 2: Expected 2D NMR Correlations for this compound
| Correlation Type | Correlating Atoms (Label) | Description |
| COSY | H(b) - H(c) | Correlation between the ethyl CH₂ and CH₃ protons. |
| COSY | H(e) - H(f) | Correlation between ortho and meta protons on the phenyl ring. |
| COSY | H(f) - H(g) | Correlation between meta and para protons on the phenyl ring. |
| HSQC | C(a) - H(a) | Direct correlation between the benzyl CH₂ carbon and its protons. |
| HSQC | C(b) - H(b) | Direct correlation between the ethyl CH₂ carbon and its protons. |
| HSQC | C(c) - H(c) | Direct correlation between the ethyl CH₃ carbon and its protons. |
| HSQC | C(e) - H(e) | Direct correlation between the ortho carbons and their protons. |
| HSQC | C(f) - H(f) | Direct correlation between the meta carbons and their protons. |
| HSQC | C(g) - H(g) | Direct correlation between the para carbon and its proton. |
Experimental Protocols
Detailed methodologies for acquiring high-quality 2D NMR spectra are crucial for accurate structural validation.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
2D NMR Data Acquisition
The following are typical parameters for acquiring COSY and HSQC spectra on a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
COSY (Gradient-Selected)
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8 to 16
-
Number of Increments (in F1): 256 to 512
-
Spectral Width (in F1 and F2): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time (aq): ~0.2 s
-
Relaxation Delay (d1): 1.5 to 2.0 s
HSQC (Gradient-Selected, Edited)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4 to 8
-
Number of Increments (in F1): 128 to 256
-
Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range (e.g., 0-10 ppm).
-
Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range (e.g., 0-150 ppm).
-
¹J(C,H) Coupling Constant: ~145 Hz
-
Relaxation Delay (d1): 1.5 s
Visualization of Experimental Workflow and Structural Validation
The following diagrams illustrate the experimental workflow for 2D NMR analysis and the logical process of validating the structure of this compound.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Logical workflow for structural validation.
By following these protocols and utilizing the provided data for comparison, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for further development and application.
A Guide to Inter-Laboratory Comparison of Benzyl Ethyl Sulfide Analysis
For Researchers, Scientists, and Drug Development Professionals
The Importance of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for:
-
Assessing Laboratory Performance: Evaluating the ability of different laboratories to competently perform a specific analysis.
-
Method Validation: Demonstrating the robustness and reproducibility of an analytical method across various settings.
-
Establishing Consensus Values: Determining a reliable value for a specific analyte in a given matrix.
-
Identifying Methodological Biases: Uncovering systematic errors in analytical procedures.
Hypothetical Inter-Laboratory Study Data
To illustrate the data analysis component of an inter-laboratory comparison, the following table presents hypothetical results from a study on benzyl (B1604629) ethyl sulfide (B99878). In this scenario, a reference material with a nominal concentration of 10.0 µg/mL was distributed to ten participating laboratories.
| Laboratory ID | Reported Concentration (µg/mL) | Mean (n=3) | Standard Deviation | Z-Score |
| Lab 1 | 9.8, 9.9, 9.7 | 9.80 | 0.10 | -0.59 |
| Lab 2 | 10.1, 10.2, 10.0 | 10.10 | 0.10 | 0.29 |
| Lab 3 | 9.5, 9.6, 9.4 | 9.50 | 0.10 | -1.47 |
| Lab 4 | 10.5, 10.6, 10.4 | 10.50 | 0.10 | 1.47 |
| Lab 5 | 9.9, 10.0, 10.1 | 10.00 | 0.10 | 0.00 |
| Lab 6 | 11.2, 11.3, 11.1 | 11.20 | 0.10 | 3.53 |
| Lab 7 | 9.7, 9.8, 9.6 | 9.70 | 0.10 | -0.88 |
| Lab 8 | 10.2, 10.3, 10.1 | 10.20 | 0.10 | 0.59 |
| Lab 9 | 9.2, 9.3, 9.1 | 9.20 | 0.10 | -2.35 |
| Lab 10 | 10.4, 10.5, 10.3 | 10.40 | 0.10 | 1.18 |
| Consensus Mean | 10.00 | |||
| Standard Deviation | 0.34 |
Note: The Z-score is calculated as: (Reported Mean - Consensus Mean) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.[1]
Recommended Experimental Protocol: GC-SCD
Gas chromatography with a sulfur chemiluminescence detector (GC-SCD) is a highly selective and sensitive method for the analysis of sulfur-containing compounds like benzyl ethyl sulfide.[5][6][7]
3.1. Sample Preparation
-
Matrix: The sample matrix should be well-defined (e.g., methanol, hexane, or a specific biological matrix).
-
Dilution: Samples are diluted to an appropriate concentration to fall within the calibration range of the instrument.
-
Internal Standard: An internal standard (e.g., benzyl methyl sulfide or another suitable sulfur compound with similar chromatographic behavior) is added to all samples, standards, and blanks to correct for variations in injection volume and instrument response.[8]
3.2. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile sulfur compound analysis (e.g., DB-Sulfur SCD).[7]
-
Detector: Sulfur Chemiluminescence Detector (SCD).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
3.3. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 800 °C
-
Injection Volume: 1 µL
3.4. Quality Control
-
Calibration: A multi-point calibration curve is generated using certified reference standards of this compound. The linearity of the curve should be verified (R² > 0.99).
-
Blanks: A solvent blank is analyzed to ensure no contamination.
-
Replicates: Each sample is analyzed in triplicate to assess precision.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the signaling pathway for data analysis and interpretation.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Data analysis and interpretation pathway.
Conclusion
While this guide presents a hypothetical scenario for this compound, the outlined framework for conducting an inter-laboratory comparison is broadly applicable to a wide range of analytical measurements. Adherence to a well-defined protocol, robust statistical analysis, and clear reporting are paramount to achieving the goals of proficiency testing and ensuring the reliability of analytical data in research and development.
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. LGC Standards - Portal [portal.lgcstandards.com:443]
- 3. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Sulfur Compound Testing | SGS USA [sgs.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Toxicity Assessment: Benzyl Ethyl Sulfide and Its Oxidation Products, Benzyl Ethyl Sulfoxide and Benzyl Ethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of benzyl (B1604629) ethyl sulfide (B99878) and its primary oxidation products, benzyl ethyl sulfoxide (B87167) and benzyl ethyl sulfone. The information is compiled from existing literature on analogous aromatic sulfur compounds to provide insights into their potential cytotoxic, genotoxic, and oxidative stress-inducing effects. While direct comparative data for these specific molecules is limited, this guide synthesizes available information to support further research and drug development safety assessments.
Data Presentation: Comparative Cytotoxicity
Table 1: Comparative Aerobic Cytotoxicity of Analogous Aromatic Sulfide, Sulfoxide, and Sulfone Derivatives against V-79 Cells [1]
| Compound Type | Analogous Compound | IC50 (µM) | Relative Cytotoxicity (Sulfide as baseline) |
| Sulfide | 4-({4-[Bis(2-chloroethyl)amino]phenyl}thio)-1-nitrobenzene | 2.25 | 1 |
| Sulfoxide | 4-({4-[Bis(2-chloroethyl)amino]phenyl}sulfinyl)-1-nitrobenzene | 21.88 | 0.1 |
| Sulfone | 4-({4-[Bis(2-chloroethyl)amino]phenyl}sulfonyl)-1-nitrobenzene | 26.73 | 0.08 |
| Sulfide | 4-({4-[Bis(2-chloroethyl)amino]phenyl}thio)phenylamine | 2.49 | 1 |
| Sulfoxide | 4-({4-[Bis(2-chloroethyl)amino]phenyl}sulfinyl)phenylamine | 30.03 | 0.08 |
| Sulfone | 4-({4-[Bis(2-chloroethyl)amino]phenyl}sulfonyl)phenylamine | 26.90 | 0.09 |
Note: The data presented is for analogous compounds and should be interpreted as indicative of a potential trend, not as absolute values for benzyl ethyl sulfide and its oxidation products.
Based on this analogous data, a potential trend suggests that the sulfide form may be the most cytotoxic, with the sulfoxide and sulfone derivatives exhibiting lower cytotoxicity. However, other studies on different aromatic oligosulfides have shown varied results, where cytotoxicity is highly dependent on the specific chemical structure and the cell line tested[2].
Experimental Protocols
To enable researchers to conduct their own comparative toxicity assessments, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, benzyl ethyl sulfoxide, and benzyl ethyl sulfone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound by comparing the LDH release in treated wells to the maximum LDH release (from cells lysed with a detergent) and the spontaneous release (from untreated cells).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: After treatment with the test compounds, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose (B213101) Gel Preparation: Mix the cell suspension with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using specialized software to measure parameters such as tail length and tail moment.
Oxidative Stress Assessment: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled, clear-bottom plate and treat with the test compounds as described for the MTT assay.
-
DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Quantify the level of intracellular ROS by comparing the fluorescence intensity of treated cells to that of untreated controls.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for in vitro toxicity assessment.
Signaling Pathways
Oxidative Stress Response: The Keap1-Nrf2 Pathway
Organic sulfur compounds can induce oxidative stress, which is a key mechanism of toxicity. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 signaling pathway activation.
Apoptosis Induction: The p53 Signaling Pathway
Severe cellular stress, including extensive DNA damage and high levels of ROS, can activate the p53 tumor suppressor protein, leading to apoptosis (programmed cell death).
Caption: p53-mediated apoptosis pathway.
Conclusion
This guide provides a framework for the comparative toxicity assessment of this compound and its oxidation products. The limited available data on analogous compounds suggests that the sulfide may be more cytotoxic than its sulfoxide and sulfone counterparts, although this is highly dependent on the specific molecular structure and biological context. The provided experimental protocols for key in vitro assays—cytotoxicity, genotoxicity, and oxidative stress—will enable researchers to generate direct comparative data for these compounds.
The illustrated signaling pathways, Keap1-Nrf2 and p53, represent critical cellular responses to chemical-induced stress and are likely to be modulated by these aromatic sulfur compounds. Further investigation into these pathways will provide a more comprehensive understanding of their mechanisms of toxicity. This guide serves as a foundational resource to direct future experimental work in this area.
References
Safety Operating Guide
Proper Disposal of Benzyl Ethyl Sulfide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of benzyl (B1604629) ethyl sulfide (B99878) is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with general hazardous waste regulations. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Principles
Benzyl ethyl sulfide should be managed as a hazardous chemical waste. All personnel involved in its handling and disposal must be trained in hazardous waste management and be familiar with the specific hazards of the compound.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or within a chemical fume hood.[1][2]
-
Ignition Sources: Organic sulfides can be flammable. Keep waste containers away from open flames, sparks, and other potential ignition sources.[1][2][3]
-
Incompatibilities: Crucially, store sulfide waste separately from acids. The combination can lead to the generation of toxic and flammable hydrogen sulfide gas.[1][4][5] Also, keep it away from strong oxidizing agents.[3][6]
Waste Classification and Segregation
Proper classification and segregation are the foundational steps in the chemical waste disposal process. A chemical is designated as waste once it is no longer intended for use.[1]
| Waste Category | Description & Examples | Disposal Stream |
| Unused or Expired Product | Pure this compound in its original, sealed, or opened container that is no longer needed. | Hazardous Chemical Waste |
| Contaminated Labware | Glassware (beakers, flasks), pipettes, or containers with residual this compound. | Solid Hazardous Waste |
| Contaminated PPE & Debris | Gloves, absorbent pads, or wipes used during handling or for cleaning up spills of this compound. | Solid Hazardous Waste |
| Solutions | Aqueous or organic solutions containing this compound from experimental procedures. | Liquid Hazardous Waste (Non-halogenated) |
Note: It is strictly prohibited to dispose of hazardous chemicals by evaporation in a fume hood or by pouring them down the drain.[1][7]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound waste. Always consult your institution's specific Environmental Health & Safety (EHS) policies and the Safety Data Sheet (SDS) before proceeding.
1. Waste Collection and Container Selection:
- Select a container that is compatible with this compound. Typically, the original container is a good choice.[8] If unavailable, use a clean, dry, and chemically resistant container (e.g., glass or polyethylene) with a secure, screw-on cap.[5][8]
- Ensure the container is in good condition, free from leaks or external contamination.[8]
- For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
2. Labeling of Waste Containers:
- Immediately label the waste container with the words "HAZARDOUS WASTE".[8]
- Clearly identify the contents, including the full chemical name: "this compound".
- List all components of a mixture, including solvents, with their approximate concentrations.
- Indicate the date when waste was first added to the container (accumulation start date).
3. Waste Segregation and Storage:
- Store the this compound waste container in a designated Satellite Accumulation Area (SAA).[5][7][8] This area must be at or near the point of generation and under the control of the laboratory personnel.[7][10]
- Crucially, ensure the container is segregated from incompatible materials, especially acids.[4][5][8] Maintain separation from oxidizers, bases, and other reactive chemical groups as well.[4][8]
- Store hazardous waste containers below eye level and within secondary containment to prevent spills.[7]
4. Arranging for Disposal:
- Once the waste container is full or you are approaching your institution's time limit for satellite accumulation, arrange for a pickup by your EHS department.
- Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a specific tagging system.[10]
5. Managing Empty Containers:
- A container that held this compound is not considered "empty" until it has been properly decontaminated.
- Follow your institution's guidelines for decontaminating and disposing of empty hazardous chemical containers. This may involve specific rinsing procedures and subsequent disposal of the rinsate as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.
Caption: Decision workflow for this compound waste stream management.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's EHS department for specific guidance and clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. geo.utexas.edu [geo.utexas.edu]
Essential Safety and Operational Guide for Handling Benzyl Ethyl Sulfide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzyl ethyl sulfide (B99878) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Benzyl ethyl sulfide is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards are summarized below, along with the necessary personal protective equipment.
Table 1: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor.[1] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin.[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves.[1] | Provides a barrier against skin contact, which can be harmful. Check for any signs of degradation before use. |
| Body Protection | Chemical-resistant lab coat or apron.[4] | Protects against accidental spills and splashes. For larger quantities, disposable coveralls may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of harmful vapors that can cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[2][4]
-
Assemble all necessary PPE: Put on all required PPE as detailed in Table 2.
-
Prepare the Work Area: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[2]
Handling Procedure:
-
Grounding and Bonding: When transferring from a larger container, ensure that both the receiving and dispensing containers are grounded and bonded to prevent static discharge.[3][4]
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of vapors.
-
Keep Containers Closed: Keep the container tightly closed when not in use to minimize vapor release.[2][3]
-
Avoid Incompatible Materials: Keep this compound away from oxidizing agents, strong bases, strong acids, and strong reducing agents.[2][5]
-
No Ignition Sources: Ensure there are no open flames, sparks, or hot surfaces in the vicinity of handling.[1][3]
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate solvent and then wash with soap and water.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out as you remove them to avoid contaminating your skin.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered hazardous waste and collected in a separate, clearly labeled, sealed container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal must be in accordance with local, regional, national, and international regulations.[2][6]
Diagram: Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
